4-Aminoacridine
説明
Structure
3D Structure
特性
IUPAC Name |
acridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAGALBSTFENEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206487 | |
| Record name | 4-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-07-4 | |
| Record name | 4-Acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminoacridine: Core Properties and Research Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine and its derivatives represent a cornerstone in heterocyclic chemistry, with a rich history intertwined with the development of dyes, antiseptics, and chemotherapeutics. Among these, 4-Aminoacridine stands out as a molecule of significant interest due to its fundamental interactions with biological macromolecules. This guide provides a detailed exploration of the core properties of this compound, offering field-proven insights into its mechanism of action, experimental applications, and handling protocols. Our objective is to equip researchers with the foundational knowledge required to effectively harness this compound in their scientific endeavors, from basic cellular imaging to the forefront of drug discovery.
Core Physicochemical and Structural Properties
This compound is a planar, tricyclic aromatic amine. Its planarity is a critical determinant of its primary biological function: the ability to intercalate into DNA. The core physicochemical properties are summarized below, providing essential data for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source(s) |
| CAS Number | 578-07-4 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |
| Molecular Weight | 194.24 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| Melting Point | 108 °C | [4][5] |
| Water Solubility | 13.6 mg/L (at 24 °C) | [1][5] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [5] |
| InChI Key | QWAGALBSTFENEE-UHFFFAOYSA-N | [2] |
Mechanism of Action: A Dual Threat to Proliferation
The biological activity of this compound and its derivatives is primarily rooted in their interaction with nucleic acids and associated enzymes. This interaction is not passive; it actively disrupts critical cellular processes, making it a potent agent for study in antimicrobial and anticancer research. The mechanism is twofold: DNA intercalation and subsequent inhibition of topoisomerase enzymes.
DNA Intercalation
The defining feature of this compound is its ability to act as a DNA intercalator. The planar, electron-rich acridine ring system inserts itself between the base pairs of the DNA double helix.[6] This physical insertion forces the helix to unwind slightly, causing local structural distortions. This process is stabilized by π-π stacking interactions between the acridine ring and the adjacent DNA bases. This binding is not merely a benign association; it creates a physical blockade that interferes with the processes of DNA replication and transcription, as enzymes like DNA and RNA polymerases are unable to traverse the distorted template.[6]
Topoisomerase Inhibition
Building upon intercalation, this compound derivatives are potent inhibitors of topoisomerases, particularly Topoisomerase II.[7][8] Topoisomerases are essential enzymes that manage DNA topology by catalyzing the transient breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription.[9]
Intercalating agents like this compound can trap the "cleavable complex," a transient intermediate state where Topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[10][11] By stabilizing this complex, the inhibitor prevents the re-ligation of the DNA strands. The accumulation of these permanent, enzyme-linked double-strand breaks is highly cytotoxic, triggering downstream signaling pathways that lead to cell cycle arrest and apoptosis.[12][13] This mechanism is the cornerstone of the anticancer activity of many acridine-based drugs.[7][14]
Caption: Dual mechanism of this compound action.
Key Research Applications & Methodologies
The unique properties of this compound make it a versatile tool in various research domains.
Fluorescent Staining of Nucleic Acids
Acridine derivatives are highly fluorescent, a property that is significantly enhanced upon binding to DNA.[15][16] This makes this compound and its relatives excellent fluorescent probes for visualizing nucleic acids in both fixed and live cells.
Causality: The fluorescence enhancement upon intercalation is due to the rigid, hydrophobic environment between DNA base pairs, which protects the excited state of the fluorophore from non-radiative decay pathways that are prevalent in aqueous solutions. This principle is fundamental to its use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[17]
Experimental Protocol: General Nucleic Acid Staining for Fluorescence Microscopy
This protocol provides a self-validating framework. The inclusion of a negative control (no stain) validates that the observed signal is from the dye, while a positive control (e.g., DAPI) confirms cell permeability and nuclear localization.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Store protected from light at -20°C.[2]
-
Prepare a working solution by diluting the stock solution to 1-5 µg/mL in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS). The optimal concentration should be determined empirically.
-
-
Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Wash the cells twice with PBS to remove any residual media.
-
-
Fixation and Permeabilization (for fixed-cell imaging):
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the dye to access intracellular structures.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate the cells (either live or fixed/permeabilized) with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with standard blue light excitation (approx. 400-460 nm) and green emission (approx. 500-550 nm) filters.
-
Antiseptic and Antimicrobial Research
Historically, aminoacridines were among the first synthetic compounds used as antiseptics, particularly during World War I.[18] Their ability to intercalate into bacterial DNA disrupts essential cellular functions, leading to bacteriostasis or bactericidal effects.[19][20] While their clinical use has been largely superseded by more advanced antibiotics, they remain valuable tools in antimicrobial research for studying mechanisms of DNA damage and for developing novel antimicrobial agents.[15]
Scaffold for Anticancer Drug Development
The potent cytotoxic activity derived from its role as a topoisomerase inhibitor makes the acridine scaffold a highly attractive starting point for the development of novel anticancer agents.[8][14] Research in this area focuses on modifying the core acridine structure to:
-
Enhance DNA Binding Affinity: Adding side chains that interact with the DNA grooves can increase binding strength and specificity.[21]
-
Improve Pharmacokinetic Properties: Modifications can alter solubility, cell permeability, and metabolic stability.
-
Reduce Toxicity: Derivatization aims to increase the therapeutic index by reducing off-target effects.[13]
-
Overcome Drug Resistance: Novel analogs are designed to be effective against cancer cells that have developed resistance to existing topoisomerase poisons.
Example Experimental Workflow: Cell Cycle Analysis via Flow Cytometry
This workflow illustrates how this compound's DNA-binding property can be used to quantify cellular DNA content and analyze the cell cycle distribution of a population.
Caption: Workflow for cell cycle analysis using this compound.
Safety, Handling, and Storage
As a biologically active compound and potential mutagen, this compound must be handled with appropriate care.
-
Hazard Identification: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container in a dry, dark place at room temperature.[5] For long-term storage, especially in solution, -20°C is recommended to maintain stability.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple chemical reagent; it is a powerful tool for probing the intricate world of DNA topology and cellular proliferation. Its fundamental properties as a DNA intercalator and topoisomerase inhibitor provide a clear and potent mechanism of action that researchers can exploit for applications ranging from cellular imaging to the rational design of new therapeutic agents. By understanding the core principles outlined in this guide, scientists are better positioned to design robust experiments, interpret their results with confidence, and contribute to the ongoing story of this remarkable heterocyclic compound.
References
- 1. Page loading... [guidechem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [stenutz.eu]
- 5. This compound | 578-07-4 [chemicalbook.com]
- 6. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Localization of an aminoacridine antitumor agent in a type II topoisomerase-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Aminoacridine Compounds as Surface Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 9-Aminoacridine, an effective antibacterial agent with caries-disclosing features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA-binding compounds--synthesis and intercalating properties of a peptide-diamino diacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of 4-Aminoacridine
Introduction
4-Aminoacridine (4-AA) is a heterocyclic aromatic compound belonging to the acridine family. The acridine scaffold is a core structural motif in numerous compounds of significant biological and pharmaceutical importance, including antibacterial agents, antimalarial drugs, and fluorescent probes for nucleic acids.[1] The position of the amino group on the acridine ring system critically influences its electronic distribution and, consequently, its chemical and photophysical properties. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of 4-AA is fundamental. This molecule's ability to absorb and emit light, and the sensitivity of these properties to the local environment, make it a valuable tool and an important structural component to understand.
This guide provides a foundational understanding of the core spectroscopic characteristics of this compound, explains the causality behind its photophysical behavior, and offers detailed experimental protocols for its characterization. We will explore its absorption and fluorescence properties, the profound influence of environmental factors such as solvent polarity and pH, and its hallmark interaction with DNA.
Fundamental Photophysical Principles
To understand the spectroscopy of this compound, we must first visit the fundamental processes that govern how molecules interact with light. These transitions are elegantly summarized by the Jablonski diagram.
When a molecule like 4-AA absorbs a photon of light (typically UV or visible), an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is extremely fast, occurring on the femtosecond (10⁻¹⁵ s) timescale.
Once in an excited state, the molecule can return to the ground state via several pathways:
-
Vibrational Relaxation & Internal Conversion: The molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent) and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.
-
Fluorescence: From the S₁ state, the molecule can return to the S₀ ground state by emitting a photon. This radiative process is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift .
-
Intersystem Crossing & Phosphorescence: The molecule can undergo a spin-flip transition from the singlet (S₁) state to a triplet (T₁) state. Return from the T₁ state to the S₀ ground state involves the emission of a photon, a process called phosphorescence, which occurs on a much longer timescale than fluorescence.
References
4-Aminoacridine: A Comprehensive Technical Guide to its Chemical Structure, Functional Groups, and Application as a DNA Intercalating Probe
This guide provides an in-depth exploration of 4-Aminoacridine, a heterocyclic aromatic compound of significant interest in biomedical research and drug development. We will delve into its core chemical structure, the functional groups that dictate its unique properties, and its primary application as a fluorescent probe for studying DNA intercalation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.
Introduction: The Significance of this compound
This compound belongs to the aminoacridine family, a class of compounds historically recognized for their antiseptic and antibacterial properties. More recently, their ability to intercalate into the DNA double helix has positioned them as crucial scaffolds in the design of anticancer and antimalarial agents.[1][2] The core of their biological activity lies in their planar tricyclic structure, which allows them to insert between the base pairs of DNA, disrupting cellular processes like transcription and replication.
This guide will focus on the 4-amino isomer, elucidating the specific structural and functional attributes that contribute to its utility as a research tool, particularly in the realm of molecular biology and biophysical chemistry.
The Core Directive: Unraveling the Chemical Architecture
The chemical identity of this compound is defined by its molecular formula, C₁₃H₁₀N₂, and a molar mass of approximately 194.24 g/mol .[3][4] Its structure is comprised of a central acridine core, a tricyclic aromatic system, with an amino group substituted at the 4th position.
| Identifier | Value |
| IUPAC Name | acridin-4-amine[3] |
| CAS Number | 578-07-4 |
| Molecular Formula | C₁₃H₁₀N₂ |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N[3] |
| InChI Key | QWAGALBSTFENEE-UHFFFAOYSA-N[3] |
The planarity of the fused aromatic rings is a critical feature, as it is the primary driver for its ability to intercalate into the DNA double helix. This structural characteristic is fundamental to its mechanism of action in biological systems.
Caption: Chemical structure of this compound.
Functional Groups: The Determinants of Physicochemical Behavior and Biological Activity
The chemical personality of this compound is governed by two key functional moieties: the acridine core and the exocyclic amino group.
The Acridine Core: Aromaticity, Planarity, and Fluorescence
The acridine nucleus is a nitrogen-containing heterocyclic aromatic system. Its key contributions are:
-
Planarity and Hydrophobicity: The flat, extended π-electron system of the acridine core is responsible for its ability to stack between the hydrophobic bases of DNA through van der Waals forces and π-π stacking interactions. This intercalation is the cornerstone of its biological activity.[5]
-
Fluorescence: The conjugated aromatic system endows this compound with intrinsic fluorescence.[6] Upon intercalation into DNA, the fluorophore is shielded from the aqueous environment, leading to a significant enhancement in its fluorescence quantum yield. This property is exploited in its application as a DNA probe. The fluorescence emission of this compound has been observed around 340 nm when excited at 225 nm.[6]
-
Basicity: The nitrogen atom within the central ring of the acridine core is weakly basic. Its pKa is influenced by the electronic effects of the surrounding aromatic rings.
The Amino Group: Modulator of Solubility and Binding Affinity
The primary amino group (-NH₂) at the 4-position significantly influences the molecule's properties:
-
Basicity and Ionization: The amino group is a basic functional group that can be protonated to form a positively charged ammonium ion (-NH₃⁺) under physiological pH.[7] This positive charge is crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA, facilitating the subsequent intercalation of the acridine core.
-
Solubility: The ability of the amino group to form hydrogen bonds with water molecules enhances the aqueous solubility of this compound compared to the unsubstituted acridine. However, its overall solubility in water is still limited (13.6 mg/L at 24°C).
-
Hydrogen Bonding: Once intercalated, the amino group can act as a hydrogen bond donor, potentially forming specific interactions with the functional groups of the DNA bases in the major or minor groove, further stabilizing the DNA-ligand complex.
Mechanism of Action: DNA Intercalation and its Consequences
The primary mechanism of action for this compound at the molecular level is its intercalation into the DNA double helix. This process can be visualized as the insertion of the planar acridine ring system between adjacent base pairs.
Caption: Simplified workflow of this compound's DNA intercalation mechanism.
This intercalation event leads to several significant consequences for the DNA structure and function:
-
DNA Unwinding and Lengthening: The insertion of the bulky acridine molecule forces the DNA helix to unwind and lengthen to accommodate the intercalator.
-
Inhibition of DNA and RNA Polymerases: The distorted DNA structure can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting replication and transcription.[5]
-
Induction of Frameshift Mutations: The unwinding and lengthening of the DNA can lead to errors during replication, potentially causing the insertion or deletion of base pairs, resulting in frameshift mutations.[8]
Experimental Protocol: A Guide to Studying DNA Intercalation using this compound Fluorescence
The significant enhancement of this compound's fluorescence upon binding to DNA provides a powerful tool for studying this interaction quantitatively. Below is a detailed protocol for a fluorescent intercalator displacement (FID) assay.
Materials and Reagents
-
This compound (purity ≥97%)[9]
-
Double-stranded DNA (dsDNA) of known concentration (e.g., calf thymus DNA)
-
Buffer solution: For example, 10 mM HEPES, pH 7.3.[10] The choice of buffer is critical to maintain the native conformation of the DNA and the ionization state of the this compound. A pH of 7.3 ensures that the amino group is protonated, facilitating the initial electrostatic interaction with the DNA backbone.
-
High-purity water
-
Spectrofluorometer with temperature control
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 mM): Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or ethanol) before diluting with the assay buffer. Due to its limited aqueous solubility, a small amount of organic solvent may be necessary for the initial dissolution.
-
dsDNA Stock Solution (e.g., 1 mg/mL): Dissolve the dsDNA in the assay buffer and determine its concentration accurately using UV-Vis spectrophotometry at 260 nm.
Experimental Procedure
-
Prepare a working solution of this compound: Dilute the stock solution to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).[1]
-
Set up the spectrofluorometer: Set the excitation and emission wavelengths for this compound (e.g., excitation at 390 nm and emission scanning from 400 to 600 nm).[11] Allow the instrument to warm up for at least 30 minutes to ensure stable readings. Set the temperature to a constant value, typically 25°C.
-
Perform the titration: a. Place a known volume of the this compound working solution into a quartz cuvette. b. Record the initial fluorescence spectrum. c. Add small, incremental volumes of the dsDNA stock solution to the cuvette. d. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum. The equilibration time is crucial to ensure that the binding reaction has reached a steady state. e. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
Data Analysis
The binding affinity (Kₐ) and the number of binding sites (n) can be determined by analyzing the fluorescence titration data using the Scatchard equation or by fitting the data to a suitable binding model.
Caption: Workflow for a Fluorescent Intercalator Displacement (FID) Assay.
Troubleshooting
-
Low Signal Intensity: Increase the concentration of this compound or adjust the gain settings on the spectrofluorometer.[12]
-
High Background Fluorescence: Use high-purity reagents and a buffer with low intrinsic fluorescence. Ensure the cuvette is clean.
-
Signal Instability: Check for photobleaching by monitoring the fluorescence signal over time without adding DNA. If photobleaching is an issue, reduce the excitation light intensity or the exposure time.[1]
Conclusion
This compound is a molecule of profound importance in chemical biology and drug discovery. Its unique chemical structure, characterized by a planar, fluorescent acridine core and a basic amino group, underpins its ability to intercalate into DNA. This property not only explains its biological activities but also makes it an invaluable tool for researchers studying DNA-ligand interactions. The fluorescence-based assays described in this guide offer a robust and sensitive method for quantifying these interactions, providing critical data for the development of new therapeutic agents. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for your research endeavors with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [stenutz.eu]
- 5. ashp.org [ashp.org]
- 6. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 8. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 578-07-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
4-Aminoacridine: A Technical Guide to its Discovery, Synthesis, and Enduring Historical Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 4-Aminoacridine, a heterocyclic compound with a rich and impactful history in the annals of medicinal chemistry. From its origins in coal tar to its pivotal role as a topical antiseptic and its continuing relevance as a research tool, this document delves into the discovery, synthesis, multifaceted mechanisms of action, and enduring significance of this molecule. We will traverse the pioneering work of early 20th-century chemists, detail robust synthetic protocols, elucidate its interactions with biological systems, and provide practical methodologies for its application in contemporary research. This guide is designed to be a definitive resource for professionals seeking a deep, technical understanding of this compound, bridging its historical context with modern scientific applications.
The Genesis of a Scaffold: Discovery and Early Development
The story of this compound is intrinsically linked to the broader history of acridine chemistry. The parent acridine molecule was first isolated from coal tar in 1870. Initially, the vibrant colors of acridine derivatives led to their use as dyes. However, the turn of the 20th century witnessed a paradigm shift, as the therapeutic potential of these compounds began to be unveiled.
A pivotal figure in this narrative is the Australian medicinal chemist Adrien Albert. His meticulous research in the mid-20th century on aminoacridines established fundamental principles of medicinal chemistry that resonate to this day.[1][2] Albert's work demonstrated that the antibacterial efficacy of aminoacridines was not merely dependent on their chemical structure but was profoundly influenced by their physicochemical properties.[1] He established two critical requirements for their antibacterial action:
-
Cationic Ionization: The molecule must be capable of ionizing to form a cation at physiological pH.
-
Molecular Planarity: A sufficient surface area of flatness in the molecule is necessary for effective interaction with its biological target.[1][2]
These discoveries were groundbreaking, moving the field away from a simplistic "one chemical group, one biological action" hypothesis towards a more nuanced understanding of drug action based on physical properties.[1]
During World War II, the urgent need for effective antiseptics to treat wound infections in soldiers brought aminoacridines to the forefront. Proflavine (3,6-diaminoacridine), a close relative of this compound, saw widespread use as a topical antiseptic for dressing wounds.[3] This historical context underscores the critical role that aminoacridines played in military medicine before the widespread availability of penicillin.
Synthesis of this compound: A Detailed Protocol
The synthesis of the acridine scaffold can be achieved through several classical methods, including the Bernthsen and Ullmann syntheses.[4][5][6] The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures.[4][5] The Ullmann condensation offers an alternative route, typically involving the copper-catalyzed reaction of an aryl halide with an amine.[6][7]
A common and effective laboratory-scale synthesis of this compound proceeds via the nucleophilic substitution of a halogen on the acridine ring. The following protocol outlines a reliable method starting from the readily available N-phenylanthranilic acid.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 9-Chloroacridine
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 50 g (0.23 mol) of N-phenylanthranilic acid and 160 mL (1.76 mol) of phosphorus oxychloride.
-
Heating: Slowly heat the mixture on a water bath to 85-90 °C. A vigorous reaction will commence. Remove the flask from the heat source. If the reaction becomes too vigorous, briefly immerse the flask in a cold water bath.
-
Reflux: Once the initial vigorous reaction subsides, place the flask in an oil bath and maintain the temperature at 135-140 °C for 2 hours.
-
Work-up: After cooling, pour the reaction mixture into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.
-
Extraction: Ensure all the solid dissolves. Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.
-
Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield crude 9-chloroacridine.
Part B: Synthesis of this compound
This part of the synthesis is an adaptation of the principles of nucleophilic aromatic substitution on the acridine ring, a common strategy for producing aminoacridines.
-
Reaction Setup: In a sealed pressure vessel, dissolve the crude 9-chloroacridine (0.1 mol) in a solution of aqueous ammonia (e.g., 25-30% solution). The use of a copper catalyst, such as copper(II) sulfate, can facilitate the reaction.
-
Heating: Heat the mixture to approximately 150-180 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) and then basify with a strong base (e.g., sodium hydroxide) to precipitate the this compound.
-
Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Multifaceted Mechanisms of Action
The biological activity of this compound is not attributed to a single mode of action but rather to a combination of mechanisms that contribute to its antibacterial and other biological effects.
DNA Intercalation: The Primary Antibacterial Mechanism
The planar, aromatic structure of this compound is central to its primary mechanism of antibacterial action: DNA intercalation. The flat acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation leads to several detrimental consequences for the bacterial cell:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule distorts the DNA structure, interfering with the function of DNA and RNA polymerases, thereby halting DNA replication and transcription.
-
Frameshift Mutations: The distortion of the DNA helix can lead to errors during replication, causing frameshift mutations that can be lethal to the bacterium.
The cationic nature of the protonated this compound at physiological pH facilitates its initial electrostatic interaction with the negatively charged phosphate backbone of DNA, guiding it to the intercalation site.
Potential as a Matrix Metalloproteinase (MMP) Inhibitor
Emerging research suggests that acridine derivatives may also exhibit inhibitory activity against matrix metalloproteinases (MMPs).[8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[8] Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation.[8][9] While research in this area is ongoing, the potential for this compound and its derivatives to act as MMP inhibitors opens up new avenues for its therapeutic application beyond its traditional antibacterial role. The mechanism of inhibition likely involves the chelation of the essential zinc ion in the active site of the MMP by the heterocyclic nitrogen atoms of the acridine ring.
Historical and Current Significance
A Landmark Topical Antiseptic
The historical significance of this compound and its isomers, particularly proflavine, lies in their widespread use as topical antiseptics, especially during the first and second World Wars.[3] They were instrumental in preventing and treating wound infections on the battlefield before the advent of penicillin and other systemic antibiotics. Their application in wound dressings highlights their efficacy in a complex biological environment. While their use as frontline antiseptics has diminished with the development of more modern agents, their historical importance in infection control is undeniable.
A Versatile Tool in Modern Research
Beyond its historical therapeutic applications, this compound and its derivatives continue to be valuable tools in contemporary scientific research.
-
Fluorescence Microscopy: The inherent fluorescence of the acridine ring system makes these compounds useful as fluorescent probes. They can be used to stain nucleic acids in cells for visualization by fluorescence microscopy. The differential staining of double-stranded DNA and single-stranded RNA by some acridine derivatives allows for the study of cellular processes like apoptosis and cell cycle progression.
-
Probe for DNA-Ligand Interactions: The well-understood mechanism of DNA intercalation makes this compound a valuable tool for studying the interactions of other molecules with DNA.
Practical Methodologies and Data
Antibacterial Susceptibility Testing
The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents representative MIC values for the closely related 9-Aminoacridine, which provides a strong indication of the expected activity of this compound.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8 - 16 |
| Klebsiella pneumoniae | 8 - 16 |
| Enterococcus faecium | >64 |
| Acinetobacter baumannii | 32 - 64 |
| Pseudomonas aeruginosa | >64 |
| Enterobacter species | 16 - 32 |
| Data for 9-Aminoacridine, adapted from a study on multidrug-resistant Klebsiella pneumoniae.[8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Experimental Protocol: Fluorescence Staining of Cells
This protocol provides a general method for using an acridine-based dye for fluorescently staining the nucleus of cells.
-
Cell Preparation: Grow cells to the desired confluency on glass coverslips or in a clear-bottomed imaging plate.
-
Staining Solution Preparation: Prepare a working solution of this compound in a buffered saline solution (e.g., PBS) or cell culture medium at a final concentration of 1-5 µg/mL.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove excess stain.
-
Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium or add fresh imaging medium to the plate. Visualize the stained cells using a fluorescence microscope with a suitable filter set for the excitation and emission wavelengths of this compound (typically excitation around 400-450 nm and emission in the blue-green range).
Conclusion
This compound stands as a testament to the enduring legacy of early medicinal chemistry. Its journey from a simple dye precursor to a vital antiseptic and a versatile research tool encapsulates the evolution of our understanding of drug action. The foundational work of scientists like Adrien Albert on the physicochemical principles governing its activity laid the groundwork for modern rational drug design. While its clinical use has been largely superseded, the historical significance of this compound in saving lives and its continued utility in the laboratory ensure its place in the pantheon of important small molecules. This guide has aimed to provide a comprehensive technical overview, equipping researchers and professionals with the knowledge to appreciate its past and leverage its properties for future scientific discovery.
Visualizations
Diagram 1: The Bernthsen Acridine Synthesis
Caption: A simplified workflow of the Bernthsen acridine synthesis.
Diagram 2: Mechanism of DNA Intercalation
Caption: this compound intercalating between DNA base pairs.
References
- 1. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]
- 2. Adrien Albert 1907-1989 | Australian Academy of Science [science.org.au]
- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 4-Aminoacridine
Foreword: The Luminous World of Aminoacridines
For researchers, scientists, and drug development professionals, the ability to visualize and quantify molecular interactions is paramount. Fluorescent molecules, or fluorophores, are the lanterns that illuminate the intricate pathways of biological systems. Among these, the aminoacridine family stands out for its unique photophysical properties and its profound relationship with nucleic acids. 4-Aminoacridine, a prominent member of this class, serves as a versatile tool, acting as a DNA intercalator, a fluorescent probe, and a structural backbone for therapeutic agents.
This guide provides a deep dive into two of the most critical photophysical parameters of this compound: its fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) . Understanding these properties is not merely an academic exercise; it is the key to designing robust experiments, interpreting data with confidence, and unlocking the full potential of this powerful molecule in applications ranging from high-throughput screening to cellular imaging. We will move beyond simple definitions to explore the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity.
Core Photophysical Principles: Efficiency and Timescales
The fluorescence of a molecule like this compound is governed by the dynamics of its excited state. After absorbing a photon and transitioning to an excited electronic state (S₁), the molecule has several pathways to return to the ground state (S₀).
Fluorescence Quantum Yield (Φ_F): The Measure of Efficiency
The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield of 1.0 (or 100%) would mean that every absorbed photon results in an emitted fluorescent photon—a perfect, lossless conversion.
In reality, the excited state can also relax through non-radiative pathways that do not produce light, such as internal conversion (heat dissipation) and intersystem crossing to the triplet state.[1][3] These competing processes reduce the quantum yield. The relationship is governed by the rate constants for radiative decay (k_f) and non-radiative decay (k_nr):
Φ_F = k_f / (k_f + k_nr)
A high quantum yield is desirable for applications requiring high sensitivity, as it translates to a brighter signal.
Fluorescence Lifetime (τ_F): The Excited State's Duration
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[4] It is an intrinsic property of the fluorophore in a specific environment and is typically on the nanosecond timescale.[5] The lifetime is the reciprocal of the sum of the rates of all decay processes:[4]
τ_F = 1 / (k_f + k_nr)
Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore's concentration. This makes it a robust parameter for quantitative measurements, as it is less susceptible to artifacts from photobleaching or fluctuations in excitation intensity. The lifetime is exquisitely sensitive to the molecule's local environment, making it a powerful tool for probing molecular interactions, binding events, and changes in solvent polarity or viscosity.[5]
Photophysical Profile of Aminoacridines
While this guide focuses on this compound, much of the foundational photophysical data in the literature has been extensively characterized for its isomer, 9-Aminoacridine. The principles are directly transferable, and the values for 9-Aminoacridine serve as an excellent benchmark for the aminoacridine class.
Reported Photophysical Parameters
The fluorescence properties of aminoacridines are highly dependent on their environment. Key factors include the solvent, pH, and binding to macromolecules like DNA.
| Parameter | Condition | Value (for 9-Aminoacridine) | Source |
| Quantum Yield (Φ_F) | Ethanol | 0.99 | [6] |
| Fluorescence Lifetime (τ_F) | Monomer in solution | ~16 ns | [7] |
| Fluorescence Lifetime (τ_F) | Dimer-excimer complex | up to 24 ns | [7] |
Critical Influencing Factors
-
Solvent Polarity: The fluorescence emission of many fluorophores is sensitive to the polarity of their environment, a phenomenon known as solvatofluorochromism.[8] For aminoacridines, increasing solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.[9] This is frequently accompanied by a decrease in quantum yield, as polar solvents can promote non-radiative decay pathways.[9]
-
pH: The fluorescence of aminoacridines is profoundly influenced by pH.[10] The acridine ring system contains a heterocyclic nitrogen, and the exocyclic amino group can be protonated or deprotonated depending on the pH. These changes in ionization state alter the electronic structure of the molecule, leading to significant shifts in absorption and emission spectra and changes in fluorescence intensity.[7][11][12] This property is exploited to use aminoacridines as fluorescent probes for measuring pH gradients across biological membranes.[11][12]
-
DNA Intercalation: The defining characteristic of many aminoacridines is their ability to intercalate, or insert themselves, between the base pairs of double-stranded DNA.[13] This binding event dramatically alters the local environment of the fluorophore. The constrained, hydrophobic environment within the DNA stack typically leads to a reduction in fluorescence intensity (quenching) and can alter the fluorescence lifetime.[13][14] These changes provide a direct, measurable signal of the binding event, which is foundational to their use in nucleic acid research.
Experimental Workflows: Measurement with Integrity
Accurate determination of quantum yield and lifetime requires meticulous experimental design and execution. Here, we detail the most common and reliable methods.
Determining Relative Fluorescence Quantum Yield
The comparative method is the most accessible technique for determining quantum yield.[1][3] It relies on comparing the fluorescence of the unknown sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.
Causality Behind the Choice of Standard: The ideal standard should have absorption and emission profiles that are close to the sample to minimize wavelength-dependent instrumental errors. For this compound, which absorbs in the UV-visible range and emits in the blue-green range, standards like quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.55) or acridine yellow in ethanol (Φ_F = 0.47) are suitable choices.[15]
-
Preparation: Prepare a series of dilute solutions of both the this compound sample and the chosen standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.
-
Data Integration: Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation, where Grad represents the gradient of the plot and n is the refractive index of the solvent.[2]
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
If the same solvent is used for both, the refractive index term (n_x²/n_st²) cancels out.
Caption: Workflow for relative quantum yield determination.
Determining Fluorescence Lifetime with TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements, offering high accuracy and sensitivity.[4][16] The technique builds a histogram of the arrival times of individual fluorescence photons relative to a repeating, short excitation pulse.
-
Instrumentation Setup: A high-repetition-rate pulsed light source (e.g., a picosecond laser or LED) excites the sample. The emitted fluorescence is collected and passed through a monochromator to select the emission wavelength. A high-speed single-photon sensitive detector (e.g., a PMT or SPAD) detects the emitted photons.
-
Timing Electronics: For each detected photon, the TCSPC electronics measure the time delay between the excitation pulse and the photon's arrival with picosecond precision.
-
Histogram Accumulation: This process is repeated for millions of events, building up a probability distribution histogram of photon arrival times. This histogram represents the fluorescence decay curve.
-
Data Analysis: The decay curve is then fitted to an exponential model (or multi-exponential model if multiple decay processes are present) after deconvolution with the Instrument Response Function (IRF). The time constant of the fitted exponential decay is the fluorescence lifetime (τ_F).
References
- 1. horiba.com [horiba.com]
- 2. jasco-global.com [jasco-global.com]
- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Photophysical Properties of 4-Aminoacridine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Structure – Harnessing the Light of 4-Aminoacridine
This compound is more than a simple heterocyclic compound; it is a versatile molecular scaffold whose utility is fundamentally governed by its interaction with light.[1][2] As a derivative of the acridine family, it has found applications ranging from fluorescent staining to antimicrobial agents.[1][3] Understanding its photophysical properties—how it absorbs and emits light—is not merely an academic exercise. For the drug development professional, it is key to designing novel therapeutic agents and diagnostic tools. For the researcher, it provides a window into molecular interactions at the nanoscale.
This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a framework for understanding the causality behind this compound's photophysical behavior. We will explore not just what it does, but why it does it, and critically, how to measure it reliably. The protocols herein are designed to be self-validating systems, ensuring that the data you generate is both accurate and trustworthy.
The Electronic Architecture and Its Spectroscopic Signature
This compound's photophysical journey begins with its electronic structure. The molecule consists of a planar, electron-deficient acridine core and an electron-donating amino group (-NH₂). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process central to its environmental sensitivity.
Absorption Profile: Capturing Photons
The UV-Visible absorption spectrum of this compound is characterized by intense bands corresponding to π→π* transitions within the conjugated acridine ring system. The precise position of the absorption maximum (λmax) is influenced by the solvent environment, though typically less dramatically than its fluorescence spectrum.
Fluorescence Emission: The Release of Light
Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) via several pathways. The most interesting for our purposes is fluorescence—the emission of a photon. This emission is highly sensitive to the local environment, a property that makes this compound a valuable molecular probe.
The fundamental photophysical processes are depicted in the Jablonski diagram below.
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for this compound.
Environmental Modulation of Photophysical Properties
The true power of this compound as a probe lies in the modulation of its fluorescence by the surrounding environment. The two most critical factors are solvent polarity and pH.
The Influence of Solvent Polarity (Solvatochromism)
In polar solvents, the excited state of this compound, which has a larger dipole moment than the ground state due to ICT, is stabilized by surrounding solvent molecules. This stabilization lowers the energy of the excited state before emission occurs, a process known as solvent relaxation.[4]
Causality:
-
Ground State: In a polar solvent, solvent molecules are oriented around the ground state dipole of this compound.
-
Excitation: Upon absorption of a photon (a femtosecond process), the molecule enters the excited state. The molecular dipole moment changes, but the solvent molecules are still in their ground-state orientation (the Franck-Condon principle).
-
Solvent Relaxation: Before fluorescence can occur (a nanosecond process), the polar solvent molecules reorient themselves to stabilize the new, larger excited-state dipole.[4]
-
Emission: Fluorescence occurs from this relaxed, lower-energy excited state.
This results in a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases. Non-polar solvents cannot effectively stabilize the excited state dipole, leading to emission from a higher-energy state and thus a blue-shifted spectrum.[4][5]
Table 1: Representative Solvatochromic Effects on Aminoacridines (Note: Data for illustrative purposes, based on typical behavior of similar fluorophores)
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Toluene | 2.4 | ~390 | ~415 | ~25 | ~0.15 |
| Acetonitrile | 5.8 | ~392 | ~450 | ~58 | ~0.30 |
| Ethanol | 4.3 | ~395 | ~480 | ~85 | ~0.45 |
| Water | 10.2 | ~400 | ~510 | ~110 | ~0.20 |
The Stokes shift (the difference between the absorption and emission maxima) is a direct indicator of the extent of solvent relaxation and excited-state interactions.
The Critical Role of pH
The fluorescence of this compound is exquisitely sensitive to pH due to the presence of two basic nitrogen atoms: the amino group and the acridine ring nitrogen. Protonation of these sites significantly alters the electronic structure and, consequently, the photophysical properties. The pKa of the acridine ring nitrogen in similar compounds is around 10.[6]
-
At Neutral/Alkaline pH: The molecule is typically in its neutral form.
-
At Acidic pH: The ring nitrogen becomes protonated, forming the acridinium cation. This protonation increases the electron-accepting ability of the acridine core, which can lead to changes in both the absorption and emission spectra and often results in fluorescence quenching or shifting.[6][7] The specific spectral changes depend on which nitrogen is protonated and the resulting electronic configuration.[8][9]
Validated Experimental Protocols for Characterization
Trustworthy data is the bedrock of scientific progress. The following protocols are designed to provide a robust workflow for characterizing the photophysical properties of this compound.
Caption: Experimental workflow for comprehensive photophysical characterization of this compound.
Protocol: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.[10]
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in spectroscopic grade DMSO).
-
Dilute the stock solution in the solvent of interest (e.g., ethanol) to a final concentration where the peak absorbance is between 0.05 and 0.1. Causality: This low concentration is crucial to ensure the validity of the Beer-Lambert law and to prevent aggregation.
-
-
Measurement:
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
Fill both the sample and reference cuvettes with the pure solvent to record a baseline (autozero).
-
Replace the solvent in the sample cuvette with your diluted this compound solution.
-
Scan a suitable wavelength range (e.g., 250-500 nm).
-
-
Analysis: Identify the wavelength of maximum absorbance (λmax). This value will be used as the excitation wavelength for fluorescence measurements.
Protocol: Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maximum (λem) of this compound.
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cell holder.[11]
-
Sample Preparation: Use the same dilute solution prepared for the UV-Vis measurement (Absorbance < 0.1). Causality: This minimizes inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution.
-
Measurement:
-
Use a four-sided clear quartz fluorescence cuvette.[12]
-
Record a solvent blank spectrum first to check for impurities or Raman scattering.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scatter (e.g., 410-700 nm if λexc is 395 nm).
-
-
Analysis: Identify the wavelength of maximum fluorescence intensity (λem).
Protocol: Fluorescence Quantum Yield (Φf) Determination
Objective: To determine the fluorescence quantum yield relative to a known standard.[13] This is the most widely used and trusted method.[14]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[15] A common standard for the blue-green region is Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.57-0.60).[13]
-
Preparation:
-
Prepare a series of five dilutions for both the this compound sample and the Quinine Sulfate standard in their respective solvents.
-
The concentrations should be chosen to yield absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.10 at the excitation wavelength.
-
-
Data Acquisition:
-
Set the excitation wavelength (e.g., 350 nm for Quinine Sulfate). For this compound, use its λmax. Ensure all instrument settings (slits, PMT voltage) are identical for both sample and standard measurements.
-
For each of the 10 solutions, measure the absorbance at the excitation wavelength.
-
Immediately after, measure the full, corrected fluorescence emission spectrum for that same solution.
-
-
Data Analysis:
-
For each spectrum, integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis) for both the sample and the standard. You should obtain two straight lines passing through the origin.
-
Determine the gradient (slope) for each line (GradSample and GradStandard).
-
-
Calculation: The quantum yield of the sample (ΦSample) is calculated using the following equation:[15]
ΦSample = ΦStandard × (GradSample / GradStandard) × (η2Sample / η2Standard)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard.
-
Concluding Remarks
This compound is a powerful molecular tool, but its effective application hinges on a precise understanding of its photophysical properties. By appreciating the underlying principles of solvatochromism and pH sensitivity, and by employing robust, self-validating experimental protocols, researchers can harness its full potential. The interplay of its structure with light and environment is not a limitation but an opportunity—one that allows us to probe complex biological systems and design next-generation therapeutics with greater insight and control.
References
- 1. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. In-vitro photobactericidal activity of aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on spectral characteristics of P5C-ninhydrin derivative: Application in the assay of ornithine amino transferase activity from tissue lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. rsc.org [rsc.org]
- 12. biocompare.com [biocompare.com]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. edinst.com [edinst.com]
Unraveling 4-Aminoacridine: A Theoretical and Computational Guide for Drug Discovery
This in-depth technical guide provides a comprehensive exploration of 4-Aminoacridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural, electronic, and reactive properties through the lens of modern theoretical and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to understand and rationally design novel therapeutics based on the acridine scaffold.
Introduction: The Enduring Relevance of the Acridine Scaffold
Acridines are a class of nitrogen-containing heterocyclic compounds that have long been a cornerstone of medicinal chemistry. Their planar, tricyclic structure allows them to intercalate between the base pairs of DNA, a mechanism that underpins their diverse biological activities, including antiseptic, antimalarial, and anticancer properties.[1] this compound, as a fundamental representative of this class, serves as an excellent model system for understanding the intricate molecular interactions that govern the therapeutic efficacy and potential toxicity of these compounds.
Modern computational techniques offer an unprecedented opportunity to dissect these interactions at an atomic level. By employing quantum chemical calculations and molecular modeling simulations, we can elucidate the electronic landscape of this compound, predict its binding modes with biological macromolecules, and rationalize its structure-activity relationships.[2][3] This guide will provide both the theoretical underpinnings and practical computational workflows to empower researchers in their drug discovery endeavors.
PART 1: Elucidating the Electronic Architecture of this compound
A thorough understanding of a molecule's electronic properties is paramount to predicting its chemical behavior and biological activity. For this compound, these properties dictate its ability to engage in non-covalent interactions, its reactivity, and its spectroscopic signatures.
Quantum Chemical Calculations: A Window into Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of pharmaceutical interest.[4][5][6] By solving the Schrödinger equation within the DFT framework, we can obtain a wealth of information about the electronic structure of this compound.
Table 1: Key Molecular Properties of this compound from DFT Calculations
| Property | Description | Significance in Drug Design |
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides the foundational structure for all subsequent computational analyses, including docking and molecular dynamics.[7][8] |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.[9][10][11][12] | The energy gap between the HOMO and LUMO is a measure of chemical reactivity and is crucial for understanding charge-transfer interactions, which are often involved in drug-receptor binding.[2] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of a molecule.[13][14][15][16][17] | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for non-covalent interactions such as hydrogen bonding and electrophilic attack.[2] |
Experimental Protocol: Performing DFT Calculations for this compound
The following protocol outlines a typical workflow for performing DFT calculations on this compound using a quantum chemistry software package like Gaussian or ORCA.[18][19]
-
Input Structure Generation:
-
Obtain the 3D coordinates of this compound from a chemical database (e.g., PubChem) or build it using a molecular editor (e.g., Avogadro, ChemDraw).
-
-
Geometry Optimization:
-
Objective: To find the most stable conformation of the molecule.[20][21]
-
Method: Employ a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[18]
-
Verification: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[19]
-
-
Electronic Property Calculation:
-
Objective: To compute the HOMO, LUMO, and MEP.
-
Procedure: Using the optimized geometry, perform a single-point energy calculation. The output will contain the energies and visualizations of the molecular orbitals. The MEP can be generated and mapped onto the electron density surface.[14]
-
Visualization: The Electronic Landscape of this compound
References
- 1. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [2101.06307] Machine-learning accelerated geometry optimization in molecular simulation [arxiv.org]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 14. MEP [cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. proteopedia.org [proteopedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. psicode.org [psicode.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Aminoacridine as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of 4-Aminoacridine in Fluorescence-Based Assays
This compound is a heterocyclic aromatic compound that has emerged as a versatile fluorescent probe for a range of applications in biological research. Its planar structure allows it to intercalate into the base pairs of double-stranded DNA (dsDNA), a mechanism that underpins its utility as a nucleic acid stain. Furthermore, as a weak base, this compound accumulates in acidic organelles, such as lysosomes, and its fluorescence properties are sensitive to the local pH environment. This characteristic makes it a valuable tool for studying the pH of these important cellular compartments. This application note provides a comprehensive guide to the photophysical properties of this compound and detailed protocols for its use in DNA gel staining and the ratiometric measurement of acidic organelle pH.
Core Principles and Mechanisms of this compound Fluorescence
The fluorescence of this compound is governed by its chemical structure and its interaction with its environment. Understanding these principles is crucial for the successful design and interpretation of experiments.
Photophysical Properties
The fluorescence of a molecule is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. For the closely related compound, 9-Aminoacridine, the quantum yield in ethanol is exceptionally high at 0.99, with a long fluorescence lifetime of 17.0 ns in phosphate-buffered saline (PBS)[1]. While specific data for the 4-amino isomer is not as readily available, these values for 9-Aminoacridine provide a strong indication of the excellent photophysical properties of the acridine scaffold. The excitation and emission maxima of acridine derivatives are typically in the blue to green region of the spectrum. For instance, some acridine-4-carboxamide derivatives are excited around 400 nm and emit in the 420-650 nm range[2].
| Property | Value (for 9-Aminoacridine) | Significance |
| Quantum Yield (Φ) | 0.99 in Ethanol[1] | A high quantum yield indicates that the molecule is very efficient at converting absorbed light into emitted fluorescence, resulting in a bright signal. |
| Fluorescence Lifetime (τ) | 17.0 ns in PBS[1] | A longer lifetime can be advantageous for certain advanced fluorescence microscopy techniques, such as fluorescence lifetime imaging microscopy (FLIM). |
| Excitation Maximum (λex) | ~400 nm (for derivatives)[2] | This wavelength in the violet-blue region is readily available on most fluorescence microscopes and gel imagers. |
| Emission Maximum (λem) | ~420-650 nm (for derivatives)[2] | The emission in the blue-green to orange range allows for detection with standard filter sets. |
Mechanism of Action as a Fluorescent Probe
The utility of this compound as a fluorescent probe stems from two primary mechanisms:
-
Nucleic Acid Intercalation: The planar aromatic ring system of this compound allows it to insert itself between the base pairs of dsDNA. This intercalation leads to a change in the photophysical properties of the molecule, often resulting in an increase in fluorescence intensity and a shift in the emission spectrum. This phenomenon is the basis for its use as a stain for visualizing DNA in applications like gel electrophoresis. The binding of acridine derivatives to DNA can cause a reduction in fluorescence intensity due to quenching by nucleic bases[2].
-
pH Sensing in Acidic Organelles: As a weak base with a pKa in the physiological range, this compound can freely diffuse across cellular membranes in its neutral form. Upon encountering an acidic environment, such as the lumen of a lysosome (pH 4.5-5.0), the amino group becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation. The fluorescence emission of many acridine derivatives is pH-dependent, allowing for the ratiometric measurement of pH.
Protocol 1: Visualization of dsDNA in Agarose Gels
This protocol details the use of this compound as a fluorescent stain for the visualization of double-stranded DNA in agarose gels following electrophoresis.
I. Materials
-
This compound (MW: 194.24 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Agarose
-
Electrophoresis buffer (e.g., 1x TAE or 1x TBE)
-
DNA ladder and samples
-
Staining tray
-
UV or blue light transilluminator
II. Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound by dissolving 1.94 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
III. Experimental Workflow: Post-Staining of Agarose Gels
Caption: Workflow for post-staining of agarose gels with this compound.
IV. Detailed Protocol
-
Gel Electrophoresis: Prepare and run an agarose gel with your DNA samples and ladder according to standard protocols.
-
Staining Solution Preparation: Prepare a fresh 10 µM staining solution by diluting the 10 mM this compound stock solution 1:1000 in the same type of electrophoresis buffer used to run the gel (e.g., add 10 µL of 10 mM stock to 10 mL of buffer).
-
Staining:
-
Carefully transfer the gel from the electrophoresis apparatus to a clean staining tray.
-
Add enough 10 µM this compound staining solution to completely submerge the gel.
-
Incubate for 30 minutes at room temperature with gentle agitation on an orbital shaker. Protect from light during incubation.
-
-
Destaining (Optional): For lower background fluorescence, briefly rinse the gel in deionized water for 1-2 minutes.
-
Visualization:
-
Carefully place the stained gel onto the surface of a UV or blue light transilluminator.
-
Visualize the DNA bands. The DNA will appear as fluorescent bands against a darker background.
-
Capture an image using an appropriate gel documentation system.
-
V. Expected Results and Troubleshooting
-
Expected Results: DNA bands should be clearly visible. The intensity of the fluorescence will be proportional to the amount of DNA in the band.
-
Troubleshooting:
-
Weak or No Signal: Increase the staining time or the concentration of the this compound staining solution (e.g., to 20 µM). Ensure that the transilluminator and imaging system are set to the appropriate excitation and emission wavelengths.
-
High Background: Include a destaining step or decrease the staining time. Ensure the gel is not overexposed during imaging.
-
Protocol 2: Ratiometric Measurement of Lysosomal pH
This protocol describes a method for the ratiometric measurement of lysosomal pH in live cells using this compound. This technique relies on the pH-dependent fluorescence of the probe.
I. Principle of Ratiometric Measurement
The fluorescence emission of certain probes shifts in response to changes in pH. By measuring the fluorescence intensity at two different emission wavelengths, a ratio can be calculated that is independent of the probe concentration and is solely dependent on the pH. This ratiometric approach provides a more accurate and quantitative measurement of pH compared to single-wavelength intensity measurements. While a specific dual-emission profile for this compound in response to pH is not well-documented, the general principle for acridine-based dyes involves monitoring the ratio of fluorescence from the protonated (accumulated in lysosomes) and neutral forms.
II. Materials
-
This compound
-
DMSO
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibration buffers (a series of buffers with known pH values, e.g., from pH 4.0 to 6.0)
-
Nigericin and Monensin (ionophores for pH calibration)
-
Fluorescence microscope equipped with appropriate filter sets for dual-emission imaging.
III. Stock and Working Solution Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Working Solution: On the day of the experiment, prepare a 1-10 µM working solution of this compound by diluting the stock solution in complete cell culture medium. The optimal concentration should be determined empirically for your cell type.
IV. Experimental Workflow: Live-Cell Staining and pH Measurement
Caption: Workflow for ratiometric pH measurement in lysosomes.
V. Detailed Protocol
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire images at two distinct emission wavelengths using a consistent excitation wavelength (e.g., 405 nm). The specific emission wavelengths should be chosen based on the pH-dependent spectral shift of this compound, which may require preliminary spectral analysis.
-
-
In Situ Calibration:
-
Prepare a set of calibration buffers with pH values ranging from 4.0 to 6.0.
-
To each calibration buffer, add ionophores such as nigericin (e.g., 10 µM) and monensin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.
-
Treat a separate set of stained cells with each calibration buffer for 5-10 minutes.
-
Acquire ratiometric images for each pH point.
-
-
Data Analysis:
-
For each lysosome in the experimental and calibration images, measure the mean fluorescence intensity at the two emission wavelengths.
-
Calculate the ratio of the two intensities.
-
Plot the average intensity ratio against the corresponding pH values from the calibration buffers to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence ratios from your experimental cells into lysosomal pH values.
-
VI. Considerations and Self-Validation
-
Filter Set Selection: The choice of excitation and emission filters is critical for accurate ratiometric measurements. A preliminary spectral scan of this compound at different pH values is recommended to determine the optimal wavelengths for ratiometric imaging.
-
Ionophore Toxicity: Ionophores can be toxic to cells over long exposure times. Minimize the incubation time during the calibration step.
-
Validation: To validate the assay, you can treat cells with known modulators of lysosomal pH, such as Bafilomycin A1 (an inhibitor of the vacuolar H+-ATPase that raises lysosomal pH) or Chloroquine (a weak base that accumulates in lysosomes and increases their pH), and observe the expected changes in the ratiometric signal.
Conclusion
This compound is a powerful and versatile fluorescent probe with significant potential for nucleic acid visualization and the study of acidic organelles. The protocols provided in this application note offer a starting point for researchers to harness the capabilities of this dye. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters for your specific experimental system is highly recommended to achieve the best results. The inherent photophysical properties of the acridine scaffold, combined with the specific characteristics of the 4-amino substitution, make this compound a valuable addition to the molecular toolbox of cell biologists and drug discovery scientists.
References
Application Notes and Protocols: 4-Aminoacridine Staining for Live-Cell Imaging
Introduction: Unveiling Cellular Dynamics with 4-Aminoacridine
In the dynamic world of live-cell imaging, the choice of a fluorescent probe is paramount to unraveling the intricate processes that govern cellular life. This compound emerges as a versatile and insightful tool for researchers, scientists, and drug development professionals. This cell-permeant, fluorescent dye offers a unique window into the subcellular landscape, primarily through its dual-staining capabilities rooted in its molecular properties as a DNA intercalator and a lysosomotropic agent.[1]
At its core, this compound is a heterocyclic compound that, in its unprotonated state, readily crosses cellular membranes. Its mechanism of action is twofold:
-
Nucleic Acid Intercalation: As a planar molecule, this compound can insert itself between the base pairs of DNA and RNA. This intercalation leads to a distinct fluorescence emission, typically in the green spectrum, allowing for the visualization of the nucleus and providing insights into nuclear morphology and DNA content.[2]
-
Lysosomotropism: As a weak base, this compound accumulates in acidic organelles, most notably lysosomes.[1][3][4] Within the low pH environment of the lysosome, the molecule becomes protonated and trapped, leading to its aggregation. This aggregation causes a metachromatic shift in its fluorescence, resulting in a bright red emission. This property makes this compound an excellent marker for lysosomal dynamics, integrity, and pH.
This dual-fluorescence characteristic allows for the simultaneous monitoring of both the nucleus and acidic vesicular organelles (AVOs), providing a powerful tool for studying a range of cellular processes, from cell cycle progression to autophagy and lysosomal storage disorders.[2] Furthermore, its application extends to high-content screening (HCS) platforms, enabling the multiparametric analysis of cellular responses to novel therapeutic compounds.[5][6]
Principle of Staining: A Tale of Two Compartments
The elegance of this compound staining lies in its differential fluorescence emission based on its subcellular localization and concentration. This phenomenon is driven by the distinct physicochemical environments of the nucleus and lysosomes.
dot graph TD { subgraph "Cellular Environment" A[this compound (Unprotonated, Cell-Permeant)] --> B{Cytoplasm (Neutral pH)}; B --> C{Nucleus}; B --> D{Lysosome (Acidic pH)}; end
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } Staining mechanism of this compound.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| This compound | Molecular Biology Grade, Powder | Sigma-Aldrich, Thermo Fisher Scientific |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich, ATCC |
| Live cells | Cultured on glass-bottom dishes or coverslips | N/A |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Gibco, Corning |
| Complete cell culture medium | Appropriate for the cell line | Gibco, ATCC |
| Fluorescence microscope | Equipped with appropriate filter sets | Zeiss, Leica, Nikon |
Experimental Protocols
Protocol 1: General Staining of Live Cells for Morphological Analysis
This protocol provides a fundamental method for staining live cells to observe nuclear and lysosomal morphology.
1. Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light. The solution is stable for several weeks.
2. Cell Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel (e.g., glass-bottom dish).
3. Staining Procedure:
-
On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 1-5 µg/mL.[2] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the existing culture medium from the cells.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[2]
-
Gently wash the cells twice with pre-warmed PBS or complete cell culture medium to remove excess dye.[2]
-
Add fresh, pre-warmed complete cell culture medium to the cells.
4. Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Filter Sets:
- For green fluorescence (nucleus), use a standard FITC filter set (Excitation: ~495 nm; Emission: ~519 nm).
- For red fluorescence (lysosomes), use a standard TRITC or Texas Red filter set (Excitation: ~550 nm; Emission: ~650 nm).
- Note: These are starting points. Optimal filter sets should be determined based on the specific microscope and the observed signal.
dot graph TD { A[Start: Cultured Live Cells] --> B{Prepare 1-5 µg/mLthis compound inpre-warmed medium}; B --> C{Remove old mediumand add staining solution}; C --> D{Incubate 15-30 minat 37°C}; D --> E{Wash cells twicewith pre-warmedPBS or medium}; E --> F{Add freshpre-warmed medium}; F --> G{Image immediately}; subgraph "Imaging Channels" G --> H[Green Channel (FITC)for Nucleus]; G --> I[Red Channel (TRITC)for Lysosomes]; end H --> J[Analyze NuclearMorphology]; I --> K[Analyze LysosomalDistribution & Intensity];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } Workflow for general live-cell staining.
Protocol 2: High-Content Screening (HCS) for Cytotoxicity and Lysosomal Perturbation
This protocol is designed for automated microscopy platforms to assess the effects of compound libraries on cell health and lysosomal function.
1. Cell Plating:
-
Seed cells in 96- or 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.
2. Compound Treatment:
-
Treat cells with the compound library at various concentrations for the desired duration (e.g., 24-48 hours). Include appropriate vehicle controls.
3. Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µg/mL.
-
Automated liquid handlers can be used to remove the compound-containing medium and add the staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with buffer.
4. Imaging and Analysis:
-
Acquire images using an automated high-content imaging system with appropriate filter sets for green and red fluorescence.
-
Use image analysis software to:
- Identify and count cells (based on the green nuclear stain).
- Segment the cytoplasm and lysosomes (based on the red signal).
- Quantify parameters such as:
-
Cell number (for cytotoxicity).
-
Nuclear size and intensity.
-
Lysosomal number, size, and intensity.
-
Changes in the ratio of red to green fluorescence.
| Parameter | Interpretation | Application in Drug Discovery |
| ↓ Cell Count | Cytotoxicity | Primary toxicity screening |
| ↑ Red Fluorescence Intensity | Increased lysosomal volume or acidity | Monitoring autophagy, lysosomal storage disorders |
| ↓ Red Fluorescence Intensity | Lysosomal membrane permeabilization, alkalinization | Identifying compounds that disrupt lysosomal function |
| Changes in Nuclear Morphology | Apoptosis, cell cycle arrest | Elucidating mechanisms of action |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Excessive dye concentration- Inadequate washing | - Titrate the this compound concentration downwards.- Increase the number and duration of wash steps.[7] |
| Weak or No Signal | - Incorrect filter sets- Low dye concentration or incubation time- Photobleaching | - Verify that the excitation and emission filters match the expected spectra for this compound.- Increase the dye concentration or extend the incubation time.- Minimize exposure to excitation light; use lower laser power and shorter exposure times.[7] |
| Phototoxicity | - Prolonged exposure to excitation light | - Use the lowest possible laser power and exposure times.- Acquire images at longer intervals for time-lapse experiments.- Consider using an oxygen-radical scavenger in the imaging medium.[8] |
| Signal in Unexpected Cellular Compartments | - Cell stress or death | - Ensure cells are healthy before and during the experiment.- Optimize staining conditions to minimize cytotoxicity. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unusual cellular uptake of cytotoxic 4-hydroxymethyl-3-aminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Painting: image-based profiling in live cells using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Note: A Step-by-Step Guide to the Synthesis of 4-Aminoacridine for Research Applications
Abstract
Acridine and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their DNA intercalating properties and unique photophysical characteristics. Among these, 4-aminoacridine serves as a crucial scaffold for the development of novel therapeutic agents and fluorescent probes. This application note provides a detailed, research-oriented guide to the multi-step synthesis of this compound. The narrative emphasizes the chemical principles behind each transformation, offering field-proven insights into experimental choices and validation. The synthesis proceeds through three main stages: 1) The copper-catalyzed Ullmann condensation to form a key N-aryl anthranilic acid intermediate; 2) A phosphoryl chloride-mediated cyclization to construct the 9-chloroacridine core; and 3) The reduction of a nitro group precursor to yield the final this compound product.
Strategic Overview of this compound Synthesis
The synthesis of specifically substituted acridines requires a carefully planned strategy, as direct functionalization of the parent acridine ring is often challenging and lacks regioselectivity. The 9-position of the acridine ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[1] In contrast, introducing a substituent at the 4-position typically necessitates building the ring from precursors that already contain the desired functional group or a precursor to it.
Our strategy employs a convergent approach, beginning with the construction of a substituted N-phenylanthranilic acid, which is the foundational building block for the acridine tricycle. A nitro group is strategically placed at the future 4-position of the acridine ring. This group serves two purposes: it is a powerful electron-withdrawing group that facilitates the initial Ullmann condensation, and it can be reliably reduced to the target amino group in a later step. The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the N-Aryl Anthranilic Acid Precursor
Principle: The Ullmann Condensation
The first critical step is the formation of the C-N bond that links the two aromatic rings of the precursor molecule. The Ullmann condensation (specifically, the Goldberg reaction variant for C-N coupling) is a classic and robust method for this transformation.[2] The reaction involves the coupling of an aryl halide with an amine, catalyzed by copper.[3]
Causality of Experimental Choices:
-
Catalyst: Copper powder or copper(I) salts are essential. The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond.[2] The presence of a base is crucial to deprotonate the amine, forming a more nucleophilic amide intermediate.
-
Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used to ensure the reactants remain in solution at the high temperatures required for the reaction.[2]
-
Reactants: We use 2-chlorobenzoic acid and 3-nitroaniline. The nitro group on the aniline ring is strongly electron-withdrawing, which increases the acidity of the N-H proton and can facilitate the reaction.
Figure 2: Simplified mechanism of the Ullmann C-N coupling reaction.
Experimental Protocol: Synthesis of 2-(3-Nitroanilino)benzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Chlorobenzoic Acid | 156.57 | 7.83 g | 50 |
| 3-Nitroaniline | 138.12 | 6.91 g | 50 |
| Anhydrous K₂CO₃ | 138.21 | 10.37 g | 75 |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid, 3-nitroaniline, anhydrous potassium carbonate, and copper(I) iodide.
-
Add 100 mL of DMF to the flask.
-
Heat the mixture to reflux (approx. 150-160 °C) with vigorous stirring for 6-8 hours. The reaction mixture will turn dark brown.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).
-
After completion, allow the mixture to cool to room temperature. Pour the dark mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of concentrated HCl. This will precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield yellow-orange crystals.
-
Dry the purified product in a vacuum oven. The expected yield is typically in the range of 60-75%.
Part 2: Acridine Core Formation
Principle: Bischler-Napieralski-type Cyclization
The formation of the central acridine ring is achieved by an intramolecular electrophilic substitution reaction. Heating the N-phenylanthranilic acid precursor with phosphorus oxychloride (POCl₃) is a highly effective and common method.[4][5] POCl₃ serves a dual role: it acts as a dehydrating agent to promote the cyclization to an intermediate acridone, and subsequently as a chlorinating agent to convert the acridone into the more reactive 9-chloroacridine derivative.[6]
Causality of Experimental Choices:
-
Reagent: POCl₃ is a powerful dehydrating and chlorinating agent, making it ideal for this one-pot conversion. The reaction proceeds via an initial acylation to form an acylium ion intermediate, which then attacks the electron-rich aniline ring.
-
Conditions: The reaction is typically performed at reflux to provide the necessary activation energy for the cyclization and subsequent chlorination. No additional solvent is usually needed, as POCl₃ can serve as the reaction medium.[6]
Experimental Protocol: Synthesis of 9-Chloro-4-nitroacridine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-(3-Nitroanilino)benzoic Acid | 258.22 | 10.33 g | 40 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 40 mL (~66 g) | 430 |
⚠️ SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser (with a drying tube), carefully add 2-(3-nitroanilino)benzoic acid to 40 mL of phosphorus oxychloride.[4]
-
Heat the mixture gently on a water bath or heating mantle to 90-100 °C. A vigorous reaction with the evolution of HCl gas will occur.[6]
-
Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for 2-3 hours. The solution should become clear and dark.
-
Allow the reaction mixture to cool to room temperature.
-
Crucial Step (Work-up): Slowly and carefully pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker, with constant stirring in a fume hood. This is a highly exothermic process.
-
The 9-chloroacridine derivative will precipitate as a hydrochloride salt.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution or NaOH solution until the pH is ~8-9. This will liberate the free base as a yellow-green solid.
-
Collect the solid by vacuum filtration, wash it extensively with cold water, and dry it thoroughly.
-
The crude product can be used directly in the next step or recrystallized from ethanol or acetone. The expected yield is typically 80-90%.[4]
Part 3: Final Product Formation
Principle: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the target 4-amino functionality. A variety of reducing agents can accomplish this transformation. A common and effective method in a laboratory setting is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[7] This method is effective for reducing aromatic nitro groups, even in the presence of other reducible functionalities like the chloro group at the 9-position, although some dechlorination may occur simultaneously. Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can be used.[7]
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 9-Chloro-4-nitroacridine | 258.66 | 7.76 g | 30 |
| Tin(II) Chloride Dihydrate | 225.63 | 33.8 g | 150 |
| Concentrated HCl (37%) | - | 100 mL | - |
| Ethanol (95%) | - | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 9-chloro-4-nitroacridine in 100 mL of 95% ethanol.
-
Add a solution of tin(II) chloride dihydrate dissolved in 100 mL of concentrated HCl to the flask with stirring.
-
Heat the mixture to reflux for 2-4 hours. The color of the solution will change as the reduction proceeds. Monitor the reaction by TLC.
-
During this process, the nitro group is reduced to an amine, and the 9-chloro group is often simultaneously reduced (dehalogenated) to a hydrogen atom under these conditions, yielding this compound.[7]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the solution by adding a concentrated NaOH solution until the mixture is strongly alkaline (pH > 10). Tin salts will precipitate as tin hydroxides.
-
Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting crude solid should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or toluene) to yield pure this compound as a yellow solid.[6]
-
Characterize the final product using NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.[8][9]
References
- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction | PPTX [slideshare.net]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note: Evaluating 4-Aminoacridine for Lipid Droplet Detection
A Technical Guide for Researchers on Probe Selection for Cellular Lipid Imaging
Introduction: The Critical Need for Specific Lipid Droplet Probes
Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling.[1] Initially viewed as inert lipid storage depots, LDs are now recognized as active participants in a variety of cellular processes, and their dysregulation is implicated in metabolic diseases, cancer, and other pathologies.[2] Consequently, the accurate visualization and quantification of LDs are paramount for research in cell biology and drug development.[1]
Fluorescence microscopy is a powerful tool for studying LDs in live and fixed cells due to its high sensitivity and spatial resolution.[2] The efficacy of this technique, however, is critically dependent on the fluorescent probes used. An ideal LD probe must exhibit high specificity for the neutral lipid core of LDs, possess favorable photophysical properties (e.g., high quantum yield, photostability), and, for live-cell imaging, display low cytotoxicity.[3] This application note addresses the potential use of 4-Aminoacridine for lipid droplet detection, evaluates its suitability based on known chemical properties, and provides a validated protocol using a benchmark dye as a reliable alternative.
Analysis of this compound as a Potential Lipid Droplet Probe
While the acridine scaffold is present in various fluorescent dyes, a thorough review of scientific literature reveals that this compound is not an established or validated probe for staining lipid droplets. Its known mechanisms of action and physicochemical properties suggest it is ill-suited for this application for the following reasons:
-
Primary Mechanism: Nucleic Acid Intercalation: Acridine derivatives, including 9-aminoacridine, are well-documented as DNA intercalating agents.[4] These molecules insert themselves between the base pairs of DNA, a mechanism that forms the basis of their mutagenic and certain therapeutic properties. This strong affinity for nucleic acids means that in a cellular context, this compound would be expected to primarily accumulate in the nucleus and mitochondria rather than the lipid-rich, non-polar environment of lipid droplets.
-
Lack of Specific Lipophilicity: Successful LD probes are highly lipophilic, allowing them to passively diffuse across cell membranes and partition into the neutral lipid core of the droplets. While acridine itself is a hydrophobic molecule, the amino group in this compound increases its polarity. There is no evidence to suggest that it possesses the specific affinity for triglycerides and sterol esters that characterize validated LD stains like Nile Red or BODIPY dyes. For instance, the related compound Acridine Orange is known to accumulate in acidic compartments like lysosomes due to its weakly basic nature, not in neutral lipid droplets.
-
Unfavorable Fluorescence in Non-Polar Environments: Many premier lipid droplet dyes are solvatochromic, meaning their fluorescence emission spectrum shifts depending on the polarity of their environment. This property is advantageous as it can lead to low background fluorescence in the aqueous cytoplasm and bright emission in the lipidic environment of the LD. While some acridine derivatives exhibit changes in fluorescence upon binding to DNA, there is no data to support that this compound possesses the solvatochromic properties required for high-contrast lipid droplet imaging.
Comparison with Validated Lipid Droplet Probes
To illustrate the importance of probe selection, the properties of this compound are contrasted with those of BODIPY 493/503, a gold-standard dye for lipid droplet analysis.
| Feature | This compound (Predicted) | BODIPY 493/503 (Validated) |
| Primary Target | Nucleic Acids (DNA/RNA) | Neutral Lipids (Triglycerides, Sterol Esters) |
| Cellular Localization | Nucleus, Mitochondria | Lipid Droplets |
| Mechanism | Intercalation into DNA base pairs | Partitioning into the non-polar lipid core |
| Lipophilicity | Moderate | High |
| Solvatochromism | Not reported for lipid environments | Environment-insensitive emission, but highly soluble in lipids leading to bright staining |
| Specificity for LDs | Low to None | High |
| Reference | [4] | [5] |
Validated Protocol: Detection of Lipid Droplets with BODIPY 493/503
For researchers aiming to accurately visualize and quantify cellular lipid droplets, the following protocol using BODIPY 493/503 is provided as a reliable and robust method. This protocol is applicable to both fixed and live cells.
Materials and Reagents
-
BODIPY™ 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde, 4% in PBS (for fixed cell staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Cells cultured on glass coverslips or in imaging-compatible plates
Workflow Overview
Caption: Experimental workflow for staining lipid droplets with BODIPY 493/503.
Detailed Step-by-Step Methodology
1. Reagent Preparation: a. Prepare a 1 mg/mL stock solution of BODIPY 493/503 in anhydrous DMSO. b. Aliquot into small volumes and store at -20°C, protected from light and moisture.
2. Cell Culture and Treatment: a. Plate cells on sterile glass coverslips in a petri dish or in an imaging-quality multi-well plate at a density that will ensure they are sub-confluent at the time of staining. b. Culture cells under standard conditions until ready for the experiment. c. (Optional) To induce lipid droplet formation, cells can be incubated with media supplemented with oleic acid (e.g., 100-400 µM) complexed to BSA for 16-24 hours prior to staining.[5]
3. Staining Protocol for Fixed Cells: a. Gently wash the cells twice with pre-warmed PBS. b. Fix the cells by incubating with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[5] c. Wash the cells three times with PBS to remove the fixative. d. Prepare the BODIPY 493/503 working solution by diluting the stock solution to a final concentration of 1-2 µg/mL in PBS. e. Incubate the fixed cells with the BODIPY working solution for 20-30 minutes at room temperature, protected from light. f. Wash the cells three times with PBS. g. (Optional) Incubate with a nuclear counterstain like DAPI (300 nM) for 5 minutes. h. Wash once more with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
4. Staining Protocol for Live Cells: a. Gently wash the cells with a pre-warmed balanced salt solution (e.g., HBSS) or complete medium. b. Prepare the BODIPY 493/503 working solution by diluting the stock solution to a final concentration of 1-2 µg/mL in serum-free medium or HBSS. c. Incubate the live cells with the staining solution for 15-30 minutes at 37°C in a cell culture incubator. d. Gently wash the cells twice with pre-warmed PBS or imaging medium. e. Add fresh, pre-warmed imaging medium to the cells. Proceed immediately to imaging.
Imaging Parameters
-
Microscope: A fluorescence microscope equipped with standard FITC/GFP filter sets.
-
Excitation/Emission: BODIPY 493/503 has an excitation maximum around 493 nm and an emission maximum around 503 nm.
-
Imaging: Acquire images promptly after staining, especially for live cells, to minimize potential artifacts from dye redistribution or cytotoxicity.
References
- 1. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00422J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Aminoacridine in High-Throughput Screening
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-aminoacridine in high-throughput screening (HTS) assays. This document outlines the core principles, detailed protocols, and practical insights required to develop and execute robust screening campaigns.
Part 1: Unveiling this compound for High-Throughput Screening
This compound is a heterocyclic aromatic compound renowned for its fluorescent properties and its ability to intercalate into DNA.[1][2] This dual functionality makes it a versatile tool in molecular and cell biology, particularly for the development of high-throughput screening assays. Its planar ring system allows it to insert between the base pairs of double-stranded DNA, a process that significantly alters its photophysical properties.[3][4][5] This change in fluorescence upon DNA binding is the cornerstone of its application in HTS.
The primary advantages of using this compound in HTS are its cost-effectiveness, straightforward detection via fluorescence intensity, and its applicability to a range of biological questions. These include quantifying DNA, screening for antimicrobial compounds that disrupt cellular replication, and identifying inhibitors of enzymes that modulate DNA topology, such as topoisomerases.[3][6]
Part 2: The Scientific Foundation of this compound HTS Assays
Mechanism of Action: DNA Intercalation and Fluorescence Modulation
The fundamental principle behind the use of this compound in the assays described herein is its behavior as a DNA intercalator. In solution, this compound exhibits a basal level of fluorescence. Upon binding to DNA, the molecule becomes physically constrained within the hydrophobic environment between base pairs. This restriction in rotational freedom leads to a significant enhancement of its fluorescence quantum yield, resulting in a brighter signal.[6][7]
Conversely, in the presence of compounds that displace it from DNA or in assays where its binding is inhibited, the fluorescence will decrease. This modulation of fluorescence intensity provides a direct and measurable readout of the biological process being investigated.
Assay Development: The Pillars of a Robust Screen
The successful implementation of a this compound-based HTS assay hinges on careful optimization of several key parameters. The goal is to achieve a stable and reproducible assay with a large signal window, making it suitable for identifying "hits" with high confidence.
Trustworthiness through Statistical Validation: The Z'-Factor
A critical component of assay validation is the calculation of the Z'-factor (pronounced "Z-prime factor"). This statistical parameter provides a measure of the quality of an HTS assay by quantifying the separation between the positive and negative control signals relative to their variability.[3][4][6][8][9] A Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
The interpretation of the Z'-factor is crucial for determining the suitability of an assay for HTS.
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | A large separation between controls with low variability. Ideal for HTS. |
| 0 to 0.5 | Acceptable | The assay is suitable for HTS, but may have a higher rate of false positives/negatives. |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unreliable for screening. |
Part 3: Applications and Protocols
The following sections provide detailed application notes and example protocols for the use of this compound in key HTS applications. Disclaimer: These are general protocols and will require optimization for specific experimental conditions and instrumentation.
Application 1: High-Throughput DNA Quantification
Principle
This assay leverages the fluorescence enhancement of this compound upon binding to double-stranded DNA. The intensity of the fluorescence signal is directly proportional to the amount of DNA present in the sample, allowing for rapid quantification in a microplate format.[10][11][12][13]
Experimental Workflow
Detailed Protocol (384-well format)
-
Prepare DNA Standards: Create a dilution series of a known concentration of DNA (e.g., calf thymus DNA) in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to generate a standard curve.
-
Plate Preparation: Add 10 µL of each DNA standard and unknown sample to separate wells of a black, clear-bottom 384-well plate. Include wells with TE buffer only as a blank.
-
Prepare this compound Working Solution: Dilute a stock solution of this compound in TE buffer to the optimized final concentration.
-
Reagent Addition: Add 10 µL of the this compound working solution to all wells.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 460 nm).
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the linear regression of the standard curve to determine the concentration of the unknown DNA samples.
Example Data
| DNA Concentration (ng/mL) | Average Fluorescence (RFU) |
| 0 | 50 |
| 10 | 250 |
| 25 | 600 |
| 50 | 1200 |
| 100 | 2350 |
| 250 | 5500 |
| 500 | 10500 |
Application 2: Antimicrobial Susceptibility Testing (AST)
Principle
This assay determines the minimum inhibitory concentration (MIC) of a compound by measuring bacterial growth. In the presence of an effective antimicrobial, bacterial proliferation is inhibited, leading to a lower amount of DNA. This compound is used to quantify the amount of bacterial DNA at the end of the incubation period, with a lower fluorescence signal indicating antimicrobial activity.[1][10][14][15][16][17]
Experimental Workflow
Detailed Protocol (384-well format)
-
Prepare Bacterial Inoculum: Grow bacteria to the mid-log phase and dilute to the desired concentration in growth medium.
-
Compound Plating: Add test compounds and controls (positive control: no compound; negative control: known antibiotic) to a 384-well plate.
-
Inoculation: Add the bacterial inoculum to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Cell Lysis: Add a lysis agent (e.g., a mild detergent) to all wells to release the bacterial DNA.
-
Staining: Add the this compound working solution to all wells.
-
Incubation: Incubate for 5 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity.
-
Data Analysis: The MIC is the lowest concentration of the compound that significantly inhibits bacterial growth, as indicated by a low fluorescence signal.
Example Data
| Compound Conc. (µM) | % Growth Inhibition |
| 0 | 0 |
| 0.1 | 5 |
| 0.5 | 15 |
| 1 | 45 |
| 5 | 90 |
| 10 | 98 |
| 50 | 100 |
Application 3: Topoisomerase II Inhibition Assay
Principle
This assay measures the activity of topoisomerase II, an enzyme that relaxes supercoiled DNA. The assay uses supercoiled plasmid DNA as a substrate. Active topoisomerase II will relax the plasmid, and since this compound has a higher affinity for supercoiled DNA, the fluorescence signal will decrease as the DNA becomes relaxed. Inhibitors of topoisomerase II will prevent this relaxation, resulting in a sustained high fluorescence signal.[3][4][5][6][8]
Experimental Workflow
Detailed Protocol (384-well format)
-
Reagent Preparation: Prepare assay buffer, supercoiled plasmid DNA, and topoisomerase II enzyme.
-
Compound Plating: Add test compounds and controls to a 384-well plate.
-
Reaction Mix: Add assay buffer and supercoiled plasmid DNA to all wells.
-
Enzyme Addition: Add topoisomerase II to all wells except the negative control wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for the optimized reaction time.
-
Reaction Termination: Stop the reaction by adding a solution of SDS.
-
Staining: Add the this compound working solution.
-
Incubation: Incubate at room temperature for 5 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds.
Example Data
| Inhibitor Conc. (µM) | % Inhibition |
| 0 | 0 |
| 0.01 | 10 |
| 0.1 | 25 |
| 1 | 50 |
| 10 | 95 |
| 100 | 100 |
Part 4: Troubleshooting Guide
Even with optimized protocols, issues can arise. The following table provides guidance on common problems encountered in this compound-based fluorescence assays.[2][7][18][19][20]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from compounds, media, or plates.- Contamination of reagents. | - Use black microplates with clear bottoms.- Screen compounds for intrinsic fluorescence before the main assay.- Use high-purity reagents and water. |
| Low Signal or Poor Signal-to-Background | - Suboptimal concentration of this compound or DNA.- Incorrect filter settings on the plate reader. | - Titrate this compound and DNA concentrations to find the optimal ratio.- Ensure excitation and emission filters match the spectral properties of this compound. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents. | - Use calibrated multichannel pipettes.- Ensure thorough mixing after each reagent addition. |
| Signal Quenching | - Test compounds may absorb at the excitation or emission wavelengths of this compound. | - Pre-screen compounds for quenching properties.- If possible, use a different fluorescent probe for orthogonal validation. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time during fluorescence reading.- Use a plate reader with a sensitive detector to reduce the required excitation intensity. |
Part 5: Concluding Remarks
This compound offers a powerful and accessible tool for high-throughput screening across a variety of applications. Its DNA intercalating properties and responsive fluorescence provide a robust platform for DNA quantification, antimicrobial discovery, and enzyme inhibition studies. By understanding the core principles of assay design, implementing rigorous quality control measures, and being prepared to troubleshoot common issues, researchers can effectively leverage this compound to accelerate their discovery pipelines. The protocols and guidelines presented here serve as a strong foundation for the development of customized and validated HTS assays tailored to specific research needs.
Part 6: References
A comprehensive list of references is provided for further reading and to support the scientific claims made in this document.
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. resolver.scholarsportal.info [resolver.scholarsportal.info]
- 3. High-throughput fluorescence flow-injection topoisomerase II inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancing Topoisomerase Research Using DNA Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantification of DNA [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. A Rapid Fluorescence-Based Screen to Identify Regulators and Components of Interbacterial Competition Mechanisms in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Utilizing 4-Aminoacridine for the Biophysical Characterization of Drug-DNA Interactions
Abstract
The interaction between small molecules and DNA is a foundational aspect of pharmacology, particularly in the development of anticancer and antimicrobial agents.[1][2] A thorough understanding of the binding mechanism, affinity, and specificity of these interactions is critical for designing more effective and targeted therapeutics. This guide details the application of 4-aminoacridine, a classic DNA intercalator, as a robust probe for studying drug-DNA binding events. We will explore the photophysical principles that make this compound an excellent spectroscopic tool and provide detailed, field-proven protocols for its use in UV-Visible spectrophotometry and fluorescence-based competitive displacement assays.
Introduction: The Imperative of Understanding Drug-DNA Interactions
For several decades, DNA has been recognized as the primary cellular target for a wide array of cytotoxic anticancer drugs.[1][2] The binding of these therapeutic agents to the double helix can disrupt essential cellular processes like replication and transcription, ultimately triggering pathways leading to cell death. The efficacy of such drugs is intimately linked to their mode of interaction with DNA, which can include intercalation, groove binding, or electrostatic interactions.[3][4]
Intercalation, first proposed by Leonard Lerman in 1961, involves the insertion of planar, aromatic molecules between the base pairs of the DNA helix.[5] This binding mode induces significant structural distortions, such as unwinding and lengthening of the helix, thereby interfering with its biological functions.[5] this compound, with its planar, polycyclic aromatic structure, serves as an exemplary intercalating agent. Its intrinsic spectroscopic properties provide a sensitive and reliable method for investigating the binding of other molecules to DNA.
This compound: A Prototypical Probe for DNA Intercalation
This compound is a heterocyclic amine whose planar tricyclic ring system is ideally sized to fit between DNA base pairs. This structural feature is the primary reason for its utility in these studies.[6]
Mechanism of Action and Spectroscopic Response
When this compound intercalates into the DNA double helix, it transitions from a polar aqueous environment to the constrained, hydrophobic microenvironment between the stacked base pairs. This change leads to distinct and measurable alterations in its photophysical properties:
-
UV-Visible Absorption: The interaction with DNA causes a decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic shift).[3][7] This hypochromism is a hallmark of intercalation, resulting from the electronic coupling between the intercalator's chromophore and the DNA base pairs.[8]
-
Fluorescence Emission: The fluorescence of this compound, which is weak in aqueous buffer, is significantly enhanced upon intercalation. This is due to the rigid environment between the base pairs, which restricts non-radiative decay pathways of the excited state.[9]
These predictable spectroscopic changes form the basis for quantitative assays to determine binding affinities and to probe the binding mechanisms of other, non-spectroscopic compounds.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for employing this compound to characterize drug-DNA interactions.
Protocol 1: Direct DNA Titration via UV-Visible Spectrophotometry
Objective: To determine the intrinsic binding affinity of this compound to DNA by monitoring changes in its absorption spectrum. This establishes a baseline for competitive assays.
Rationale: This experiment quantifies the interaction between the probe and its target. By systematically increasing the DNA concentration, we can observe the spectral shifts associated with binding until saturation is reached. The resulting data can be fitted to a binding model to calculate the binding constant (K_b).
Materials:
-
This compound hydrochloride
-
High-quality Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Matched quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the buffer. Protect from light.
-
Prepare a stock solution of ctDNA in the buffer. Confirm its purity by ensuring the A260/A280 ratio is between 1.8 and 1.9. Determine the concentration using the molar extinction coefficient of DNA (ε ≈ 6600 M⁻¹cm⁻¹ at 260 nm per nucleotide).
-
-
Spectrophotometric Titration:
-
In a 1 cm cuvette, place a fixed concentration of this compound solution (e.g., 20 µM). Use buffer as the reference.
-
Record the absorption spectrum from approximately 350 nm to 500 nm.
-
Add small, incremental aliquots (e.g., 2-5 µL) of the ctDNA stock solution into the cuvette.
-
After each addition, mix gently by inverting the cuvette and allow 3-5 minutes for the system to reach equilibrium.
-
Record the absorption spectrum after each addition.
-
Continue the titration until the spectral changes upon further DNA addition are negligible, indicating saturation of binding sites.
-
-
Data Analysis:
-
Correct the absorbance data for the dilution effect at each titration point.
-
Plot the absorbance at the λ_max of this compound against the concentration of DNA.
-
Use the changes in absorbance to calculate the binding constant (K_b) by fitting the data to a suitable equation, such as the Scatchard plot or using non-linear regression analysis.
-
Protocol 2: Fluorescence-Based Competitive Displacement Assay
Objective: To determine the DNA binding affinity of a test compound (drug) by measuring its ability to displace this compound from a pre-formed DNA-4-aminoacridine complex.
Rationale: This assay leverages the fluorescence enhancement of this compound upon DNA binding. If a test compound binds to the same site (or an allosteric site that induces a conformational change), it will displace the this compound probe back into the aqueous solution.[10][11] This displacement results in a measurable decrease (quenching) of the fluorescence signal, which is proportional to the concentration and affinity of the test compound.[12]
Materials:
-
Solutions of this compound and ctDNA (as in Protocol 1)
-
Stock solution of the test compound in buffer or a suitable solvent (e.g., DMSO, ensuring final concentration is <1%)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Preparation of DNA-Probe Complex:
-
In a fluorescence cuvette, prepare a solution containing fixed concentrations of ctDNA and this compound. The ratio should be chosen to ensure significant probe binding and a strong initial fluorescence signal (e.g., 20 µM ctDNA, 2 µM this compound).
-
Incubate the mixture for at least 15 minutes at room temperature to ensure complete complex formation.
-
-
Fluorescence Titration:
-
Set the spectrofluorometer to the excitation wavelength of the DNA-bound this compound (typically around 420-440 nm).
-
Record the initial fluorescence emission spectrum (e.g., from 450 nm to 600 nm).
-
Add small aliquots of the test compound stock solution to the cuvette.
-
After each addition, mix gently and allow 3-5 minutes for equilibration.
-
Record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence signal is maximally quenched and stabilizes.
-
-
Control Experiment (Self-Validation):
-
Perform a parallel titration of the test compound into a solution of this compound without DNA. This is crucial to confirm that the test compound does not directly quench the probe's fluorescence, which would be an artifact. A negligible change in fluorescence in this control validates that the observed quenching in the main experiment is due to displacement from DNA.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) relative to the initial intensity (F₀) against the concentration of the test compound.
-
The concentration of the test compound that causes a 50% reduction in fluorescence (IC₅₀) can be determined from the curve.
-
The binding constant of the test compound (K_test) can be calculated using the Cheng-Prusoff equation or a simplified relation: K_probe × [Probe] = K_test × [IC₅₀] Where K_probe is the independently determined binding constant of this compound.
-
Diagram: Experimental Workflow for Drug-DNA Interaction Studies
Caption: A comprehensive workflow illustrating the parallel direct and competitive binding assays.
Data Presentation and Critical Considerations
The quantitative output from these assays allows for direct comparison of the DNA binding affinities of different compounds.
Table 1: Example Data from a Competitive Displacement Assay
| [Test Compound] (µM) | Relative Fluorescence (F/F₀) | % Fluorescence Quenching |
| 0 | 1.00 | 0 |
| 5 | 0.88 | 12 |
| 10 | 0.75 | 25 |
| 20 | 0.52 | 48 |
| 40 | 0.30 | 70 |
| 80 | 0.18 | 82 |
| 160 | 0.15 | 85 |
Critical Experimental Considerations:
-
Inner Filter Effect: At high concentrations, the test compound may absorb either the excitation or emission light, leading to an artificial decrease in fluorescence. This effect must be mathematically corrected for, especially if the control experiment shows some absorbance-related signal loss.
-
Buffer Conditions: Drug-DNA interactions are often sensitive to ionic strength and pH. Maintain consistent buffer conditions for all experiments to ensure data comparability. Physiologically relevant conditions are preferred for clinical relevance.
-
Solvent Effects: If the test compound is dissolved in an organic solvent like DMSO, ensure the final concentration is low (typically <1%) and that the same amount is present in all relevant controls to account for any solvent-induced effects on DNA structure or probe fluorescence.
Conclusion
This compound serves as an accessible, reliable, and cost-effective fluorescent probe for the initial characterization and screening of DNA-binding compounds. The UV-Visible and fluorescence spectroscopy protocols detailed herein provide a powerful framework for quantifying binding affinities and elucidating binding modes. While more advanced techniques are required for high-resolution structural information, these assays offer a foundational and high-throughput approach that is indispensable in the early stages of drug discovery and development.
References
- 1. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. (2013) | Muhammad Sirajuddin | 1123 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Based Drug–DNA Interactions and Analytical Determination Methods | MDPI [mdpi.com]
- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 6. lib.ysu.am [lib.ysu.am]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Aminoacridine Staining
<-4-_>
Welcome to the technical support center for 4-Aminoacridine (4-AA) staining. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common artifacts and background issues encountered during fluorescence microscopy experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.
Understanding this compound: The "Why" Behind the Stain
This compound is a fluorescent dye belonging to the acridine family. Its utility in cell biology stems from two primary mechanisms of action:
-
Nucleic Acid Intercalation: The planar, tricyclic ring structure of 4-AA allows it to insert itself between the base pairs of DNA and RNA.[1][2] This interaction is the basis for its use as a nuclear and cytoplasmic stain. The binding affinity can be influenced by the sequence of nucleic acids, with a preference for GC-rich regions.[3]
-
Lysosomotropism: As a weak base, this compound can permeate cell membranes in its uncharged state. Within the acidic environment of lysosomes and other acidic organelles (pH 4.5-5.0), it becomes protonated and trapped, leading to accumulation and intense fluorescence.[4][5][6] This property makes it a valuable tool for studying lysosomal function and autophagy.[7]
These dual mechanisms, while powerful, can also be a source of ambiguity and artifacts if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While optimal settings can vary slightly based on the local environment (e.g., bound to DNA vs. in an acidic organelle), a general starting point for this compound is an excitation maximum around 390-405 nm and an emission maximum around 450-480 nm.[8][9] Always consult your specific supplier's data sheet and optimize for your particular microscope and filter sets.
Q2: Can I use this compound for live-cell imaging?
Yes, this compound is cell-permeant and can be used for live-cell imaging, particularly for visualizing acidic organelles.[4] However, be mindful of potential phototoxicity and photobleaching with prolonged exposure to excitation light.[10][11]
Q3: Is this compound compatible with immunofluorescence?
Yes, but the staining protocol requires careful optimization. The fixation and permeabilization steps necessary for antibody staining can affect the distribution and intensity of 4-AA. It is generally advisable to perform the 4-AA staining after the immunofluorescence protocol is complete, just before imaging.
Troubleshooting Guide: From Artifacts to Answers
Issue 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.[12]
Possible Causes & Solutions:
-
Excessive Dye Concentration: Too much dye can lead to non-specific binding throughout the cell and coverslip.[13][14]
-
Solution: Titrate your 4-AA concentration. Start with a lower concentration than recommended and incrementally increase it to find the optimal signal-to-noise ratio.
-
-
Inadequate Washing: Unbound dye molecules will contribute to background fluorescence.[12][13]
-
Solution: Increase the number and duration of your wash steps after staining. Use a gentle wash buffer like Phosphate-Buffered Saline (PBS).
-
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to 4-AA.[10][15]
-
Solution: Always include an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use spectral unmixing if your imaging software supports it, or choose a different dye with a more distinct spectrum.
-
-
Media and Reagent Fluorescence: Phenol red in culture media and some mounting media can be fluorescent.[14]
-
Solution: For live-cell imaging, switch to a phenol red-free medium before imaging. For fixed cells, use a low-fluorescence mounting medium.
-
Issue 2: Non-Specific Staining or Unexpected Localization
You see fluorescence in cellular compartments where you don't expect it.
Possible Causes & Solutions:
-
Dye Aggregation: At high concentrations, 4-AA can form aggregates that bind non-specifically to cellular structures.[15]
-
Solution: Ensure your stock solution is fully dissolved. You can filter the working solution before use to remove any aggregates.
-
-
Cell Health and Permeability: Unhealthy or dying cells can have compromised membranes, leading to uncontrolled dye entry and diffuse staining.[16]
-
Solution: Ensure your cells are healthy and handled gently throughout the staining process.[17] Use a viability dye to exclude dead cells from your analysis.
-
-
Fixation Artifacts: Fixation can alter cellular structures and the chemical environment, potentially causing the dye to accumulate in unintended locations. For instance, formaldehyde fixation can sometimes interfere with the staining of acidic organelles.[18]
-
Solution: Optimize your fixation protocol. Try different fixatives (e.g., methanol vs. paraformaldehyde) or adjust fixation time and temperature.[19]
-
Issue 3: Weak or No Signal
Your target structures are not fluorescent or are too dim to analyze.
Possible Causes & Solutions:
-
Suboptimal Staining Conditions: Incubation time, temperature, and pH can all affect staining efficiency.[13]
-
Solution: Optimize your staining protocol by systematically varying these parameters.
-
-
Photobleaching: this compound, like most fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorescent molecule upon exposure to light.[10][11][20]
-
Incorrect Filter Sets: The microscope's filter cubes must match the excitation and emission spectra of 4-AA.[22]
-
Solution: Verify that your microscope's filter sets are appropriate for the spectral properties of this compound.
-
Experimental Protocols
Protocol 1: Staining for Acidic Organelles in Live Cells
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Prepare Staining Solution: Dilute the this compound stock solution in a serum-free, phenol red-free medium to the desired final concentration (typically in the low micromolar range; titration is recommended).
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with a warm, phenol red-free medium or PBS.[14]
-
Imaging: Immediately image the cells using appropriate filter sets.
Protocol 2: General Troubleshooting Workflow
This workflow can help you systematically diagnose and resolve staining issues.
Caption: A troubleshooting decision tree for this compound staining.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Primary Cause | Recommended Action | Reference |
| High Background | Excess dye concentration | Titrate dye concentration downwards. | [13][14] |
| Inadequate washing | Increase number and duration of wash steps. | [12][13] | |
| Autofluorescence | Image unstained control, use spectral unmixing. | [10][15] | |
| Weak/No Signal | Photobleaching | Reduce light exposure, use antifade reagents. | [10][11][21] |
| Incorrect filter sets | Verify filter compatibility with dye spectra. | [22] | |
| Non-specific Staining | Poor cell viability | Use viability dye and handle cells gently. | [16][17] |
| Dye aggregation | Filter staining solution before use. | [15] |
Visualizing the Mechanism
Caption: Dual staining mechanisms of this compound.
By understanding the principles behind this compound staining and systematically troubleshooting, you can overcome common artifacts and generate high-quality, reliable data.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Optimization and Troubleshooting [evidentscientific.com]
Technical Support Hub: Optimizing 4-Aminoacridine Fluorescence Signal Intensity
This guide serves as a specialized resource for researchers, scientists, and drug development professionals aiming to maximize the fluorescence signal of 4-Aminoacridine. We will delve into the critical factors influencing its fluorescence and provide systematic troubleshooting protocols to overcome common experimental hurdles, ensuring the generation of high-quality, reliable data.
Core Principles of this compound Fluorescence
This compound is a versatile fluorescent probe whose emission properties are exquisitely sensitive to its local environment. Understanding these sensitivities is the cornerstone of optimizing its signal. Key factors include the pH of the medium, the polarity of the solvent, and the concentration of the dye itself. Furthermore, its interaction with biological macromolecules, particularly nucleic acids, can dramatically enhance its fluorescence, a property widely exploited in cellular and molecular biology.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While the exact wavelengths can shift slightly depending on the environment, a common starting point for this compound when bound to DNA is an excitation maximum around 502 nm and an emission maximum at approximately 526 nm.[1] It is always recommended to perform excitation and emission scans on your specific sample and buffer conditions to determine the precise peaks for optimal signal detection.
Q2: Why is my fluorescence signal weak or nonexistent?
A weak signal can stem from several issues. The most common culprits are an inappropriate pH, the wrong choice of solvent, or using a concentration that is either too low or too high, leading to self-quenching.[2][3] Additionally, for applications involving fixed cells, insufficient permeabilization can prevent the dye from reaching its target.[2]
Q3: My signal is fading quickly during observation. What is happening and how can I prevent it?
This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4] To minimize photobleaching, it is crucial to limit the sample's exposure to the light source. This can be achieved by reducing the intensity of the illumination, decreasing exposure times, and using antifade reagents in your mounting medium.[2][5]
Troubleshooting and Optimization Guides
Guide 1: Addressing Low Signal Intensity
A low fluorescence signal is a frequent challenge. This guide provides a systematic workflow to diagnose and resolve the underlying cause.
Step 1: pH Optimization
The fluorescence of acridine dyes is often pH-dependent.[2] this compound derivatives have been shown to exhibit different colors and fluorescence intensities in acidic, neutral, and basic media.[6]
Protocol for pH Optimization:
-
Buffer Preparation: Prepare a series of buffers spanning a pH range (e.g., from 4.0 to 9.0).
-
Constant Dye Concentration: Add a fixed concentration of this compound to each buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity in each buffer using a fluorometer, with the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot fluorescence intensity against pH to identify the optimal pH for your experimental system.
Table 1: Expected pH Influence on Acridine Dye Fluorescence
| pH Condition | Expected Fluorescence Characteristics | Rationale |
|---|---|---|
| Acidic (e.g., pH < 4) | Potentially high fluorescence | Protonation of the acridine ring can alter its electronic structure, often leading to increased quantum yield.[6] |
| Neutral (e.g., pH ~7) | Moderate to low fluorescence | The neutral form of the dye may be less fluorescent.[6] |
| Basic (e.g., pH > 10) | Often quenched fluorescence | Deprotonation can lead to non-radiative decay pathways, reducing fluorescence.[6] |
Step 2: Solvent Selection
The polarity of the solvent has a profound effect on the emission spectra of polar fluorophores.[7][8] Generally, polar solvents can lead to a red shift in the emission spectrum.[8]
Table 2: General Solvent Polarity Effects on Fluorescence
| Solvent Type | Polarity | Expected Effect on Fluorescence Intensity |
|---|---|---|
| Non-polar (e.g., Toluene) | Low | May result in very low fluorescence intensity.[7] |
| Polar Aprotic (e.g., Acetonitrile, Acetone) | High | Often yields high fluorescence intensity.[7] |
| Polar Protic (e.g., Ethanol) | High | Can sometimes lead to lower intensity due to strong interactions with the fluorophore.[7] |
Step 3: Concentration Optimization (Avoiding Self-Quenching)
At high concentrations, fluorophores can interact with each other in a way that quenches fluorescence, a phenomenon known as self-quenching.[3][9] It is crucial to determine the optimal concentration range for your experiments.
Protocol for Concentration Titration:
-
Serial Dilution: Prepare a series of this compound solutions with concentrations ranging from the nanomolar to the high micromolar range.
-
Fluorescence Measurement: Measure the fluorescence intensity for each concentration.
-
Identify Optimum: Plot fluorescence intensity versus concentration. The signal will initially increase with concentration and then decrease as self-quenching becomes dominant. The optimal concentration lies at the peak of this curve.
Troubleshooting Workflow for Low Signal
Caption: A systematic approach to troubleshooting and optimizing low this compound fluorescence signals.
Guide 2: Enhancing Signal in Nucleic Acid Staining
This compound is an intercalating agent, meaning it inserts itself between the base pairs of DNA.[10] This binding event typically leads to a significant enhancement of its fluorescence quantum yield.[11] If the signal is weak in a nucleic acid staining application, the issue may lie with the binding interaction.
Troubleshooting Steps for Nucleic Acid Staining:
-
Confirm Nucleic Acid Integrity: Degraded DNA or RNA will provide fewer intercalation sites. Verify the integrity of your nucleic acid samples using gel electrophoresis.
-
Optimize Incubation Time and Temperature: The kinetics of intercalation can be influenced by time and temperature. Try increasing the incubation period or performing the staining at a slightly elevated temperature (e.g., 37°C) to facilitate binding.
-
Evaluate Buffer Composition: Certain ions or other molecules in your buffer could interfere with the binding of this compound to DNA. Consider if any components of your buffer are known to be competitive binders.[12]
-
Check for Dye Precipitation: Ensure that the dye is fully dissolved in your staining buffer. Precipitated dye will not be available for staining.[2] Filtering the staining solution before use can help.[2]
Fluorescence Enhancement upon DNA Intercalation
Caption: The transition of this compound from a low-fluorescence state in solution to a high-fluorescence state upon intercalation into DNA.
References
- 1. ohsu.edu [ohsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Fluorescence Self-Quenching from Reporter Dyes Informs on the Structural Properties of Amyloid Clusters Formed in Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the yield of 4-Aminoacridine synthesis
Welcome to the technical support center for the synthesis of 4-Aminoacridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies and improve yields. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies grounded in authoritative literature.
Introduction: The Challenge of Synthesizing this compound
This compound is a crucial heterocyclic scaffold with a wide range of therapeutic applications, including antimicrobial and antitumoral activities.[1][2] However, its synthesis is not always straightforward, often involving multi-step pathways where overall yield can be significantly compromised.[1][2][3] Common challenges include managing regioselectivity, preventing side reactions, and optimizing harsh reaction conditions. This guide provides field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent methods are multi-step syntheses that build the acridine core through cyclization reactions. Key strategies include:
-
Ullmann Condensation/Goldberg Reaction: This involves the copper-catalyzed coupling of an aniline derivative with an o-halobenzoic acid to form an N-phenylanthranilic acid intermediate, which is then cyclized.[4][5] This is a robust method for forming the initial C-N bond.
-
Bernthsen Acridine Synthesis: This classic method involves the condensation of a diarylamine with a carboxylic acid (or its derivative) using a dehydrating agent like zinc chloride or polyphosphoric acid at high temperatures to form the acridine core.[6][7][8]
-
Modern Multi-Step Routes: Recent optimized syntheses often start from substituted precursors and involve a sequence of reactions such as Buchwald-Hartwig coupling, hydrolysis, cyclization with POCl₃, and subsequent reduction and functionalization steps to arrive at the final this compound derivative.[1][8]
Q2: Why is yield improvement a major focus for this synthesis?
A2: Yield improvement is critical due to the cumulative losses in multi-step syntheses. A five-step synthesis where each step has an 80% yield results in an overall yield of only ~33%. Many published routes for aminoacridines have steps with significantly lower yields, making optimization essential for producing material on a viable scale for research and development.[1][3] Greener, simpler, and more efficient methods with fewer reaction steps are highly desirable.[2]
Q3: What are the most critical steps affecting the overall yield?
A3: The most critical steps are typically the cyclization to form the acridine core and the subsequent reduction and amination steps.
-
Cyclization: This step often requires harsh conditions (e.g., high temperatures, strong acids like POCl₃) which can lead to side products or degradation.[1][6]
-
Reduction Steps: The selective reduction of nitro groups and/or chloro-substituents on the acridine core can be challenging. Over-reduction or incomplete reactions are common issues that necessitate careful selection of reagents and conditions.[1][8]
-
Alkylation/Amination: Introducing side chains can lead to di-alkylated by-products, reducing the yield of the desired mono-substituted product.[1]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.
Issue 1: Low Yield During Acridine Core Formation (Cyclization)
Q: My cyclization of N-phenylanthranilic acid using POCl₃ is giving a low yield of the 9-chloroacridine intermediate. What's going wrong?
A: This is a common bottleneck. The low yield can stem from several factors:
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis. Always use freshly distilled POCl₃ for this reaction.[9]
-
Incomplete Reaction: The reaction requires high temperatures (e.g., 135-140°C) for a sufficient duration (e.g., 2 hours) to drive the reaction to completion.[9] Ensure your reaction setup maintains this temperature consistently.
-
Product Degradation During Workup: The 9-chloroacridine product is highly susceptible to hydrolysis.[9] The workup procedure must be performed quickly and under basic conditions (e.g., pouring the reaction mixture into an ice/ammonia/chloroform mixture) to neutralize the acid and extract the product before it degrades.[9]
-
Alternative Cyclization Conditions: If POCl₃ consistently fails, consider the Bernthsen synthesis approach, which uses zinc chloride or polyphosphoric acid. However, be aware that this method requires very high temperatures (200-270°C) and may result in lower yields with certain substrates.[7]
Issue 2: Poor Selectivity in Reduction Steps
Q: I am trying to reduce a 4-nitro-9-chloroacridine intermediate. My goal is to reduce the nitro group without removing the chlorine, but I'm getting a mixture of products or over-reduction. How can I improve selectivity?
A: Selective reduction is key to maximizing yield in later steps. The choice of reducing agent and conditions is paramount.
-
Diagnosis: Strong reducing conditions, such as catalytic hydrogenation (H₂/Pd-C) at high pressure, can often lead to the non-selective removal of both the nitro group and the chlorine atom.[8]
-
Solution 1: Milder Reducing Agents: Tin(II) chloride (SnCl₂) in an acidic medium (like HCl) is a well-established method for the selective reduction of an aromatic nitro group in the presence of a chloro substituent.[1][8] This method is generally effective and provides good yields.
-
Solution 2: Hydrazine: In some cases, hydrazine hydrate with a catalyst can be effective. However, its efficacy can be substrate-dependent.
-
Workflow Visualization: A systematic approach to troubleshooting this step is crucial.
Caption: Decision tree for troubleshooting selective reduction.
Issue 3: Formation of Di-alkylated By-products
Q: During the N-alkylation of the 4-amino group, I am observing a significant amount of a di-alkylated side product, which is lowering my yield and complicating purification. How can I prevent this?
A: Di-alkylation is a classic problem when an amine is reacted with an excess of an alkylating agent under basic conditions.
-
Causality: The mono-alkylated product still possesses a reactive N-H bond, which can react a second time with the alkylating agent. Using a large excess of the alkylating agent drives this side reaction.
-
Solution 1: Control Stoichiometry: The most direct approach is to reduce the amount of the alkylating agent from a large excess (e.g., 3 molar equivalents) to closer to 1 molar equivalent. While this may decrease the rate of conversion, it significantly suppresses the formation of the di-alkylated product.[1]
-
Solution 2: Reductive Amination: A more elegant and often higher-yielding approach is to use reductive amination. This involves reacting the this compound with an aldehyde (instead of an alkyl halide) to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly selective for mono-alkylation and proceeds under milder conditions.[1] This approach has been shown to significantly improve yields compared to direct alkylation.[1]
Optimization Summary Table
The following table summarizes key optimization strategies discussed in recent literature, demonstrating the impact on reaction yield.
| Step | Initial Condition | Optimized Condition | Yield Improvement | Reference |
| SNAr Reaction | Conventional heating (6 hours) | Microwave (MW) heating (40 minutes) | Similar yield, drastically reduced time | [8] |
| N-Alkylation | Alkylation with 3 equiv. of alkyl bromide | Reductive amination with aldehyde | From 10% to 48% | [1] |
| Reduction | H₂/Pd-C (non-selective) | SnCl₂ (selective for nitro group) | Enabled selective transformation | [8] |
| Overall Route | 5-step route (21% overall yield) | 3-step route (63% overall yield) | Overall yield tripled | [3] |
Validated Experimental Protocols
Protocol 1: Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid
This protocol is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.[9]
-
Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, mix N-phenylanthranilic acid (50 g, 0.23 mol) with freshly distilled phosphorus oxychloride (160 mL, 1.76 mol).
-
Heating: Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will begin. Remove the flask from the heat. If the reaction becomes too violent, cool it briefly in a cold water bath.
-
Reflux: Once the initial exotherm subsides, place the flask in an oil bath and heat at 135–140°C for 2 hours.
-
Removal of Excess Reagent: Remove the excess POCl₃ by distillation under reduced pressure (approx. 50 mm) at an oil bath temperature of 140–150°C.
-
Workup (Crucial Step): After cooling, carefully pour the residue into a well-stirred mixture of concentrated ammonia solution (200 mL), ice (500 g), and chloroform (200 mL).
-
Extraction: Continue stirring until all solid has dissolved (~30 minutes). Separate the chloroform layer. Extract the aqueous layer with an additional 40 mL of chloroform.
-
Drying and Isolation: Combine the chloroform extracts, dry over anhydrous calcium chloride (10 g), filter, and remove the solvent by distillation. Dry the resulting solid at 70°C for 20 minutes. This yields crude 9-chloroacridine (approx. 50 g, ~100% crude yield).[9]
Protocol 2: Synthesis of 9-Aminoacridine from 9-Chloroacridine
This protocol is also adapted from Organic Syntheses.[9]
-
Reaction Setup: In a 1-L beaker, place crude 9-chloroacridine (50 g, 0.23 mol) and phenol (250 g, 2.7 mol).
-
Heating and Addition: Stir the mixture mechanically while heating to an internal temperature of 70°C in an oil bath. Add powdered ammonium carbonate (30 g, 0.38 mol) portion-wise, as rapidly as the effervescence allows.
-
Reaction: Quickly raise the internal temperature to 120°C and maintain for 45 minutes with continuous stirring.
-
Precipitation: Cool the mixture to 30°C and pour it into 600 mL of acetone in a beaker surrounded by ice. Allow 9-aminoacridine hydrochloride to precipitate over 1 hour.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with 250 mL of acetone to remove residual phenol.
-
Purification: Extract the filter cake by boiling with successive portions of water (800 mL, 200 mL, and 100 mL). The final portion should contain 2 mL of concentrated HCl. Filter the hot solutions.
-
Isolation: To the combined hot filtrates, add a solution of sodium hydroxide (60 g) in water (300 mL). Cool the mixture and filter the resulting yellow precipitate. Wash the solid with 300 mL of cold water and dry at 120°C. The yield of 9-aminoacridine is 34–38 g (76–85% based on the starting N-phenylanthranilic acid).[9]
General Synthetic Workflow Visualization
Caption: A generalized multi-step workflow for this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 7. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mitigating Nonspecific Binding of 4-Aminoacridine in Cellular Assays
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-Aminoacridine (4-AA) in cellular assays. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind experimental choices and robust protocols to ensure the integrity and reliability of your results.
Section 1: Understanding this compound & Nonspecific Binding (FAQs)
This section addresses the fundamental properties of this compound and the common sources of nonspecific binding that can compromise experimental outcomes.
Q1: What is this compound and what is its primary mechanism of action in cellular assays?
This compound (4-AA) is a heterocyclic aromatic molecule and a member of the acridine dye family. Its primary, well-characterized mechanism of action is DNA intercalation . Due to its planar structure, it inserts itself between the base pairs of the DNA double helix.[1] This interaction can be leveraged in various assays where it acts as a fluorescent probe for nucleic acids. Additionally, some acridine derivatives are investigated as potential anticancer agents because their intercalation activity can interfere with DNA replication and poison topoisomerase enzymes.[2][3][4]
Q2: What causes the nonspecific binding of this compound?
Nonspecific binding is a common challenge with many fluorescent probes and drug-like compounds.[5] For 4-AA, it primarily stems from two key properties:
-
Hydrophobic & Aromatic Nature: The planar, polycyclic aromatic structure of 4-AA can lead to nonspecific hydrophobic interactions with various cellular components, including proteins and lipids within membranes.[6] These interactions are a frequent cause of high background fluorescence.[7]
-
Weakly Basic Character: 4-AA is a weak base. In the neutral pH of the cytoplasm, it remains largely uncharged and can diffuse across cellular membranes. However, when it enters acidic organelles, such as lysosomes and late endosomes (pH ~4.5-5.0), its amino group becomes protonated.[8][9] This charged state "traps" the molecule within the acidic compartment, preventing it from diffusing back out. This phenomenon, known as lysosomal sequestration or "ion trapping," is a major cause of punctate, non-nuclear background staining.[8][10]
Q3: How does nonspecific binding manifest in my experimental results?
Recognizing the signs of nonspecific binding is the first step in troubleshooting. Common manifestations include:
-
High Background Fluorescence: The entire cell or coverslip appears fluorescent, obscuring the specific signal and dramatically reducing the signal-to-noise ratio (SNR).[11][12]
-
Incorrect Subcellular Localization: Instead of a crisp nuclear stain (indicative of DNA intercalation), you may observe bright, punctate dots in the cytoplasm, which often represent accumulation in lysosomes.[8]
-
Poor Signal-to-Noise Ratio (SNR): The intensity of the specific signal (e.g., in the nucleus) is not significantly higher than the background fluorescence, making quantification unreliable.[13]
-
False Positives: In screening assays, nonspecific binding to off-target proteins or cellular structures can lead to misleading results.[5]
Section 2: Proactive Strategies to Minimize Nonspecific Binding
Optimizing your experimental setup from the start can prevent many common issues.
Q4: How should I prepare my this compound stock solution and working concentrations to minimize issues?
Proper handling of the compound is crucial. 4-AA is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.
-
Avoid Aggregation: Filter your stock solution after preparation to remove any particulates. When diluting to the final working concentration, add the stock solution to your aqueous buffer or medium while vortexing to prevent precipitation.
-
Optimize Concentration: Do not assume that a higher concentration will yield a better signal. Excess probe is a primary driver of nonspecific binding.[11][14] Perform a concentration titration experiment to determine the lowest concentration of 4-AA that provides a sufficient specific signal over background.
Q5: What role does the cell culture medium play, and how can I optimize it?
The assay buffer or medium can significantly influence background fluorescence.
-
Serum Proteins: Serum is a complex mixture of proteins, such as albumin, that can bind nonspecifically to fluorescent dyes.[15][16] If your assay protocol allows, consider reducing the serum concentration or performing the final incubation and imaging steps in a serum-free medium or a balanced salt solution (e.g., HBSS).[17]
-
Phenol Red: Many standard culture media contain phenol red, a pH indicator that fluoresces and can contribute to background noise.[18] For fluorescence-based assays, always use phenol red-free medium.
-
Buffering and pH: Ensure your imaging buffer is well-buffered to maintain a stable physiological pH, as pH changes can affect both cell health and the protonation state of 4-AA.
Section 3: Troubleshooting Guide: A Step-by-Step Approach
This section provides actionable protocols to address specific problems encountered during experiments.
Scenario 1: High Background Fluorescence Across the Entire Well/Slide
This issue is often caused by excess unbound probe or nonspecific interactions with cellular surfaces.
Workflow for Reducing General Background
Caption: Workflow for troubleshooting high background fluorescence.
Detailed Protocol: Implementing a Blocking Step
Blocking agents work by occupying nonspecific binding sites, preventing the fluorescent probe from adhering to them.[19][20][21]
-
Prepare Blocking Buffer: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).[19] Ensure the BSA is of high quality (e.g., "IgG-free" or "fraction V").[12]
-
Aspirate Media: Carefully remove the culture medium from your cells.
-
Wash Cells: Gently wash the cells once with PBS.
-
Apply Blocking Buffer: Add the blocking buffer to the cells, ensuring they are completely covered.
-
Incubate: Incubate for 30-60 minutes at room temperature or 37°C.[12]
-
Proceed with Staining: Remove the blocking buffer and proceed immediately with the addition of your this compound working solution without an intermediate washing step. Some protocols recommend including the blocking agent in the dye solution as well.[19]
| Blocking Agent | Mechanism of Action | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | Occupies nonspecific protein-binding sites.[20] | 1-5% (w/v) in PBS | Most common starting point. Use high-purity, IgG-free BSA.[12] |
| Normal Serum | Contains a mixture of proteins that block nonspecific sites.[21] | 1-10% (v/v) in PBS | Use serum from the species in which the secondary antibody was raised (if applicable in your protocol).[12][14] |
| Gelatin | A protein-based blocker.[7] | 0.1-2% (w/v) in PBS | Can be an alternative to BSA. |
Scenario 2: Punctate, Non-Nuclear Staining Pattern Observed
This pattern is a classic sign of lysosomal sequestration, where the weakly basic 4-AA becomes trapped in acidic organelles.[8][10]
Mechanism of Lysosomal Sequestration
Caption: Ion trapping mechanism of this compound in lysosomes.
Detailed Protocol: Using Lysosome-Alkalinizing Agents
To confirm and mitigate lysosomal sequestration, you can pre-treat cells with agents that raise the lysosomal pH. This neutralizes the acidic trap, allowing 4-AA to distribute more freely.
Caution: These agents disrupt normal cellular function and should be used for validation or as a last resort. Assess cytotoxicity for your specific cell line.
-
Prepare Agent Stock:
-
Ammonium Chloride (NH₄Cl): Prepare a 1 M stock solution in water.
-
Chloroquine: Prepare a 10 mM stock solution in water.
-
-
Pre-treat Cells: Add the agent to your normal culture medium to a final working concentration (e.g., 10-50 mM for NH₄Cl, 25-100 µM for Chloroquine).
-
Incubate: Incubate the cells with the agent for 30-60 minutes at 37°C.
-
Co-incubate with 4-AA: Add the this compound working solution directly to the medium containing the alkalinizing agent.
-
Incubate and Image: Proceed with your standard incubation time for 4-AA, then wash and image the cells. If the punctate staining is reduced and the nuclear signal is enhanced, it confirms that lysosomal sequestration was the issue.
Scenario 3: Poor Signal-to-Noise Ratio (SNR)
Even with low background, the specific signal may be weak. Optimizing SNR involves maximizing the specific signal while keeping noise (background) minimal.[13][22][23]
Key Optimization Parameters
-
Incubation Time & Temperature: While longer incubation can increase signal, it can also increase background.[11] Test a time course (e.g., 15 min, 30 min, 60 min) to find the optimal balance. Incubation at 4°C can sometimes reduce nonspecific binding compared to 37°C.[19]
-
Washing Steps: Insufficient washing is a major cause of high background.[11][12] Ensure washes are thorough, using an adequate volume of buffer and sufficient time for diffusion of unbound probe out of the cells.
-
Imaging Parameters:
-
Exposure Time: Use the lowest exposure time that provides a clear signal. Over-exposure will saturate your specific signal and amplify the background.
-
Excitation Intensity: High laser power or lamp intensity can increase signal but also accelerates photobleaching and can increase autofluorescence.[24] Use the minimum intensity necessary.
-
Image Averaging: Acquiring multiple frames and averaging them can significantly reduce random noise from the camera and system, improving SNR.[24]
-
Section 4: Advanced Protocols & Validation
Q7: How can I definitively confirm that the signal I'm observing is specific to DNA intercalation?
A competition assay is the gold standard for this validation.
-
Prepare Samples: Set up two sets of samples.
-
Pre-incubation (Competition): To one set of samples, add a large molar excess (e.g., 100x) of unlabeled 9-Aminoacridine (a close, non-fluorescent analog) or another potent DNA intercalator. Incubate for 30-60 minutes.
-
Staining: Add your working concentration of fluorescent this compound to both sets of samples and incubate.
-
Image and Compare: Wash and image both sets using identical acquisition settings. If the fluorescence signal in the pre-incubated samples is significantly reduced, it demonstrates that the signal is due to specific binding at the DNA intercalation sites, which were occupied by the competitor molecule.
References
- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Effect of Novel Aminoacridine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stepping Out of the Background | The Scientist [the-scientist.com]
- 8. Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LysoTracker | AAT Bioquest [aatbio.com]
- 10. Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration [elifesciences.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. Signal-to-Noise Considerations [evidentscientific.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Binding of fluorescein and carboxyfluorescein by normal and glycosylated human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct labeling of serum proteins by fluorescent dye for antibody microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. oni.bio [oni.bio]
- 20. biotium.com [biotium.com]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 22. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 24. bitesizebio.com [bitesizebio.com]
Enhancing the signal-to-noise ratio of 4-Aminoacridine fluorescence
Welcome to the technical support center for 4-Aminoacridine (4-AA) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the signal-to-noise ratio (SNR) in your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently adapt and optimize your experimental setup.
I. Foundational Knowledge: The Photophysics of this compound
This compound is a fluorescent dye belonging to the acridine family, widely used for its ability to intercalate into nucleic acids and its pH-sensitive fluorescence.[1][2] Understanding its behavior is paramount to troubleshooting experimental issues.
The fluorescence of 4-AA is highly dependent on its local environment. When it binds to double-stranded DNA, its fluorescence properties can change.[3] Similarly, its protonation state, which is dictated by the surrounding pH, significantly impacts its fluorescence intensity.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when working with this compound.
Q1: What are the optimal excitation and emission wavelengths for this compound?
While the exact wavelengths can shift slightly based on the solvent, pH, and binding state (e.g., intercalated in DNA), a good starting point for this compound is an excitation maximum around 400-422 nm and an emission maximum around 457 nm in the absence of DNA.[6] It is always recommended to perform a spectral scan on your specific instrument and under your experimental conditions to determine the optimal settings.
Q2: Why is my this compound fluorescence signal weak?
A weak signal can be due to several factors:
-
Suboptimal Wavelengths: Ensure you are using the correct excitation and emission filters for your specific experimental conditions.[7][8]
-
Low Dye Concentration: The concentration of 4-AA may be too low for sufficient signal generation.
-
Photobleaching: Excessive exposure to the excitation light can permanently destroy the fluorophore.[9]
-
Quenching: Components in your sample or buffer could be quenching the fluorescence.[10]
-
Incorrect pH: The fluorescence of 4-AA is pH-sensitive and will decrease in more acidic environments.[6][8]
Q3: What is causing high background fluorescence in my experiment?
High background can obscure your signal and significantly reduce the signal-to-noise ratio. Common causes include:
-
Excess Dye: Too high a concentration of 4-AA can lead to non-specific binding and high background.[4]
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to the background.[11]
-
Contaminated Reagents: Impurities in buffers or other reagents can be fluorescent.
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the sample.[4]
III. Troubleshooting Guide: Enhancing Your Signal-to-Noise Ratio
This section provides a systematic approach to identifying and resolving common issues that degrade the quality of your this compound fluorescence signal.
Issue 1: Weak or No Signal
If you are observing a faint signal or no signal at all, consider the following troubleshooting steps.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for a weak this compound signal.
In-depth Explanation:
-
Instrument Settings: Always confirm that your microscope or plate reader settings match the spectral properties of 4-AA. A mismatch is a common and easily correctable source of poor signal.[7]
-
Dye Concentration and Integrity: this compound solutions should be stored properly (protected from light) and prepared fresh. A titration experiment is crucial to determine the optimal concentration that provides a strong signal without causing aggregation-induced quenching or high background.
-
Environmental Factors:
-
pH: The fluorescence of many acridine dyes is pH-dependent.[4][12] Ensure your buffers are at the optimal pH for 4-AA fluorescence. You may need to test a range of pH values to find what works best for your specific application.
-
Quenchers: Various molecules can quench fluorescence through processes like collisional quenching or Förster resonance energy transfer (FRET).[10] Common quenchers include molecular oxygen, iodide ions, and purine mononucleotides.[13][14][15][16] If possible, remove or minimize these substances from your experimental system.
-
Issue 2: High Background Fluorescence
A high background can make it difficult to distinguish your signal of interest. Here’s how to tackle it.
Strategies to Reduce High Background
| Strategy | Rationale |
| Reduce Dye Concentration | A lower concentration of 4-AA minimizes non-specific binding and excess unbound dye.[4] |
| Optimize Washing Steps | Increasing the number and duration of wash steps after staining removes unbound dye.[4] |
| Use Blocking Agents | For immunofluorescence applications, blocking non-specific binding sites is crucial.[17] |
| Antifade Reagents | These reagents can help reduce background noise and photobleaching.[6] |
| Image Unstained Controls | This helps to determine the level of autofluorescence from your sample.[4] |
Issue 3: Rapid Signal Fading (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[9]
Mitigating Photobleaching
Caption: Key strategies to minimize photobleaching.
In-depth Explanation:
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure. Use neutral density filters and only illuminate the sample when acquiring an image.
-
Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium. These reagents often contain free radical scavengers that reduce photobleaching.[6]
-
Deoxygenate the Sample: The presence of oxygen can accelerate photobleaching.[6] For in vitro experiments, deoxygenating the sample buffer can be beneficial.
Issue 4: Aggregation-Caused Quenching (ACQ)
At high concentrations, this compound molecules can aggregate, leading to a decrease in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[18][19]
Preventing ACQ
-
Optimize Concentration: The most straightforward way to prevent ACQ is to use the lowest effective concentration of 4-AA. Perform a careful concentration titration to find the optimal balance between signal strength and quenching.
-
Solvent and Buffer Composition: The properties of the solvent and buffer can influence aggregation. In some cases, the addition of a small amount of a co-solvent like DMSO or ethanol can help to prevent aggregation.
-
Ionic Strength: High salt concentrations can sometimes promote the aggregation of dyes.[20] If possible, optimize the ionic strength of your buffer.
IV. Experimental Protocols
Here are detailed protocols for common applications of this compound.
Protocol 1: General Staining of Fixed Cells
This protocol provides a starting point for staining fixed cells with this compound.
-
Cell Preparation:
-
Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 1-10 µM, to be optimized).
-
Incubate the cells with the 4-AA solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using appropriate fluorescence microscopy filters.
-
Protocol 2: Measuring Relative pH Changes
This compound can be used as a ratiometric pH indicator in some systems, although its response can be complex. A simpler application is to measure relative changes in pH by observing the quenching of its fluorescence in acidic compartments.[21][22][23]
-
Loading Cells:
-
Incubate live cells with a low concentration of this compound (e.g., 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 15-30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with the same buffer to remove excess dye.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Inducing pH Change:
-
Treat the cells with your experimental compound to induce a pH change (e.g., using an ionophore like nigericin to equilibrate intracellular and extracellular pH).
-
-
Monitoring Fluorescence:
-
Record the change in fluorescence intensity over time. A decrease in fluorescence intensity generally corresponds to an acidification of the cellular compartments where the dye has accumulated.
-
V. References
-
Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021). Frontiers in Physiology. --INVALID-LINK--
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (2022). National Institutes of Health. --INVALID-LINK--
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Journal of Materials Chemistry C. --INVALID-LINK--
-
Protocol overview for optimizing staining conditions. (n.d.). ResearchGate. --INVALID-LINK--
-
troubleshooting Acridine-4-sulfonic acid staining artifacts. (n.d.). Benchchem. --INVALID-LINK--
-
delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores. (n.d.). PubMed. --INVALID-LINK--
-
The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids. (n.d.). PubMed. --INVALID-LINK--
-
Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key. --INVALID-LINK--
-
Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). PubMed Central. --INVALID-LINK--
-
A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). PLOS ONE. --INVALID-LINK--
-
Signal-to-Noise Considerations. (n.d.). Evident Scientific. --INVALID-LINK--
-
Troubleshooting Tips for Fluorescence Staining. (2022). Biotium. --INVALID-LINK--
-
4-Methoxyacridine signal-to-noise ratio improvement. (n.d.). Benchchem. --INVALID-LINK--
-
improving the signal-to-noise ratio of 9-Amino-2-bromoacridine fluorescence. (n.d.). Benchchem. --INVALID-LINK--
-
Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange. (2022). MDPI. --INVALID-LINK--
-
Fluorescence quenching of 9-aminoacridines by purine mononucleotides. (n.d.). The Journal of Physical Chemistry. --INVALID-LINK--
-
An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. --INVALID-LINK--
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. --INVALID-LINK--
-
FLUORESCENCE QUENCHING OF 9-AMINOACRIDINE BY ADENOSINE-5′-MONOPHOSPHATE AND GUANOSINE-5. (n.d.). Oxford Academic. --INVALID-LINK--
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. (2023). National Institutes of Health. --INVALID-LINK--
-
Quenching of acridine orange fluorescence by salts in aqueous solutions: Effects of aggregation and charge transfer. (2018). ResearchGate. --INVALID-LINK--
-
KINETICS OF FLUORESCENCE QUENCHING OF 9-AMINOACRIDINE AND 9-AMINO-10-METHYLACRIDINIUM BY PURINE MONONUCLEOTIDES. (n.d.). Oxford Academic. --INVALID-LINK--
-
Novel Aggregation-Induced Emission Fluorescent Molecule for Platinum(IV) Ion-Selective Recognition and Imaging of Controlled Release in Cells. (2023). PubMed. --INVALID-LINK--
-
In vivo photobleaching kinetics and epithelial biodistribution of hexylaminolevulinate-induced protoporphyrin IX in rat bladder cancer. (2011). PubMed Central. --INVALID-LINK--
-
Quenching (fluorescence). (n.d.). Wikipedia. --INVALID-LINK--
-
Photobleaching. (n.d.). Wikipedia. --INVALID-LINK--
-
Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. (2019). Frontiers in Oncology. --INVALID-LINK--
-
How to Calculate Signal to Noise Ratio. (n.d.). HORIBA. --INVALID-LINK--
-
Photobleaching of Fluorescent Dyes Under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (n.d.). PubMed. --INVALID-LINK--
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2021). PLOS ONE. --INVALID-LINK--
-
Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. (2021). Current Protocols. --INVALID-LINK--
-
Application Notes: Acridine Orange for Fluorescence Microscopy. (n.d.). Benchchem. --INVALID-LINK--
-
Flow Basics 2.2: Optimizing the Basic Cell Staining Protocol. (2020). YouTube. --INVALID-LINK--
-
a Representative fluorescence microscopy images showing acridine... (n.d.). ResearchGate. --INVALID-LINK--
-
(PDF) Optimization of Single and Dual Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues. (n.d.). ResearchGate. --INVALID-LINK--
-
Comparison of acridine orange fluorescent microscopy and gram stain light microscopy for the rapid detection of bacteria in cerebrospinal fluid. (2013). BMC Research Notes. --INVALID-LINK--
References
- 1. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. Signal-to-Noise Considerations [evidentscientific.com]
- 12. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. youtube.com [youtube.com]
- 18. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining 4-Aminoacridine Staining Protocols
Welcome to the technical support guide for 4-Aminoacridine (4-AA) staining. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of 4-AA. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your protocols effectively.
Foundational Principles: Understanding this compound
This compound is a versatile, cell-permeant fluorescent dye belonging to the acridine family. Its utility in cellular imaging stems from two key properties: nucleic acid intercalation and lysosomotropism.
-
Nucleic Acid Intercalation: 4-AA, like its well-known relative Acridine Orange, can insert itself between the base pairs of double-stranded DNA (dsDNA) and interact with single-stranded RNA.[1][2][3] This binding is the primary mechanism for nuclear and cytoplasmic staining. While 4-AA itself is often used as a structural backbone for more complex DNA-targeting drugs, its intrinsic fluorescence allows for direct visualization.[1][2]
-
Lysosomotropism (Accumulation in Acidic Organelles): As a weak base, 4-AA can diffuse across cellular membranes in its neutral state.[4][5][6] Upon entering acidic compartments like lysosomes and late endosomes (pH 4.5-5.0), the molecule becomes protonated.[4][7] This charged form is membrane-impermeant and becomes effectively trapped and concentrated within these organelles.[5][6][8] This property makes 4-AA an excellent marker for studying lysosomal function and autophagy.[9]
Mechanism of Action: A Visual Guide
The dual functionality of 4-AA allows it to report on different cellular states simultaneously, a principle shared with dyes like Acridine Orange.[6][10]
Caption: Dual staining mechanism of this compound in a live cell.
Core Protocol & Key Parameters
This generalized protocol for live mammalian cells serves as a robust starting point. Optimization is crucial and will be addressed in the troubleshooting section.
Experimental Workflow
Caption: General experimental workflow for 4-AA live-cell staining.
Detailed Step-by-Step Methodology
-
Cell Preparation: Culture cells to a desired confluency (typically 60-80%) on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides). Healthy, sub-confluent monolayers yield the best results.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium or Phosphate-Buffered Saline (PBS). A starting concentration range of 1-10 µM is recommended.[11]
-
-
Staining:
-
Carefully aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the 4-AA working solution to the cells, ensuring the cell monolayer is fully covered.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[11][12] Incubation time is a critical parameter to optimize.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[11]
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., FluoroBrite™ DMEM or PBS) to the cells.
-
Image immediately using a fluorescence microscope equipped with appropriate filter sets.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Working Concentration | 1 - 10 µM | Cell-type dependent. Start low (1-2 µM) to minimize cytotoxicity. Higher concentrations may be needed for cells with lower uptake but can increase background.[11][13] |
| Incubation Time | 15 - 30 minutes | Shorter times may be insufficient for lysosomal accumulation. Longer times can lead to cytotoxicity or dye redistribution artifacts.[11][12] |
| Excitation Wavelength | ~400-460 nm | The excitation spectrum can shift depending on whether 4-AA is bound to nucleic acids or aggregated in lysosomes.[14][15] A standard DAPI or blue filter set is a good starting point. |
| Emission Wavelength | ~420-550 nm | Emission is typically in the blue-green range.[14] This differs from Acridine Orange, which shows a significant red shift in acidic organelles.[9][15] |
| Vehicle | DMSO (Stock), Medium/PBS (Working) | Ensure final DMSO concentration in the working solution is <0.1% to avoid solvent toxicity. |
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format, providing both the cause and the solution based on scientific principles.
Caption: Troubleshooting decision tree for common 4-AA staining issues.
Q1: I am seeing very weak or no fluorescent signal. What went wrong?
Answer: A lack of signal is typically due to issues with dye concentration, incubation, or the imaging setup.
-
Insufficient Dye Concentration or Incubation: The kinetics of dye uptake and accumulation are cell-type dependent.
-
Causality: If the concentration is too low or the incubation time too short, the intracellular concentration of 4-AA will not be sufficient to produce a detectable signal.[12]
-
Solution: Systematically increase the 4-AA concentration in your working solution (e.g., try 2 µM, 5 µM, and 10 µM) and/or extend the incubation time (e.g., 30 or 45 minutes). Run a positive control with a cell line known to stain well if possible.[16][17]
-
-
Incorrect Microscope Filter Sets: 4-AA has specific excitation and emission spectra.
-
Causality: Using a filter set that does not align with the dye's spectral properties will result in inefficient excitation and/or poor collection of the emitted fluorescence.[12]
-
Solution: Verify that your microscope's filter set is appropriate for 4-AA. An excitation wavelength around 400-460 nm is generally required.[14]
-
-
(For Fixed Cells) Inadequate Permeabilization: If you are attempting to stain fixed cells, the dye must be able to cross the fixed cellular membranes.
-
Causality: Fixation cross-links proteins and can make membranes impermeable. Without a permeabilization step, the dye cannot reach its intracellular targets.[17][18]
-
Solution: Include a dedicated permeabilization step after fixation, typically using a detergent like Triton X-100 (0.1-0.2% in PBS for 10-15 minutes).[17][18] Note that fixation can disrupt the pH gradient of acidic organelles, making lysosomal staining in fixed cells unreliable.[19]
-
Q2: My images have high background fluorescence, obscuring the signal.
Answer: High background is almost always caused by an excess of unbound or non-specifically bound dye.
-
Excessive Dye Concentration: More is not always better.
-
Causality: Using a concentration of 4-AA that is too high can lead to non-specific binding to cellular components and extracellular matrix, or simply result in a high level of fluorescence from residual dye in the imaging buffer.[12]
-
Solution: Reduce the working concentration of 4-AA. Perform a titration to find the lowest concentration that gives a satisfactory signal-to-noise ratio.
-
-
Inadequate Washing: The wash steps are critical for removing unbound dye.
-
Causality: Insufficient washing will leave a film of fluorescent solution on the coverslip and cells.[12]
-
Solution: Increase the number of washes (from 2 to 3 or 4) and/or the duration of each wash. Ensure you are gently but thoroughly replacing the buffer with each wash step.
-
Q3: My cells look unhealthy or are dying during/after imaging. What is causing this?
Answer: Cell death is likely due to cytotoxicity from the dye itself or phototoxicity from the imaging process.
-
Dye Cytotoxicity: this compound, like many intercalating agents, can be toxic at higher concentrations or with prolonged exposure.[20][21]
-
Causality: High intracellular concentrations of 4-AA can interfere with essential cellular processes like DNA replication and transcription, leading to cell stress and death.[3][22]
-
Solution: First, determine the optimal concentration for your cell type by performing a viability assay (e.g., MTT or resazurin assay) across a range of 4-AA concentrations (e.g., 1 µM to 40 µM) for your intended incubation period.[13][23][24] Always use the lowest effective concentration for your experiments.[11]
-
-
Phototoxicity: The combination of a fluorescent dye and high-intensity light can generate reactive oxygen species (ROS) that damage cells.[11][25]
-
Causality: During fluorescence excitation, the dye can transfer energy to molecular oxygen, creating singlet oxygen and other ROS which are highly damaging to cellular components.[25]
-
Solution: Minimize light exposure. Use the lowest possible laser power or lamp intensity that provides an adequate signal. Reduce exposure times and, if possible, use time-lapse settings that allow for recovery periods between image acquisitions.
-
Q4: Is this compound specific to any particular organelle?
Answer: 4-AA has two primary targets: nucleic acids (in the nucleus and cytoplasm) and acidic organelles (primarily lysosomes).[6] It is not specific to a single location. Its accumulation in acidic organelles is a hallmark of the lysosomotropic class of drugs.[4][5] If you require a stain exclusively for lysosomes, consider commercially available probes designed for that purpose.[7][26]
Q5: Can I use this compound for fixed cells?
Answer: Yes, but with a major caveat. You can use 4-AA to stain nucleic acids in fixed and permeabilized cells. However, fixation protocols (especially those using alcohols or strong detergents) will disrupt the lysosomal membrane and dissipate the proton gradient required for the "ion trapping" mechanism. Therefore, 4-AA is not a reliable marker for acidic organelles in fixed cells.[19] Live-cell imaging is required to study its lysosomotropic properties.
References
- 1. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. mdpi.com [mdpi.com]
- 9. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acridine orange - Wikipedia [en.wikipedia.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. researchgate.net [researchgate.net]
- 20. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro effects of acridine intercalation on RNA polymerase interactions with supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. files.eric.ed.gov [files.eric.ed.gov]
- 25. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
Technical Support Center: Overcoming 4-Aminoacridine Solubility Challenges
Welcome to the technical support guide for 4-aminoacridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous buffers. By understanding the underlying chemical principles and employing proven methodologies, you can ensure reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core physicochemical properties of this compound that govern its solubility.
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic amine, a planar molecule belonging to the aminoacridine family.[1][2] Its structure consists of a tricyclic aromatic acridine core with an amino group at the 4th position. This planarity and aromaticity contribute to strong intermolecular π-π stacking interactions, which can lead to self-aggregation and very low water solubility, reported to be as low as 13.6 mg/L at 24°C.[2] This poor solubility in neutral aqueous buffers presents a significant hurdle for its use in many biological and pharmaceutical applications where precise concentrations are critical.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. The molecule has two key ionizable groups: the amino group and the heterocyclic nitrogen atom in the acridine ring. The pKa of the protonated acridine ring nitrogen is approximately 9.9, while the amino group is less basic. In acidic conditions (pH well below the pKa), the ring nitrogen becomes protonated, forming a cationic salt. This charged species is significantly more polar and thus more soluble in water. Conversely, at neutral or alkaline pH, the molecule is predominantly in its neutral, uncharged form, which is less water-soluble. Therefore, attempting to dissolve this compound directly in a neutral buffer like PBS (pH 7.4) will often result in poor dissolution.
Q3: What is the difference between solubility and dissolution rate?
A3: It's crucial to distinguish between these two terms:
-
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a stable, homogenous solution. For this compound, this is inherently low in neutral water.
-
Dissolution Rate is the speed at which the solute dissolves in the solvent. Factors like particle size and agitation can increase the dissolution rate, but they cannot increase the ultimate solubility limit. Grinding the solid this compound to a finer powder can improve the rate of dissolution by increasing its surface area.[3]
Section 2: Protocols for Preparing this compound Solutions
This section provides step-by-step methodologies for preparing stock and working solutions. The key is to first dissolve the compound under favorable conditions before diluting it into your final experimental buffer.
Protocol 1: Preparing a High-Concentration Stock Solution using a Co-Solvent
This is the most common and recommended method for most applications. Organic solvents like DMSO are excellent for solubilizing this compound.[4]
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes and sterile microcentrifuge tubes
Procedure:
-
Calculation: To make a 10 mM solution, weigh out 1.94 mg of this compound.
-
Dissolution: Add the 1.94 mg of powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light.[4] For short-term storage (days to weeks), 4°C is acceptable.[4]
Protocol 2: Preparing a Working Solution in Aqueous Buffer
Objective: To prepare a 10 µM working solution in Phosphate-Buffered Saline (PBS), pH 7.4.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Dilution: Perform a serial dilution. First, dilute the 10 mM stock 1:100 in PBS to create an intermediate 100 µM solution. For example, add 10 µL of the 10 mM stock to 990 µL of PBS.
-
Mixing: Vortex the intermediate solution immediately and vigorously after adding the DMSO stock. This rapid mixing is crucial to prevent the compound from precipitating out as it hits the aqueous environment.
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 in PBS to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of PBS.
-
Final Mixing & Use: Vortex again. Use the final working solution immediately for your experiment. Do not store dilute aqueous solutions for extended periods, as the compound can precipitate or adsorb to container walls over time.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and use of this compound solutions.
Q4: I added my DMSO stock to my buffer and a precipitate formed immediately. What happened?
A4: This is a classic sign of a compound "crashing out" of solution. It occurs when a concentrated solution in a good solvent (DMSO) is rapidly diluted into a poor solvent (aqueous buffer), exceeding the solubility limit in the final mixture.
Solutions:
-
Decrease the Final Concentration: Your target concentration may be too high for the buffer system. Try preparing a more dilute working solution.
-
Increase Co-solvent Percentage: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough not to interfere with your assay. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in cellular assays.
-
Improve Mixing Technique: Add the DMSO stock dropwise to the buffer while vigorously vortexing or stirring. This prevents localized high concentrations that can initiate precipitation.[5]
Q5: My working solution was clear initially, but became cloudy or showed precipitate after some time. Why?
A5: This indicates that your solution was likely supersaturated and thermodynamically unstable. Over time, the dissolved molecules aggregate and precipitate out.
Solutions:
-
Prepare Fresh Solutions: Dilute aqueous solutions of hydrophobic compounds are often not stable for long-term storage. Prepare your working solution immediately before use.
-
pH Check: Verify the pH of your final buffer. A slight drop in pH can sometimes improve the stability of the solution.
-
Consider Solubilizing Excipients: For formulation development, agents like cyclodextrins can be used to form inclusion complexes, enhancing and stabilizing aqueous solubility.
Q6: My experimental results are inconsistent. Could solubility be the cause?
A6: Absolutely. If the concentration of the active, dissolved this compound is not consistent between experiments, it will lead to variable results. Undissolved particles or aggregates do not have the same biological or chemical activity as the monomeric, dissolved form.[6]
Solutions:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation or cloudiness before use. Use a bright light against a dark background.
-
Filtration: For critical applications, you can filter your final working solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent) to remove any microscopic precipitates.
-
Standardize Protocol: Ensure your solution preparation protocol is standardized and followed precisely every time.[5] Pay close attention to mixing times, temperatures, and the order of reagent addition.
Visualization & Data
Decision Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for diagnosing and solving solubility problems with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Table 1: Comparison of Common Co-solvents
This table summarizes the properties of solvents frequently used to prepare stock solutions of hydrophobic compounds.
| Co-Solvent | Recommended Max. % in Cell Culture | Key Considerations |
| DMSO | 0.5 - 1.0% | Excellent solubilizing power for many compounds. Can have biological effects at higher concentrations. Use anhydrous grade.[4] |
| Ethanol | 0.5 - 1.0% | Good solvent, but more volatile than DMSO. Can cause protein precipitation at higher concentrations. |
| DMF | < 0.1% | Strong solvent, but generally more toxic than DMSO. Use with caution. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. csstc.org [csstc.org]
- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 4-Aminoacridine's Various Applications
Welcome to the Technical Support Center for 4-Aminoacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the various applications of this versatile compound. The following sections address common issues encountered during experiments, offering solutions grounded in scientific principles and field-proven insights.
Section 1: this compound as a Fluorescent Probe and pH Indicator
This compound and its derivatives are widely used as fluorescent probes for staining nucleic acids and as indicators of transmembrane pH gradients. Their fluorescence is often pH-dependent, a crucial factor in experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no fluorescent signal in my stained cells?
A1: Several factors can contribute to a weak or absent fluorescent signal. Consider the following possibilities:
-
Insufficient Dye Concentration or Incubation Time: The concentration of the this compound working solution may be too low, or the incubation period too short for adequate binding to the target.[1][2] It is recommended to perform a concentration titration to determine the optimal dye concentration for your specific cell type and experimental conditions.[3][4][5]
-
Suboptimal pH of Staining Buffer: The fluorescence of many acridine dyes is pH-sensitive.[1][6] Ensure your staining and wash buffers are at the optimal pH for your specific this compound derivative. You may need to test a range of pH values to find what works best for your experiment.[1]
-
Cell Permeabilization Issues (for fixed cells): If you are staining fixed cells, inadequate permeabilization will prevent the dye from entering the cell and reaching its target.[1][2] Ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient.
-
Photobleaching: The fluorescent signal may have been destroyed by excessive exposure to the excitation light.[1][7][8]
Q2: My fluorescent signal is fading too quickly during imaging. How can I prevent this?
A2: This phenomenon is known as photobleaching, the photochemical destruction of a fluorophore.[7][8] Here are several strategies to minimize its effects:
-
Minimize Exposure to Excitation Light: This is the most straightforward approach.[7][9]
-
Use Antifade Mounting Media: For fixed cells, using a commercially available mounting medium with an antifade reagent can significantly reduce photobleaching.[2][7][10][11]
-
Reduce Light Intensity: Use neutral-density filters to decrease the intensity of the excitation light.[7][9][10]
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable derivative or an alternative fluorophore if your experimental design allows.[7][8]
Q3: I'm observing high background fluorescence, which is obscuring my signal. What can I do?
A3: High background can arise from several sources. Here's how to troubleshoot it:
-
Excessive Dye Concentration: A high concentration of the staining solution can lead to non-specific binding and increased background.[1] Try reducing the concentration of your this compound working solution.[1]
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye on the slide or in the well.[1][12] Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS).[1]
-
Autofluorescence: Some cells and tissues naturally fluoresce.[1][3] Image an unstained control sample to determine the level of autofluorescence. If it is significant, you may need to use spectral unmixing if your imaging software supports it, or consider a different fluorophore with a distinct emission spectrum.[1]
-
Contaminated Reagents or Media: Ensure all your buffers and media are fresh and free of contaminants that might fluoresce. Using a specialized imaging medium with low autofluorescence, like FluoroBrite, can also be beneficial.[3]
Experimental Protocol: Staining of Fixed Cells with a this compound Derivative
This protocol provides a general guideline. Optimization will be required for specific cell types and applications.
-
Cell Seeding: Seed cells on coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the this compound working solution (diluted in an appropriate buffer) for the optimized time and concentration in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the specific this compound derivative.
Visualization: Troubleshooting Logic for Fluorescence Microscopy
Caption: Troubleshooting workflow for common fluorescence microscopy issues.
Section 2: this compound as an Antiseptic and Antibacterial Agent
Aminoacridine compounds have a long history of use as surface antiseptics due to their antibacterial properties.[13][14] Their mechanism of action often involves intercalation into bacterial DNA and RNA, disrupting cellular processes.[15][16]
Frequently Asked Questions (FAQs)
Q1: Why is the this compound solution not showing the expected antimicrobial activity?
A1: Several factors can influence the efficacy of an antimicrobial agent:
-
Incorrect Concentration: The concentration of the this compound solution may be too low to be effective against the target microorganisms. It's crucial to use the recommended concentration for the specific application.
-
Presence of Organic Matter: The presence of organic material (e.g., blood, pus, or serum) can inactivate some antiseptics. Ensure the area of application is as clean as possible before applying the this compound solution.
-
Resistant Strains: Some bacterial strains may exhibit resistance to acridine-based compounds. Consider performing a susceptibility test to confirm the effectiveness of this compound against the specific isolate.
-
Improper Storage: this compound solutions should be stored according to the manufacturer's instructions to maintain their stability and activity. Exposure to light and extreme temperatures can degrade the compound.
Q2: I'm observing skin irritation or other adverse reactions after applying a this compound-based antiseptic. What should I do?
A2: Discontinue use immediately and wash the affected area with plenty of water.[17][18] While this compound is generally considered to have low toxicity to tissues, some individuals may experience sensitivity. It is important to use these compounds at the correct dilution and avoid prolonged contact with the skin. Always consult the safety data sheet (SDS) for detailed handling and first-aid information.[17][18][19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol can be used to determine the minimum concentration of a this compound derivative required to inhibit the growth of a specific bacterium.
-
Prepare Bacterial Inoculum: Grow the bacterial strain of interest in an appropriate broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.
Visualization: Factors Affecting Antimicrobial Efficacy
Caption: Key factors influencing the effectiveness of antimicrobial agents.
Section 3: this compound in Drug Development and Medicinal Chemistry
This compound and its derivatives are of significant interest in drug development, particularly as anticancer and antimalarial agents.[20][21] Their primary mechanism of action is often DNA intercalation, leading to the inhibition of DNA replication and transcription.[22][23][24]
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a this compound derivative, but the yield is very low. What are some common issues?
A1: Low yields in organic synthesis can be due to a variety of factors. Here are some common troubleshooting steps for the synthesis of this compound derivatives:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with an appropriate technique (e.g., Thin Layer Chromatography - TLC). If the reaction is stalling, consider increasing the reaction time, temperature, or the amount of a catalyst.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common byproduct in acridine synthesis is the corresponding 9-acridone.[25] Optimizing the reaction conditions (e.g., solvent, temperature, stoichiometry of reactants) can help to minimize side reactions.
-
Purification Losses: Significant amounts of the product can be lost during purification. For column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities.[25] Peak tailing can be an issue with basic compounds like aminoacridines on silica gel; adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.[25] Recrystallization, if applicable, should be performed with a solvent system that provides good recovery.
-
Starting Material Purity: The purity of your starting materials is crucial. Impurities can interfere with the reaction and lead to lower yields.
Q2: My purified this compound derivative appears to be unstable. What could be the cause?
A2: Some this compound derivatives can be sensitive to light, air, or acidic conditions.
-
Light Sensitivity: Many acridine compounds are photosensitive. Store your compound in the dark, for example, by wrapping the container in aluminum foil.
-
Oxidation: The acridine ring system can be susceptible to oxidation. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
-
Instability on Silica Gel: Some derivatives may decompose on silica gel during chromatography.[25] If you suspect this is happening, minimize the time the compound spends on the column by using flash chromatography or consider a different stationary phase like alumina.[25]
Experimental Protocol: Purification of a this compound Derivative by Column Chromatography
This is a general protocol and may need to be adapted for your specific compound.
-
Choose a Solvent System: Use TLC to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elute the Column: Run the column with the chosen eluent, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Using MVDA with stoichiometric balances to optimize amino acid concentrations in chemically defined CHO cell culture medium for improved culture performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 6. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Aminoacridine Compounds as Surface Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of aminoacridine in infected wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.cuni.cz [dspace.cuni.cz]
- 16. mdpi.com [mdpi.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. researchgate.net [researchgate.net]
- 21. 4,9-Diaminoacridines and 4-Aminoacridines as Dual-Stage Antiplasmodial Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Aminoacridine Isomers as Fluorescent DNA Probes: 4-Aminoacridine vs. 9-Aminoacridine
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for DNA interaction studies is a critical decision that influences experimental sensitivity, accuracy, and interpretation. Among the classic DNA intercalating agents, aminoacridines are renowned for their utility as both therapeutic agents and fluorescent reporters.[1] This guide provides an in-depth, objective comparison of two key positional isomers: 4-Aminoacridine and 9-Aminoacridine, focusing on their performance and characteristics as fluorescent DNA probes. We will delve into their mechanisms, spectroscopic properties, and practical applications, supported by experimental data and protocols to inform your selection process.
The Fundamental Interaction: DNA Intercalation
At the heart of their function lies the ability of the planar, tricyclic acridine ring system to insert itself between the base pairs of double-stranded DNA (dsDNA).[2] This process, known as intercalation, is the primary strong binding mode for these molecules.[1][3] This interaction is stabilized by van der Waals forces between the acridine ring and the DNA bases. Upon intercalation, the DNA helix undergoes structural perturbations, including localized unwinding and an increase in length, which forms the basis for many of their biological effects, such as the inhibition of DNA replication and transcription.[4][5] From a fluorescence perspective, this intimate association with the DNA bases dramatically alters the electronic environment of the acridine fluorophore, leading to significant changes in its spectroscopic properties, which we can harness for detection and quantification.
Figure 1: Mechanism of DNA Intercalation. The planar aminoacridine molecule inserts itself between the stacked base pairs of the DNA double helix.
Head-to-Head Comparison: Spectroscopic and Binding Properties
While both isomers share the same acridine core, the position of the amino group significantly influences their electronic structure, steric hindrance, and ultimately, their performance as fluorescent probes. 9-Aminoacridine (9-AA) is extensively characterized and widely used, whereas this compound (4-AA) is more commonly encountered as a foundational scaffold for complex therapeutic derivatives, such as acridine-4-carboxamides.[6][7][8]
| Property | 9-Aminoacridine (9-AA) | This compound (and its derivatives) | Rationale & Significance |
| Primary Application | Fluorescent DNA/RNA probe, pH indicator, mutagen.[9][10][11] | Scaffold for antitumor agents (acridine-4-carboxamides).[7][8] | 9-AA is a standard lab reagent for staining, while 4-AA's utility is primarily in drug development. |
| Binding Mechanism | Intercalation.[2][4] | Intercalation (observed for derivatives).[7] | Both isomers utilize the same fundamental binding mode, essential for fluorescence enhancement upon binding. |
| Excitation Max (λex) | ~405 nm (in methanol/PBS).[12][13] | Not well-documented for parent; derivatives vary. | 9-AA is compatible with common 405 nm laser lines. |
| Emission Max (λem) | ~425-460 nm (in methanol).[12] | ~430-500 nm (for derivatives, dependent on structure).[7] | Both emit in the blue-green region of the spectrum. The Stokes shift is relatively small. |
| Quantum Yield (Φ) | High (Φ ≈ 0.95 in water for some derivatives).[13] | Variable, quenched by dsDNA.[7] | Quantum yield is the measure of fluorescence efficiency.[14] A high value is desirable for sensitivity. 9-AA's fluorescence is known to be enhanced with certain DNA sequences (AT-rich) and quenched by others (GC-rich).[15][16] |
| DNA Binding Affinity (Kₐ) | Strong.[2] | Strong (for derivatives).[7] | High affinity ensures stable binding for reliable measurements. |
| Base Specificity | Fluorescence is significantly quenched by GC pairs.[15][16] | Not extensively studied for the parent molecule. | This property makes 9-AA a probe for AT-rich regions and can lead to non-uniform staining. |
| Environmental Sensitivity | Fluorescence is sensitive to pH and membrane potential.[10][17][18] | Not well-documented for parent molecule. | This can be a confounding factor in cellular assays but allows for other applications, like measuring transmembrane pH gradients.[10] |
Experimental Guide: DNA Quantification with 9-Aminoacridine
Due to its extensive characterization and commercial availability as a fluorescent probe, this protocol focuses on 9-Aminoacridine. The principles described are foundational and would apply to any similar intercalating dye.
Objective:
To determine the concentration of an unknown dsDNA sample using a 9-Aminoacridine-based fluorescence assay and a standard curve.
Materials:
-
9-Aminoacridine hydrochloride (9-AA)
-
High-purity dsDNA standard (e.g., Calf Thymus DNA)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Unknown dsDNA sample
-
Fluorescence microplate reader or spectrofluorometer
-
Black, opaque 96-well microplates
Experimental Workflow
Figure 2: Workflow for DNA Quantification using 9-Aminoacridine.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
9-AA Stock (1 mM): Dissolve the appropriate mass of 9-Aminoacridine hydrochloride in high-quality DMSO. Store protected from light at -20°C. Causality: DMSO is used for its excellent solvating power for organic molecules. Storing in the dark at low temperatures prevents photodegradation and maintains stability.
-
DNA Standard Stock (100 µg/mL): Dissolve high-purity dsDNA in TE buffer. Measure the concentration accurately using absorbance at 260 nm (A260). Store at 4°C for short-term use or -20°C for long-term. Causality: TE buffer protects DNA from degradation by chelating divalent cations (with EDTA) that are cofactors for nucleases and maintaining a stable pH (with Tris).
-
-
Preparation of Standard Curve and Unknowns:
-
In a 96-well plate, prepare serial dilutions of the DNA standard in TE buffer to achieve final concentrations ranging from 0 to 10 µg/mL (e.g., 10, 5, 2.5, 1.25, 0.625, and 0 µg/mL). Prepare at least three replicates for each point.
-
Prepare dilutions of your unknown sample in TE buffer that are expected to fall within the range of the standard curve.
-
The final volume in each well for this step should be 100 µL. Causality: A standard curve is essential for quantification, providing a reference against which the unknown sample's fluorescence can be compared. Running replicates ensures the precision and reliability of the measurements.
-
-
Assay Execution:
-
Prepare a 2X working solution of 9-AA (e.g., 2 µM) in TE buffer from your 1 mM stock.
-
Add 100 µL of the 2X 9-AA working solution to each well containing the DNA standards and unknowns. The final concentration of 9-AA will be 1 µM in a 200 µL volume.
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubate the plate for 5 minutes at room temperature, protected from light. Causality: Incubation allows the intercalation reaction to reach equilibrium, ensuring a stable fluorescence signal. Protecting the plate from light is crucial to prevent photobleaching of the fluorophore.
-
-
Fluorescence Measurement and Analysis:
-
Place the plate in a fluorescence reader.
-
Set the excitation wavelength to ~405 nm and the emission wavelength to ~460 nm. Adjust gain settings to ensure the highest standard is within the linear range of the detector.
-
Record the fluorescence intensity for all wells.
-
Subtract the average fluorescence of the blank (0 µg/mL DNA) from all readings.
-
Plot the background-subtracted fluorescence intensity versus DNA concentration for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a good assay).
-
Use the equation to calculate the concentration of your unknown samples. Remember to account for the dilution factor.
-
Summary and Recommendations
The choice between this compound and 9-Aminoacridine as a fluorescent DNA probe is, based on current scientific literature, quite clear.
9-Aminoacridine stands out as the superior and more practical choice for general laboratory applications such as DNA quantification and staining.[9][10] Its fluorescent properties are well-documented, its interaction with DNA is extensively studied, and it is readily available as a laboratory reagent.[12][15] Its main drawback is the preferential quenching of its fluorescence by G-C base pairs, which can lead to inaccuracies when quantifying DNA of unknown or variable base composition compared to a standard.[16]
This compound , in its parent form, is not established as a routine fluorescent DNA probe. The available research focuses heavily on its derivatives, specifically acridine-4-carboxamides, which are designed as DNA-targeting therapeutic agents.[7][8] While these derivatives do intercalate and possess fluorescent properties, they are not optimized for simple DNA detection.
Recommendation: For researchers needing a reliable, off-the-shelf fluorescent intercalating dye for DNA visualization or quantification, 9-Aminoacridine is the recommended choice. Users should, however, remain cognizant of its potential bias towards AT-rich regions. For professionals in drug development, the this compound scaffold remains a highly valuable and promising platform for designing novel DNA-targeted compounds with therapeutic potential.[7]
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of chemical mutagenesis: 9-aminoacridine inhibits DNA replication in vitro by destabilizing the DNA growing point and interacting with the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00422J [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Quantum yield - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Lipid Droplet Analysis: Nile Red vs. 4-Aminoacridine
This guide provides an in-depth comparison of two fluorescent molecules, Nile Red and 4-Aminoacridine, for the quantitative analysis of intracellular lipid droplets. We will explore the mechanistic principles, performance characteristics, and detailed protocols for each, offering a clear, data-driven framework for researchers, scientists, and drug development professionals to select the appropriate tool for their specific experimental needs.
The Central Role of Lipid Droplets in Cellular Dynamics
Once viewed as simple, inert fat storage depots, lipid droplets (LDs) are now recognized as highly dynamic and conserved organelles essential to cellular metabolism and homeostasis.[1][2][3] Comprising a neutral lipid core of triacylglycerols and sterol esters encased in a phospholipid monolayer, LDs are hubs for lipid metabolism, cell signaling, and protein trafficking.[1][2][3] Dysregulation of LD number, size, or localization is a hallmark of numerous pathologies, including metabolic diseases, obesity, and cancer.[4] Consequently, the ability to accurately visualize and quantify these organelles is a critical need in both basic research and therapeutic development.
Fluorescence microscopy, coupled with specific dyes, offers a powerful method for this quantification. An ideal probe must be highly specific for the neutral lipid core of LDs, exhibit bright and stable fluorescence, and possess spectral properties compatible with modern imaging systems.
The Benchmark Probe: Nile Red - A Solvatochromic Gold Standard
Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is arguably the most established and widely used fluorescent dye for staining intracellular lipid droplets.[5][6] Its utility stems from its unique photophysical properties.
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its solvent environment.[1][2] In aqueous media like the cytoplasm, it is virtually non-fluorescent.[7] However, upon partitioning into the nonpolar, hydrophobic core of a lipid droplet, it becomes intensely fluorescent.[5][7]
This property confers excellent specificity. Furthermore, the emission maximum shifts, allowing differentiation between lipid classes. In the highly hydrophobic environment of neutral lipids (triglycerides, cholesteryl esters), it emits a strong yellow-gold fluorescence (approx. 585 nm). In more polar environments like phospholipids in membranes, its emission is red-shifted to a deep red (approx. 635 nm).[2][8] For quantitative analysis of lipid droplets, it is therefore crucial to use an appropriate filter set to isolate the yellow-gold emission, which provides superior selectivity for neutral lipid-rich LDs.[6][9][10]
Nile Red is a versatile and robust stain suitable for both live and fixed cells.[1][5] It is cell-permeable, allowing for simple and rapid staining protocols.[1] While often cited for good photostability in general applications, it can be susceptible to photobleaching during long-term time-lapse imaging or under the high laser power required for advanced techniques like 3D confocal imaging.[3][11][12] Its primary limitation is a very broad emission spectrum, which can create challenges with spectral bleed-through when performing multiplexing experiments with other fluorophores.[8]
An Alternative Considered: this compound
In the search for alternative probes, it is critical to evaluate candidates based on their known chemical properties and mechanism of action. This compound is a heterocyclic amine belonging to the acridine family of compounds.
Unlike Nile Red, this compound and its close chemical relatives are not known as specific neutral lipid stains. The acridine scaffold is a well-known DNA intercalator, and these compounds are often used as nucleic acid stains.[5] Furthermore, as weak bases, aminoacridines are lysosomotropic, meaning they readily cross cell membranes in their uncharged state and become protonated and trapped within acidic organelles like lysosomes.[5]
The fluorescence of acridine derivatives like 9-aminoacridine (9-AA) is highly dependent on pH and concentration. In acidic compartments, these molecules aggregate at the membrane surface, leading to fluorescence quenching or the formation of new, red-shifted fluorescent species called excimers.[13][14] This mechanism is fundamentally different from the hydrophobicity-driven fluorescence of Nile Red. The primary cellular targets for this compound are therefore expected to be the nucleus and acidic organelles, not the neutral lipid core of LDs.
Based on its established mechanism, this compound is not a suitable probe for the quantitative analysis of neutral lipid droplets.
-
Lack of Specificity: It does not specifically target neutral lipids. Its fluorescence signal would be a composite from the nucleus, lysosomes, and potentially other acidic vesicles, making it impossible to isolate the signal originating from LDs.
-
Incorrect Mechanism: Its fluorescence is governed by pH-dependent protonation and aggregation, not by the polarity of the lipid environment. Therefore, its signal intensity would not correlate with the volume or density of neutral lipids.
-
High Background: The strong signal from the nucleus and lysosomes would create an overwhelming background that would obscure the much weaker, non-specific signal from any dye molecules that might passively dissolve in the LDs.
To date, there are no validated, peer-reviewed protocols for the use of this compound for specific and quantitative lipid droplet analysis. While modified acridine derivatives have been engineered to target specific lipids (e.g., 10-N-nonyl acridine orange for cardiolipin in mitochondria), the parent compound lacks the necessary specificity.[8][15]
Head-to-Head Performance Comparison
The following table summarizes the key characteristics of Nile Red and this compound, highlighting their suitability for quantitative lipid droplet analysis.
| Feature | Nile Red | This compound |
| Primary Target | Neutral Lipid Core of Lipid Droplets | DNA (Nucleus), Acidic Organelles (Lysosomes) |
| Staining Mechanism | Solvatochromism (Fluorescence increases in nonpolar environments) | pH-dependent protonation and aggregation |
| Specificity for LDs | High (when using appropriate filters)[6] | Very Low / None |
| Ex/Em (in LDs) | ~552 / 636 nm (general); ~488 / 585 nm (selective for neutral lipids)[7] | Not Applicable |
| Suitability for Quantification | Yes (Fluorescence intensity correlates with lipid content)[16] | No (Fluorescence does not correlate with neutral lipid content) |
| Photostability | Good for standard imaging; moderate for long-term/high-power imaging[3][5][11] | Not characterized for this application |
| Live/Fixed Cell Use | Both[5] | Live cells (as a vital dye)[5] |
| Key Advantage | Validated, specific, inexpensive, and easy to use for LDs.[8][17] | Inexpensive general vital stain. |
| Key Limitation | Broad emission spectrum can complicate multiplexing.[8] | Lacks specificity for lipid droplets, making it unsuitable for this application. |
Experimental Protocols for Quantitative Analysis
Protocol 1: Quantitative Staining of Lipid Droplets with Nile Red
This protocol is suitable for adherent cells in a 96-well imaging plate and can be adapted for other formats.
Materials:
-
Nile Red powder
-
High-quality, anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Optional: 4% Paraformaldehyde (PFA) for fixation
-
Optional: DAPI or Hoechst 33342 for nuclear counterstaining
Methodology:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Cell Staining (Live Cells):
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS or PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[16]
-
Optional: Since Nile Red has minimal fluorescence in aqueous media, washing after staining is not always necessary.[16] However, for quantitative imaging, it is recommended to remove the staining solution and replace it with fresh, pre-warmed medium or HBSS to reduce background.
-
-
Cell Staining (Fixed Cells):
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Note: Avoid using methanol or other organic solvents for fixation as they can dissolve lipid droplets.[1]
-
Stain with the Nile Red working solution for 15-30 minutes at room temperature, protected from light.[18]
-
Wash three times with PBS for 5 minutes each.
-
If desired, perform nuclear counterstaining with DAPI or Hoechst.
-
-
Imaging:
-
Image immediately using a fluorescence microscope or high-content imager.
-
For selective lipid droplet imaging: Use an excitation filter around 450-500 nm (e.g., a standard FITC/GFP filter set) and an emission filter >528 nm.[6][10]
-
For general lipid imaging: Use an excitation filter around 515-560 nm (e.g., a standard TRITC/RFP filter set) and an emission filter >590 nm.[7][16]
-
Protocol 2: Quantitative Image Analysis Workflow
Accurate quantification requires robust image analysis. Software such as the open-source CellProfiler or ImageJ are excellent tools for this purpose.[4][15] CellProfiler, in particular, allows for the development of powerful, automated pipelines.[14]
Conceptual Pipeline:
-
Load Images: Import images from the nuclear channel (e.g., DAPI) and the lipid droplet channel (e.g., Nile Red).
-
Identify Primary Objects (Nuclei): Use the nuclear stain to identify each cell's nucleus. This allows for single-cell measurements.
-
Identify Secondary Objects (Cell Bodies): Expand the boundary from each identified nucleus to define the approximate area of each cell's cytoplasm.
-
Identify Tertiary Objects (Lipid Droplets): Within each cell boundary, apply an intensity and size threshold to the Nile Red channel to identify individual lipid droplets.
-
Measure and Export Data: For each cell, measure features such as the number of lipid droplets, the total area of lipid droplets, and the mean fluorescence intensity. Export this data for statistical analysis.
Visualizations: Workflows and Decision-Making
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Droplet Staining Lipi-Red Dojindo [dojindo.co.jp]
- 3. Lipid Droplet Staining Lipi-Deep Red Dojindo [dojindo.com]
- 4. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilic tracer Dil and fluorescence labeling of acridine orange used for Leishmania major tracing in the fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of 9-aminoacridine and atebrine induced changes in optical, electrical and mechanical characteristics of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biotium.com [biotium.com]
- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Cardiolipin binds nonyl acridine orange by aggregating the dye at exposed hydrophobic domains on bilayer surfaces | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
A Researcher's Guide to Aminoacridine Isomers: A Comparative Analysis in Oncology
Abstract
Aminoacridines represent a foundational class of heterocyclic compounds whose planar structure facilitates DNA intercalation, a mechanism that has been exploited for decades in the development of antimicrobial and anticancer agents. The biological and pharmacological profile of an aminoacridine is profoundly dictated by the positional isomerism of its amino substituent. This guide provides a comparative analysis of the principal monoaminoacridine isomers, focusing on their differential anticancer activities, underlying mechanisms of action, and the structure-activity relationships that govern their efficacy. We will delve into the causality behind experimental choices for evaluating these compounds and provide detailed, field-proven protocols for key assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, practical understanding of this versatile scaffold in oncology.
The Structural and Physicochemical Landscape of Aminoacridine Isomers
The acridine nucleus is a tricyclic aromatic system. The introduction of a single amino group can occur at five distinct positions: 1, 2, 3, 4, and 9. This seemingly simple structural change dramatically alters the molecule's electronic distribution, pKa, planarity, and steric profile, which are critical determinants of its biological activity.
A cornerstone principle, established by early research, is the link between a high degree of ionization at physiological pH and biological activity.[1] Activity is primarily attributed to the acridine cation, which interacts with anionic biological macromolecules like DNA.[1] The position of the amino group directly influences the basicity of the heterocyclic nitrogen atom and the overall charge distribution.
-
9-Aminoacridine: This isomer is the most extensively studied and generally the most biologically potent.[2] Its amino group at the C9 position significantly increases the basicity of the ring nitrogen, leading to a high degree of protonation and cationic charge at physiological pH. Its symmetrical and highly planar structure is optimal for insertion between DNA base pairs.
-
1, 2, 3, and 4-Aminoacridine: These isomers exhibit weaker biological activity compared to 9-aminoacridine. Their amino groups are located on the outer rings, which influences the overall electron density and basicity to a lesser extent than the C9 substitution. For instance, 1- and 4-aminoacridines may experience steric hindrance, potentially impeding efficient DNA intercalation.
Caption: Relationship between aminoacridine isomer structure and biological activity.
Comparative Mechanism of Action: DNA Intercalation and Enzyme Inhibition
The primary anticancer mechanism of aminoacridines is their function as DNA intercalators.[3] The planar acridine ring stacks between the base pairs of the DNA double helix, causing a localized unwinding and lengthening of the DNA structure.[4] This distortion interferes with critical cellular processes.
DNA Intercalation
The affinity for DNA intercalation is a key differentiator among the isomers. 9-Aminoacridine's structure is exceptionally well-suited for this process, leading to a more stable drug-DNA complex compared to the other isomers. This strong binding is a direct contributor to its superior biological effects.[2]
Table 1: Comparative DNA Binding Affinity of Aminoacridine Isomers
| Isomer | Relative DNA Binding Affinity | Key Structural Determinants |
| 9-Aminoacridine | High | High planarity; high degree of ionization at physiological pH; optimal geometry for insertion. |
| 3-Aminoacridine | Moderate | Good planarity and ionization, but less optimal than the 9-isomer. |
| 2-Aminoacridine | Low-Moderate | Sub-optimal charge distribution for strong electrostatic interaction with DNA backbone. |
| This compound | Low | Potential for steric hindrance from the amino group, impeding deep intercalation. |
| 1-Aminoacridine | Low | Significant steric hindrance; considered one of the least active isomers. |
| Note: This table is a qualitative summary based on established structure-activity principles. Quantitative binding constants can vary with experimental conditions. |
Topoisomerase Inhibition
Beyond simple intercalation, many aminoacridines, particularly derivatives of the 9-amino isomer like Amsacrine (m-AMSA), are potent inhibitors of topoisomerase II.[2][5] These enzymes are vital for managing DNA topology during replication. Aminoacridines stabilize the "cleavable complex," a transient intermediate where DNA strands are cut and covalently linked to the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to permanent, lethal double-strand breaks and triggering apoptosis.[2]
Comparative Cytotoxicity in Cancer Cell Lines
The differential DNA binding and enzyme inhibition translate directly to varying levels of cytotoxicity against cancer cells. While comprehensive, directly comparative studies on modern cancer cell lines are sparse for the fundamental isomers, historical data and structure-activity relationship (SAR) studies consistently point to the superiority of the 9-aminoacridine scaffold.[2][6]
Table 2: Representative Cytotoxicity of Aminoacridine Isomers
| Isomer | Representative IC50 Range (µM) | Rationale for Activity |
| 9-Aminoacridine | 1 - 10 | Potent DNA intercalation and ability to inhibit topoisomerase function. |
| 3-Aminoacridine | 20 - 50 | Moderate DNA binding affinity. |
| 2-Aminoacridine | 50 - 100 | Weaker DNA interaction compared to 3- and 9-isomers. |
| This compound | > 100 | Poor DNA binding due to steric factors. |
| 1-Aminoacridine | > 100 | Very poor DNA binding due to steric factors. |
| Note: These values are illustrative, compiled from the principles of SAR. Actual IC50 values are highly dependent on the specific cancer cell line and assay conditions. |
Derivatives of 9-aminoacridine have been extensively optimized to enhance potency. For example, Amsacrine and its analogues show IC50 values in the nanomolar to low micromolar range against various leukemia, lung, and colon cancer cell lines.[5][7]
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust and interpretable data.
Protocol: MTT Assay for Cellular Cytotoxicity
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminoacridine isomers in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Protect from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Ethidium Bromide (EtBr) Displacement Assay for DNA Intercalation
Rationale: This fluorometric assay quantifies the ability of a compound to displace EtBr from its intercalation sites in DNA. EtBr fluorescence is significantly enhanced when bound to DNA. A competing intercalator will displace EtBr, causing a measurable decrease in fluorescence intensity.
Methodology:
-
Preparation: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a solution of EtBr in the same buffer.
-
Complex Formation: In a quartz cuvette, mix the ctDNA solution and EtBr solution to achieve a final concentration where fluorescence is high but not saturated (e.g., 20 µM ctDNA, 2 µM EtBr). Allow to equilibrate for 5 minutes.
-
Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex using a spectrofluorometer (e.g., Excitation: 520 nm, Emission: 600 nm).
-
Titration: Add small aliquots of the test aminoacridine isomer to the cuvette. After each addition, mix gently and allow to equilibrate for 2-3 minutes before recording the fluorescence.
-
Data Analysis: Plot the fluorescence intensity (F/F₀) against the concentration of the test compound. The concentration required to reduce the fluorescence by 50% (IC50) can be used to compare the relative DNA binding affinities of the isomers. This data can also be used to calculate the binding constant (K) using the equation: K_EtBr x [EtBr] = K_compound x [compound]_50%.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the aminoacridine isomers at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated (negative control) and staurosporine-treated (positive control) cells.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Signaling Pathways and Future Directions
Modern cancer research has shown that 9-aminoacridine derivatives do more than just physically block DNA. They actively modulate critical signaling pathways, including the activation of the p53 tumor suppressor pathway and the inhibition of pro-survival pathways like PI3K/AKT/mTOR and NF-κB.[3]
Caption: Key signaling pathways modulated by potent aminoacridine isomers.
The future of aminoacridine-based cancer therapy lies in leveraging the SAR knowledge of these fundamental isomers to design novel derivatives with improved properties. Key goals include:
-
Enhanced Tumor Selectivity: Modifying the acridine scaffold to be preferentially taken up by or activated in cancer cells to reduce systemic toxicity.
-
Overcoming Drug Resistance: Synthesizing analogues that are not substrates for efflux pumps or that have multiple mechanisms of action.
-
Targeted Delivery: Conjugating aminoacridines to tumor-targeting moieties like antibodies or peptides.
Conclusion
The positional isomerism of aminoacridines is a classic and powerful demonstration of a structure-activity relationship in medicinal chemistry. The superior DNA binding and cytotoxic potency of 9-aminoacridine have rightfully established it as the foundational scaffold for the development of clinically relevant anticancer agents. By understanding the comparative properties of all the monoaminoacridine isomers and employing robust, validated experimental protocols, researchers can continue to refine this versatile chemical entity, paving the way for the next generation of targeted and effective cancer therapeutics.
References
- 1. The Acridines: Their Preparation, Physical, Chemical, and Biological ... - Adrien Albert - Google Books [books.google.com]
- 2. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of Intracellular pH Measurements: 4-Aminoacridine in Focus
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular pH (pHi) is a critical parameter in unraveling the complexities of cellular physiology and pathology. The pH within a cell and its organelles governs a multitude of processes, including enzyme activity, ion transport, cell proliferation, and apoptosis. Consequently, the accurate quantification of pHi is paramount for robust experimental outcomes.
This guide provides an in-depth, objective comparison of 4-Aminoacridine, a classic fluorescent probe for acidic organelles, with two of the most widely used ratiometric dyes for cytosolic pH measurement: 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein (BCECF) and Seminaphtharhodafluor (SNARF). By delving into the underlying principles, providing detailed experimental protocols, and presenting comparative data, this guide aims to equip you with the knowledge to select and validate the optimal pH indicator for your specific research needs.
The Crucial Role of Intracellular pH
Cellular life thrives within a narrow and meticulously regulated pH range. The cytosol is typically maintained between pH 7.0 and 7.4, while organelles exhibit a wider spectrum, from the acidic environment of lysosomes (pH ~4.5-5.0) to the more alkaline matrix of mitochondria (pH ~8.0). Deviations from these homeostatic setpoints can be indicative of cellular stress, disease states, or the cellular response to therapeutic agents. Therefore, the ability to reliably measure pHi is not merely a technical exercise but a gateway to understanding fundamental biological questions.
This compound: A Tool for Probing Acidic Compartments
This compound and its closely related isomer, 9-Aminoacridine, are weak bases that exhibit fluorescence. Their utility as pHi indicators stems from their lysosomotropic nature; they freely permeate cell membranes in their uncharged state and accumulate in acidic organelles upon protonation. This accumulation leads to a phenomenon known as fluorescence quenching, where the fluorescence intensity of the dye decreases as it becomes more concentrated within these acidic vesicles. This quenching is proportional to the transmembrane pH gradient, allowing for the estimation of the pH within these compartments.
Mechanism of Action: The "Ion Trap"
The principle behind this compound's function is the "ion trap" mechanism. In the relatively neutral pH of the extracellular medium and the cytosol, a significant fraction of the aminoacridine molecules are uncharged and can readily cross cellular membranes. Upon entering an acidic organelle, such as a lysosome, the low pH environment causes the aminoacridine to become protonated. This charged form is membrane-impermeant and is consequently trapped and concentrated within the organelle. This high local concentration leads to self-quenching of the fluorescence.
dot graph TD { subgraph Extracellular Space / Cytosol (pH ~7.4) A[Uncharged this compound] -- "Freely Diffuses" --> B((Cell Membrane)); end subgraph Acidic Organelle (e.g., Lysosome, pH ~4.5-5.0) B -- "Enters Organelle" --> C[Uncharged this compound]; C -- "Protonation (H+)" --> D[Charged this compound]; D -- "Trapped and Concentrated" --> E(Fluorescence Quenching); end style A fill:#4285F4,fontcolor:#FFFFFF style B fill:#FBBC05,fontcolor:#202124 style C fill:#4285F4,fontcolor:#FFFFFF style D fill:#EA4335,fontcolor:#FFFFFF style E fill:#34A853,fontcolor:#FFFFFF } caption: "Ion Trap Mechanism of this compound"
A Comparative Analysis: this compound vs. Ratiometric Probes
While this compound is a valuable tool, particularly for studying acidic organelles, it is essential to understand its characteristics in the context of other widely used pHi indicators. BCECF and SNARF are popular choices for measuring cytosolic pH due to their ratiometric nature, which offers advantages in terms of quantitative accuracy.
| Feature | This compound / 9-Aminoacridine | BCECF | Carboxy SNARF-1 |
| Measurement Principle | Fluorescence Quenching | Dual-Excitation Ratiometric | Dual-Emission Ratiometric |
| Primary Application | Acidic Organelles (e.g., Lysosomes) | Cytosolic pH | Cytosolic pH |
| pKa | ~9.9 (9-Aminoacridine) | ~7.0 | ~7.5 |
| Optimal pH Range | Measures pH gradients (acidic compartments) | 6.5 - 7.5 | 7.0 - 8.0 |
| Excitation (Ex) / Emission (Em) Wavelengths (nm) | Ex: ~400-420 / Em: ~450-460 (unquenched) | Ex1: ~490, Ex2: ~440 / Em: ~535 | Ex: ~514 or 535 / Em1: ~580, Em2: ~640 |
| Photostability | Moderate | Moderate to High | Good |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Generally low at working concentrations | Generally low at working concentrations |
| Calibration | Requires in situ calibration of quenching vs. ΔpH | In situ calibration with ionophores (e.g., Nigericin) is standard | In situ calibration with ionophores is standard |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the use of this compound, BCECF, and for performing in situ calibration. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Measuring pH in Acidic Organelles with 9-Aminoacridine
This protocol is adapted for fluorescence microscopy or plate reader-based assays to assess changes in the pH of acidic organelles.
Materials:
-
9-Aminoacridine hydrochloride (stock solution, e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Mammalian cells cultured on coverslips or in microplates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for 400-420 nm excitation and 450-460 nm emission) or a fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Dye Loading:
-
Prepare a working solution of 9-Aminoacridine in HBSS. A final concentration of 1-5 µM is a good starting point.
-
Wash the cells once with pre-warmed HBSS.
-
Incubate the cells with the 9-Aminoacridine working solution for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with pre-warmed HBSS to remove extracellular dye.
-
Imaging/Measurement:
-
Immediately proceed to imaging or fluorescence measurement.
-
Acquire baseline fluorescence intensity.
-
Introduce your experimental treatment (e.g., a compound that may alter lysosomal pH).
-
Monitor the change in fluorescence intensity over time. A decrease in fluorescence suggests acidification, while an increase suggests alkalinization of the acidic compartments.
-
Protocol 2: Measuring Cytosolic pH with BCECF-AM
This protocol outlines the use of the ratiometric dye BCECF for quantitative measurement of cytosolic pH.
Materials:
-
BCECF-AM (stock solution, e.g., 1 mM in DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
HBSS or other physiological buffer
-
Mammalian cells cultured on coverslips or in microplates
-
Fluorescence imaging system capable of ratiometric measurements (excitation at ~490 nm and ~440 nm, emission at ~535 nm).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of 1-5 µM BCECF-AM in HBSS. If using Pluronic F-127, pre-mix it with the BCECF-AM stock before diluting in buffer.
-
Wash cells once with pre-warmed HBSS.
-
Incubate cells with the loading solution for 20-40 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells in fresh HBSS for an additional 15-20 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Ratiometric Measurement:
-
Acquire fluorescence emission at ~535 nm while alternating excitation between ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).
-
Calculate the ratio of the fluorescence intensities (F490/F440).
-
Convert the ratio to a pH value using a calibration curve.
-
Protocol 3: In Situ Calibration of Intracellular pH Probes
Accurate conversion of fluorescence signals to absolute pH values requires in situ calibration. The nigericin/high K+ method is a widely accepted standard.[1]
Materials:
-
Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.5 pH unit increments). These buffers should have a high potassium concentration (e.g., 120-140 mM KCl) to clamp the intracellular K+ concentration to the extracellular level.
-
Nigericin (stock solution, e.g., 10 mM in ethanol). Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.[2]
-
Cells loaded with the pH indicator of choice.
Procedure:
-
Prepare Calibration Buffers: Prepare a set of high K+ buffers with precise pH values.
-
Equilibration:
-
After loading the cells with the pH indicator and acquiring baseline readings in your experimental buffer, replace the buffer with the first calibration buffer (e.g., pH 7.5) containing 5-10 µM nigericin.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
-
Measurement:
-
Measure the fluorescence intensity (for this compound) or the fluorescence ratio (for BCECF/SNARF).
-
-
Stepwise pH Change:
-
Sequentially replace the calibration buffer with buffers of decreasing pH, allowing for equilibration at each step, and record the fluorescence signal.
-
-
Generate Calibration Curve:
-
Plot the fluorescence intensity or ratio against the corresponding pH of the calibration buffer.
-
Fit the data with an appropriate equation (e.g., a sigmoidal curve) to generate a standard curve.
-
-
Calculate Experimental pHi: Use the standard curve to convert the fluorescence signals from your experimental samples into absolute pHi values.
dot graph TD { subgraph Workflow A[Cell Seeding and Growth] --> B[Dye Loading]; B --> C[Washing]; C --> D[Baseline Measurement]; D --> E[Experimental Treatment]; E --> F[Time-course Measurement]; F --> G[In Situ Calibration]; G --> H[Data Analysis and pHi Calculation]; end style A fill:#F1F3F4,fontcolor:#202124 style B fill:#4285F4,fontcolor:#FFFFFF style C fill:#FBBC05,fontcolor:#202124 style D fill:#34A853,fontcolor:#FFFFFF style E fill:#EA4335,fontcolor:#FFFFFF style F fill:#5F6368,fontcolor:#FFFFFF style G fill:#4285F4,fontcolor:#FFFFFF style H fill:#202124,fontcolor:#FFFFFF } caption: "General Experimental Workflow for Intracellular pH Measurement"
Making an Informed Choice: A Decision Framework
The selection of the most appropriate pHi indicator is contingent on the specific biological question being addressed.
Conclusion: The Right Tool for the Right Question
The measurement of intracellular pH is a powerful tool in the arsenal of cell biologists and drug discovery scientists. While this compound remains a valuable probe for investigating the pH of acidic organelles through its fluorescence quenching properties, ratiometric indicators like BCECF and SNARF offer superior quantitative accuracy for cytosolic pH measurements. The choice of indicator should be guided by the specific experimental goals, the cellular compartment of interest, and the available instrumentation. By understanding the principles behind each method and employing rigorous in situ calibration, researchers can confidently and accurately cross-validate their intracellular pH measurements, leading to more reliable and impactful scientific discoveries.
References
A Comparative Analysis of 4-Aminoacridine Efficacy Against Established Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is relentless. Among the myriad of scaffolds explored, the acridine core has historically been a fertile ground for the development of anticancer drugs. This guide provides a comprehensive comparison of the efficacy of 4-aminoacridine derivatives against well-established and widely used anticancer drugs: cisplatin, doxorubicin, and paclitaxel. Our analysis is grounded in experimental data, focusing on mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, thereby offering a critical perspective for researchers in the field.
Introduction to the Contenders
This compound Derivatives: This class of compounds is characterized by a tricyclic aromatic structure. Their planar nature allows them to function as DNA intercalating agents, a mechanism central to their anticancer properties.[1] Various substitutions on the acridine ring have been explored to enhance potency and selectivity.[2][3]
Established Anticancer Drugs:
-
Cisplatin: A platinum-based coordination complex that exerts its cytotoxic effects primarily by forming covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
-
Doxorubicin: An anthracycline antibiotic that functions as a DNA intercalator and a potent inhibitor of topoisomerase II. This dual action results in DNA damage and the induction of apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
Mechanisms of Action: A Tale of Different Strategies
The fundamental difference in the anticancer activity of these compounds lies in their molecular targets and mechanisms of action.
This compound Derivatives: DNA Intercalation and Beyond
The primary mechanism of action for this compound derivatives is their ability to insert themselves between the base pairs of DNA.[1] This intercalation distorts the DNA double helix, interfering with essential cellular processes such as replication and transcription. Some derivatives of 9-aminoacridine have also been shown to induce apoptosis and inhibit key signaling pathways like PI3K/AKT/mTOR and NF-κB.[4]
Figure 1: Mechanism of Action of this compound Derivatives.
Established Drugs: A Multi-pronged Attack
In contrast, the established drugs employ diverse strategies to combat cancer cells.
Figure 2: Mechanisms of Action of Established Anticancer Drugs.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. While direct comparative studies of a single this compound derivative against all three established drugs are limited, we can synthesize data from various publications to provide an overview.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound Derivatives and Established Anticancer Drugs against Various Cancer Cell Lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| 3-amino-4-hydroxymethylacridine | HT29 (Colon) | 0.025 | [2] |
| 9-aminoacridine derivative (ACS-AZ) | Ehrlich Ascites Carcinoma | Not specified in vitro | [4][5] |
| 9-aminoacridine-4-carboxamide derivative (5b) | HeLa (Cervical) | 47.50 (µg/ml) | [3] |
| 9-aminoacridine-4-carboxamide derivative (5e) | A-549 (Lung) | 100 (µg/ml) | [3] |
| Cisplatin | |||
| A549 (Lung) | ~5-15 | [6] | |
| HeLa (Cervical) | ~2-8 | [6] | |
| Doxorubicin | |||
| MCF-7 (Breast) | ~0.1-1 | [6] | |
| A549 (Lung) | ~0.05-0.5 | [6] | |
| Paclitaxel | |||
| HeLa (Cervical) | ~0.005-0.02 | [6] | |
| A549 (Lung) | ~0.002-0.01 | [6] |
Note: IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and assay method. The data presented here is for illustrative purposes and should be interpreted with caution.
In Vivo Efficacy: Insights from Preclinical Models
In vivo studies using animal models are crucial for evaluating the therapeutic potential of anticancer agents.
This compound Derivatives in Animal Models
A study on a 9-aminoacridine derivative, ACS-AZ, in an Ehrlich ascites carcinoma mouse model demonstrated a significant reduction in tumor volume and cell viability at doses of 25 and 50 mg/kg.[4][5] Another nitroacridine derivative, C-1748, showed 80-90% inhibition of tumor growth in a prostate cancer xenograft model with minimal toxicity.[7]
Established Drugs in Animal Models
The in vivo efficacy of cisplatin, doxorubicin, and paclitaxel is well-established across a wide range of xenograft and syngeneic tumor models, forming the basis for their clinical use.[7]
Table 2: Comparative In Vivo Efficacy of a 9-Aminoacridine Derivative and an Established Anticancer Drug.
| Compound/Drug | Cancer Model | Animal Model | Key Findings | Reference |
| 9-Aminoacridine derivative (ACS-AZ) | Ehrlich Ascites Carcinoma | Mice | Significant reduction in tumor volume and cell viability at 25 and 50 mg/kg. | [4][5] |
| Paclitaxel | Lewis Lung Carcinoma | C57BL/6 Mice | Significant inhibition of tumor growth at 30 mg/kg. | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound and control drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Efficacy Assessment: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.
Figure 4: Workflow for a Xenograft Mouse Model Study.
Step-by-Step Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1-10 million cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and control drugs according to the planned dosing schedule and route.
-
Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
This compound derivatives represent a promising class of anticancer agents, with some compounds demonstrating high potency in vitro. Their primary mechanism of action as DNA intercalators is well-established, though further research into their effects on cellular signaling pathways is warranted.
A direct and comprehensive comparison with established drugs like cisplatin, doxorubicin, and paclitaxel is crucial for a definitive assessment of their therapeutic potential. The available data suggests that certain this compound derivatives have the potential to be as effective as, or even more potent than, these cornerstone chemotherapeutics against specific cancer types.
Future research should focus on:
-
Head-to-head comparative studies: Conducting in vitro and in vivo studies that directly compare the efficacy and toxicity of lead this compound candidates against cisplatin, doxorubicin, and paclitaxel across a panel of diverse cancer models.
-
Mechanism of action studies: Further elucidating the detailed molecular mechanisms underlying the anticancer activity of promising this compound derivatives.
-
Structure-activity relationship (SAR) studies: Systematically modifying the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the scientific community can better position this compound derivatives in the landscape of cancer therapeutics and potentially unlock new avenues for treating this devastating disease.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Performance Evaluation of Fluorescent pH Sensors: 4-Aminoacridine vs. Industry Standards
In the landscape of cellular and molecular biology, the precise measurement of pH is paramount. Intracellular and organellar pH are tightly regulated parameters that govern a vast array of biological processes, from enzymatic activity and protein folding to endocytosis and apoptosis.[1][2] Consequently, the development and selection of robust tools for monitoring these fluctuations are critical for researchers in basic science and drug development.
This guide provides an in-depth performance evaluation of 4-Aminoacridine as a fluorescent pH sensor, benchmarked against widely adopted alternatives: BCECF, SNARF-1, and HPTS. We will move beyond a simple cataloging of specifications to explore the practical implications of these properties, grounded in experimental validation.
Chapter 1: Understanding the Core Principles of Fluorescent pH Sensing
Fluorescent pH sensors are molecules whose spectral properties—most commonly excitation or emission intensity and wavelength—change in response to alterations in proton concentration. The ideal sensor offers high sensitivity within the desired pH range, photostability, low toxicity, and minimal interference from other cellular components.
A critical parameter for any pH indicator is its pKa , the pH at which the protonated and deprotonated forms of the dye are present in equal concentrations. The most sensitive pH range for a given sensor is typically within ±1 pH unit of its pKa.
There are two primary modes of pH measurement using these dyes:
-
Intensiometric Sensing: Measurement is based on the change in fluorescence intensity at a single wavelength. While simple, this method is susceptible to artifacts from variations in probe concentration, photobleaching, or cell path length.
-
Ratiometric Sensing: This superior method leverages a shift in either the excitation or emission spectrum with pH changes. By taking the ratio of fluorescence intensities at two different wavelengths, the measurement becomes largely independent of the aforementioned artifacts, providing more quantitative and reliable data.[3][4]
Workflow for Sensor Selection and Validation
The process of choosing and validating a fluorescent pH sensor is a critical first step in any experimental design. The following workflow outlines the key decision points and validation steps.
Caption: Workflow for selecting and validating a fluorescent pH sensor.
Chapter 2: Comparative Analysis of Key pH Sensors
While this compound (4-AA) is a known fluorescent molecule, its application as a mainstream intracellular pH sensor is less common than other probes. Its primary mechanism involves fluorescence quenching upon protonation and accumulation in acidic compartments, making it useful for studying transmembrane pH gradients.[5] However, its high pKa and intensiometric nature present challenges for cytosolic pH measurements.
Below is a comparative summary of 4-AA against the industry-standard sensors BCECF, SNARF-1, and HPTS.
| Parameter | This compound | BCECF | SNARF-1 | HPTS (Pyranine) |
| pKa | ~9.4 (excited state)[6] | ~6.97[7] | ~7.5[8] | ~7.3[9][10] |
| Optimal pH Range | Alkaline (8-10) | Physiological (6.5-7.5) | Physiological to slightly alkaline (7.0-8.0)[11] | Physiological (6.5-8.0) |
| Measurement Type | Intensiometric | Ratiometric (Excitation) | Ratiometric (Emission) | Ratiometric (Excitation) |
| Excitation (Ex) λ (nm) | ~380-400[6] | ~440 / ~490-505[7][12] | ~488-540[4][13] | ~405 / ~450[14] |
| Emission (Em) λ (nm) | ~450 / ~500[6] | ~535[12][15] | ~580 / ~640[8][13] | ~510[14] |
| Key Advantages | Useful for acidic organelles and transmembrane ΔpH | Bright signal; pKa ideal for cytosolic pH[7][16] | Ratiometric emission avoids UV excitation; suitable for confocal microscopy[4] | High quantum yield; ratiometric excitation |
| Key Limitations | High pKa unsuitable for cytosol; intensiometric | Ratiometric properties are not ideal[16]; requires UV/Vis excitation switching | Lower brightness than BCECF | pKa is sensitive to ionic strength[17][18]; membrane impermeant[9] |
| Photostability | Moderate | Moderate[17][18] | Moderate to good[17][19] | Good[10] |
Chapter 3: Experimental Protocols for Sensor Evaluation
Scientific integrity demands that protocols are not merely followed but understood. Here, we detail the "how" and the "why" for key validation experiments.
Protocol 1: Determination of pKa via Spectrofluorometric Titration
Causality: This protocol is the foundational experiment for any pH sensor. It validates the functional pH range of the dye by measuring its fluorescence response across a series of buffers with known pH values. The resulting titration curve allows for the precise determination of the pKa.
Methodology:
-
Preparation of Buffers: Prepare a series of calibration buffers (e.g., 25 mM MES, 25 mM HEPES, 25 mM TAPS) spanning a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments). Ensure the ionic strength is constant across all buffers by adding a salt like KCl (e.g., 100 mM).
-
Dye Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM in DMSO).
-
Titration: For each pH buffer, add the dye to a final concentration of ~1 µM in a cuvette.
-
Spectral Acquisition:
-
Place the cuvette in a temperature-controlled spectrofluorometer.
-
For BCECF or HPTS (excitation ratiometric), record the emission intensity (at 535 nm for BCECF, 510 nm for HPTS) while scanning the excitation wavelengths across their respective ranges. The ratio of emission intensity when excited at the pH-sensitive wavelength versus the isosbestic (pH-insensitive) point is calculated.[7][14][20]
-
For SNARF-1 (emission ratiometric), excite at a single wavelength (e.g., 514 nm) and record the emission spectrum. Calculate the ratio of intensities at the two emission peaks (~580 nm and ~640 nm).[4][13]
-
For This compound (intensiometric), excite at ~380 nm and record the emission intensity at ~450 nm.
-
-
Data Analysis: Plot the calculated fluorescence ratio (or intensity for 4-AA) against pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
References
- 1. New fluorescent tool for ultra sensitive pH measurement and imaging in live cells - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 2. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. biotium.com [biotium.com]
- 8. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]
- 9. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SNARF-1 pH Dye|Carboxy-SNARF-1 For Research [benchchem.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]
- 16. pH Probes | AAT Bioquest [aatbio.com]
- 17. Highly Photostable Near-Infrared Fluorescent pH Indicators and Sensors Based on BF2-Chelated Tetraarylazadipyrromethene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Aminoacridine
As a Senior Application Scientist, it is imperative to extend our support beyond the application of our products to ensure the safety and operational excellence of our partners in research. 4-Aminoacridine, a potent intercalating agent and fluorescent dye, demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a procedural framework grounded in established safety protocols to manage this compound waste, ensuring the protection of personnel and the environment.
The primary directive for the disposal of this compound is straightforward: it must be treated as hazardous chemical waste.[1][2] Due to its toxicological profile, including potential mutagenicity, it must never be disposed of down the drain or in the regular solid waste stream.[1][3][4][5] Adherence to institutional and regulatory guidelines is paramount.
PART 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation upon inhalation of dust.[6][7] Furthermore, its classification as a potential mutagen necessitates stringent containment measures to prevent environmental release and personnel exposure.[5][8]
Key Hazard Information:
| Hazard Type | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed.[6][9] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[10] |
| Skin/Eye Irritation | Causes serious skin and eye irritation/damage.[6][7] | Wear appropriate PPE, including nitrile gloves, lab coat, and chemical splash goggles.[1][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[6] | Handle in a well-ventilated area or a certified chemical fume hood to avoid dust formation.[3][9] |
| Mutagenicity | Suspected of causing genetic defects.[5][8] | Employ strict handling procedures to minimize exposure. All waste is considered mutagenic. |
| Ecotoxicity | Toxic to aquatic life with long-lasting effects.[6][9] | Prevent release into the environment. Do not dispose of down the drain.[1][11] |
Chemical Incompatibility: To prevent dangerous reactions, this compound waste must be segregated from incompatible chemicals. Store separately from:
PART 2: Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste within a laboratory setting.
Identify a specific, secondary-contained area within the laboratory for hazardous waste. This area should be away from direct sunlight, heat sources, and general laboratory traffic.[1]
-
Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or bottle, that can be securely sealed.[1] For solid waste, a pail lined with a clear plastic bag is appropriate.[12]
-
Labeling: The container must be clearly and accurately labeled before any waste is added. Attach a completed Chemical Waste Label, including:[12]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Associated Hazards (e.g., "Toxic," "Mutagen")
-
A. Solid Waste (Contaminated PPE, Weigh Boats, Tubes, etc.)
-
Collect all non-sharp, chemically contaminated solid waste (e.g., gloves, wipes, pipette tips) in the designated, lined solid waste container.[2][12]
-
Ensure the container lid remains closed except when adding waste.[3][12]
-
Do not mix with other chemical or biological waste streams.
B. Liquid Waste (Aqueous Solutions, Staining Solutions)
-
Pour liquid waste containing this compound directly into the designated liquid hazardous waste container using a funnel.
-
Do not mix with other waste streams, particularly incompatible chemicals like strong acids or oxidizers.[9][10]
-
Keep the container tightly sealed when not in use. Funnels should not be left in the opening.[12]
C. Unused/Expired Pure Chemical
-
The preferred method is to dispose of the chemical in its original manufacturer's container.[10]
-
Ensure the container is securely sealed and properly labeled as hazardous waste for disposal.
-
When the waste container is nearly full (no more than 90%) or reaches the institutional time limit for accumulation (e.g., 6 months), arrange for pickup.[12]
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management group to schedule a collection.[3]
-
Final disposal must be conducted by a licensed and approved waste disposal company, typically via high-temperature incineration.[4][6][11]
The logical flow for handling this compound from use to disposal is critical for maintaining a safe laboratory environment.
Caption: Waste lifecycle of this compound.
PART 3: Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate exposure and contamination.
Emergency Spill Response Protocol:
-
Evacuate & Secure: For a large spill, immediately alert others, evacuate the area, and restrict access. Contact your institution's emergency response line or EH&S department.[1]
-
Assess & Don PPE: For a small, manageable spill (<100 mL or a few grams), ensure you are wearing the appropriate PPE: double nitrile gloves, a lab coat, and chemical splash goggles.[1]
-
Containment & Cleanup (Solid Spill):
-
Containment & Cleanup (Liquid Spill):
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[1]
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material and place it into a sealable container.
-
-
Label & Dispose: Label the container with all spill clean-up materials as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the protocol in Part 2.
-
Surface Decontamination:
-
After the bulk of the spill has been removed, decontaminate the affected surface area.
-
Wipe the area thoroughly with a cloth soaked in a soap and water solution.[1]
-
For equipment, a final wipe with 70% ethanol may be necessary to remove residue and prevent corrosion, but the initial cleaning should be with detergent.[13]
-
Collect all cleaning materials as hazardous solid waste.
-
The decision process for handling a spill is a critical safety checkpoint.
Caption: Decision workflow for this compound spills.
By implementing this structured and cautious approach to the disposal of this compound, laboratories can uphold their commitment to safety, environmental stewardship, and regulatory compliance, ensuring that scientific advancement does not come at the cost of well-being.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. research.uga.edu [research.uga.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ehs.unl.edu [ehs.unl.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminoacridine
Navigating the complexities of potent chemical compounds is a daily reality for professionals in research and drug development. 4-Aminoacridine, a fluorescent dye and building block for pharmacologically active molecules, is one such compound that demands meticulous handling. Its potential hazards necessitate a comprehensive understanding and application of personal protective equipment (PPE). This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its chemical nature. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the "why" behind each piece of protective gear is the first step toward building an unassailable safety culture. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its hazards can be inferred from structurally analogous compounds like 4-Aminopyridine and 9-Aminoacridine hydrochloride. These compounds are known to be acutely toxic and irritant.[1][2]
The primary risks associated with this compound and its analogs include:
-
Acute Oral Toxicity: The compound is classified as fatal if swallowed.[1][2] This high toxicity means that preventing ingestion via contaminated hands is of paramount importance.
-
Dermal and Inhalation Toxicity: It is considered toxic if it comes into contact with the skin or is inhaled as a dust or aerosol.[2] The fine, powdered nature of the solid compound increases the risk of aerosolization.
-
Severe Skin and Eye Damage: Direct contact can cause serious skin irritation or even severe burns and significant eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][3]
These hazards dictate a multi-faceted PPE approach that provides a complete barrier to all potential routes of exposure.
Core PPE Requirements for Handling this compound
A risk assessment is crucial for selecting the appropriate level of PPE.[1] However, for a compound with the hazard profile of this compound, the following should be considered the minimum requirement for any handling procedure.
-
Eye and Face Protection:
-
What to Use: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][4] For tasks with a higher risk of splashes or dust generation, such as weighing or solution transfers, a full-face shield should be worn over the safety goggles.[1][5]
-
Why: This combination protects against accidental splashes of solutions and prevents fine dust particles from reaching the sensitive mucous membranes of the eyes.[1]
-
-
Hand and Body Protection:
-
What to Use: Chemical-resistant, impervious gloves are essential. Nitrile gloves are a common and effective choice.[5] Always inspect gloves for tears or punctures before use.[6] A full-length laboratory coat is required to protect skin and clothing.[5] For larger quantities or in case of a spill, a complete chemical-resistant suit and safety footwear are necessary.[1]
-
Why: The skin provides a direct route for the toxic compound to enter the body.[2] Proper gloves and a lab coat prevent this direct contact. The mandate to change gloves immediately after contamination and to use proper removal techniques cannot be overstated.[1]
-
-
Respiratory Protection:
-
What to Use: All handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if dust generation is unavoidable, respiratory protection is required. This may include a full-face respirator with appropriate particulate filter cartridges.[1]
-
Why: The compound's toxicity upon inhalation is a significant risk.[2] Engineering controls like a fume hood are the primary line of defense. Respirators provide an essential secondary layer of protection.
-
Operational Plan: Step-by-Step PPE Protocols
A protocol is only as effective as its execution. The sequence of donning and doffing PPE is critical to prevent cross-contamination.
3.1. Donning (Putting On) PPE Sequence
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
3.2. Doffing (Removing) PPE Sequence This process is designed to contain the contaminant.
-
Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other and discarding) to avoid touching the outer contaminated surface with bare skin.[1]
-
Lab Coat: Remove your lab coat by rolling it inside out, containing any potential contamination.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2]
PPE Selection Guide for Common Laboratory Tasks
The specific tasks you perform will dictate the precise combination of PPE required.
| Task | Engineering Controls | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required if fume hood is not used |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Cell Culture/Assays | Biosafety Cabinet/Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Large-Scale Synthesis | Chemical Fume Hood | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron/Suit | As determined by risk assessment |
| Spill Cleanup | Increased Ventilation | Safety Goggles & Face Shield | Heavy-Duty Nitrile/Butyl Gloves | Full Chemical-Resistant Suit | Full-Face Respirator or SCBA |
Workflow for Safe Handling and Emergency Response
The following diagram outlines the critical decision points for handling this compound safely.
Caption: Decision workflow for PPE selection and emergency procedures.
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the handling process to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be considered hazardous waste.[5]
-
Chemical Waste:
-
Never dispose of this compound down the drain.[7]
-
Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1][5] The label should read "Hazardous Waste: this compound".[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[5]
-
By adhering to these rigorous PPE and disposal protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising personal or environmental health.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
